Gefitinib dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.2ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAYARNLYSPHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl3FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Gefitinib Dihydrochloride in EGFR-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This technical guide provides a comprehensive overview of the molecular mechanism of action of Gefitinib dihydrochloride (B599025) in EGFR-mutant cancer cells. We will delve into its preferential binding to mutant EGFR, the downstream signaling pathways affected, and the quantitative measures of its efficacy. Furthermore, this guide will furnish detailed experimental protocols for key assays used to characterize the effects of Gefitinib and visualize the intricate signaling networks and experimental workflows through Graphviz diagrams.
Introduction: The Dawn of Targeted Therapy in NSCLC
The discovery of somatic mutations in the tyrosine kinase domain of the EGFR gene in a subset of NSCLC patients marked a paradigm shift in oncology.[1] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation, survival, and metastasis.[2][3] Gefitinib (marketed as Iressa) was one of the first EGFR tyrosine kinase inhibitors (TKIs) developed to specifically target this oncogenic driver.[4] Its clinical success in patients with EGFR-mutant NSCLC underscored the power of personalized medicine. This document aims to provide a detailed technical understanding of how Gefitinib exerts its therapeutic effects at a molecular level in cancer cells carrying these specific genetic alterations.
Core Mechanism of Action: Competitive ATP Inhibition
Gefitinib functions as a reversible, competitive inhibitor of the adenosine (B11128) triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[5] In normal cellular physiology, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues.[3] This phosphorylation event initiates a cascade of downstream signaling.
In EGFR-mutant cancer cells, the receptor is constitutively active, meaning it signals without the need for ligand binding.[6] Gefitinib's mechanism involves blocking the ATP binding pocket, thereby preventing the autophosphorylation of the EGFR kinase domain.[5] This blockade effectively shuts down the aberrant signaling that drives the malignant phenotype.
Preferential Binding to Mutant EGFR
A key aspect of Gefitinib's efficacy is its higher binding affinity for activating EGFR mutants compared to the wild-type (WT) receptor. Structural and kinetic studies have revealed that mutations like L858R induce a conformational change in the ATP-binding pocket, creating a more favorable environment for Gefitinib binding.[6] This increased affinity allows for potent inhibition of the mutant receptor at concentrations that have a lesser effect on WT EGFR, contributing to a wider therapeutic window.[7] For instance, Gefitinib has been shown to bind approximately 20 times more tightly to the L858R mutant than to the wild-type enzyme.[6]
Impact on Downstream Signaling Pathways
By inhibiting EGFR autophosphorylation, Gefitinib effectively curtails the activation of major downstream signaling pathways that are crucial for tumor growth and survival. The two primary cascades affected are:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.[8] Gefitinib's inhibition of EGFR prevents the recruitment of adaptor proteins like GRB2 and SHC, which are necessary for the activation of RAS and the subsequent MAPK cascade.[8] The dephosphorylation of ERK1/2 is a commonly used biomarker for assessing the inhibitory effect of Gefitinib on this pathway.[9]
-
The PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[2] Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K), leading to the phosphorylation and activation of AKT.[10] Gefitinib treatment leads to the dephosphorylation of AKT, thereby inhibiting this pro-survival pathway and promoting apoptosis in cancer cells.[11]
The following Graphviz diagram illustrates the core mechanism of Gefitinib's action on these signaling pathways.
Caption: Mechanism of Gefitinib action in EGFR-mutant cells.
Quantitative Analysis of Gefitinib's Efficacy
The potency of Gefitinib is quantified through various in vitro assays, primarily by determining its half-maximal inhibitory concentration (IC50) against different cancer cell lines and its binding affinity (dissociation constant, Kd) to the EGFR kinase domain.
IC50 Values of Gefitinib in EGFR-Mutant Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer research, it is a measure of how much of a drug is needed to inhibit the growth of cancer cells by half. Cell lines with activating EGFR mutations are generally more sensitive to Gefitinib.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 53.0 ± 8.1 | [12] |
| HCC827 | Exon 19 Deletion | 13.06 | [13] |
| H3255 | L858R | 3 | [14] |
| 11-18 | L858R | 390 | [14] |
| PC-14 | Wild-Type EGFR | 47,000 ± 9,100 | [12] |
| NR6M | EGFRvIII | 84 | [15] |
| NR6wtEGFR | Wild-Type EGFR | 22 | [15] |
Note: IC50 values can vary between studies due to different experimental conditions.
Binding Affinity of Gefitinib to EGFR Kinase Domain
The binding affinity of Gefitinib to the EGFR kinase domain is a direct measure of its potency at the molecular level. A lower dissociation constant (Kd) indicates a higher binding affinity.
| EGFR Status | Dissociation Constant (Kd) | Fold Difference (vs. WT) | Reference |
| Wild-Type | - | - | |
| L858R Mutant | 20-fold tighter than WT | 20x | [6] |
| G719S Mutant | 50-fold weaker than L858R | - | [6] |
| 15 bp Deletion Mutant | At least 6.7-fold tighter than WT | >6.7x | [12] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to evaluate the mechanism of action of Gefitinib.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to determine the IC50 of Gefitinib in cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-9, H3255) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Gefitinib dihydrochloride (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of Gefitinib to determine the IC50 value using non-linear regression analysis.
The following diagram outlines the workflow for an MTT assay.
Caption: Workflow for determining IC50 using an MTT assay.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
Protocol:
-
Cell Lysis: Treat cells with Gefitinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Mechanisms of Resistance to Gefitinib
Despite the initial dramatic responses, most patients eventually develop resistance to Gefitinib. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors.
-
Secondary EGFR Mutations: The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[7][16] This mutation increases the affinity of the receptor for ATP, thereby reducing the binding efficacy of Gefitinib.[16]
-
Activation of Bypass Pathways: Amplification of other receptor tyrosine kinases, such as MET, can activate downstream signaling pathways like PI3K/AKT independently of EGFR, thus bypassing the Gefitinib-induced blockade.[10][17]
-
Histologic Transformation: In some cases, the tumor may undergo a transformation from NSCLC to small cell lung cancer (SCLC), a histology that is inherently resistant to EGFR TKIs.
The following diagram illustrates the primary mechanisms of Gefitinib resistance.
Caption: Key mechanisms of acquired resistance to Gefitinib.
Conclusion
This compound represents a landmark achievement in the targeted therapy of cancer. Its mechanism of action, centered on the competitive inhibition of the ATP-binding site of mutant EGFR, provides a clear rationale for its clinical efficacy in a genetically defined patient population. A thorough understanding of its interaction with the EGFR kinase domain, its impact on downstream signaling, and the mechanisms by which resistance emerges is paramount for the ongoing development of more effective and durable anticancer therapies. This guide has provided a technical foundation for researchers and drug developers working to build upon the success of Gefitinib and overcome the challenges of drug resistance in NSCLC.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Gefitinib dihydrochloride synthesis and purification for research purposes
An In-Depth Technical Guide to the Synthesis and Purification of Gefitinib Dihydrochloride (B599025) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Gefitinib dihydrochloride for research purposes. It includes detailed experimental protocols, a comparative analysis of synthetic routes, and methods for analytical characterization, presented with the clarity and precision required for drug development professionals.
Mechanism of Action: EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity.[1][3] This leads to the autophosphorylation of tyrosine residues in its cytoplasmic domain, creating docking sites for signaling proteins that initiate downstream cascades crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] Gefitinib competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking these downstream signals.[3][4] This action is particularly effective in non-small cell lung cancer (NSCLC) cells that harbor activating mutations in the EGFR gene.[1][5]
Synthesis of Gefitinib
Several synthetic routes for Gefitinib have been reported in the literature, each with distinct starting materials, reaction steps, and overall yields. The choice of a particular route for research purposes may depend on factors such as the availability of starting materials, desired scale, and practical considerations like the need for chromatographic purification.
Comparative Analysis of Synthetic Routes
The following table summarizes key published synthetic pathways for Gefitinib.
| Route | Starting Material | Key Steps | Overall Yield | Reference |
| Gibson (AstraZeneca) | 6,7-Dimethoxyquinazolin-4(3H)-one | 6 steps: Demethylation, acetylation, halogenation, nucleophilic aromatic substitution, deacetylation, O-alkylation. | ~10% | [6][7] |
| Ming, You & Ji | Methyl 3-hydroxy-4-methoxybenzoate | 7 steps: Alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions. | ~37% | [6][8] |
| Maskrey et al. | 2,4-Dichloro-6,7-dimethoxyquinazoline | 4 steps: Nucleophilic aromatic substitution, demethylation, O-alkylation, dehalogenation. Avoids chromatography. | ~14% | [7] |
Synthetic Workflow Example (Ming, You & Ji Route)
This route is notable for its relatively high overall yield and use of a less expensive starting material compared to other methods.[8]
Experimental Protocol: Synthesis via Ming, You & Ji Route
The following protocol is adapted from the procedure described by Ming, You, and Ji (2007).[8]
-
Alkylation: A mixture of methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate is heated to 60°C to yield the alkylated intermediate (yield: 94.7%).
-
Nitration: The product from step 1 is treated with nitric acid in acetic acid at 0-5°C to produce the nitrated compound.
-
Reduction: The nitro group is reduced using powdered iron in acetic acid and methanol. This step yields the corresponding amino compound (yield: 77% over two steps). Catalytic hydrogenation is noted to be less effective.[8]
-
Cyclization: The amino compound is refluxed with formamidine acetate in ethanol (B145695) to form the quinazolinone ring system.
-
Chlorination: The quinazolinone intermediate is refluxed with thionyl chloride (SOCl₂) and a catalytic amount of DMF to produce the 4-chloroquinazoline (B184009) derivative.
-
First Amination (Nucleophilic Substitution): The 4-chloroquinazoline is refluxed with 3-chloro-4-fluoroaniline in isopropanol (B130326) to substitute the chlorine at the C-4 position.
-
Second Amination (Final Step): The product from the previous step is heated with morpholine and potassium iodide (KI) at 60°C to displace the terminal chlorine of the side chain, yielding the final Gefitinib product.
Purification of this compound
For research applications, high purity of the final compound is critical. Crude Gefitinib is typically purified through a process involving salt formation and recrystallization to remove starting materials, reagents, and reaction byproducts.
Purification Workflow
A common and effective purification strategy involves the formation of Gefitinib hydrochloride, which can be selectively crystallized.[9]
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. ukm.my [ukm.my]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111533703A - Gefitinib purification process - Google Patents [patents.google.com]
Gefitinib dihydrochloride target discovery and validation studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (B1684475) (Iressa®), a selective and reversible tyrosine kinase inhibitor (TKI), has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth overview of the discovery and validation of Gefitinib's primary target, EGFR. It details the methodologies for key validation experiments, presents quantitative data on its inhibitory activity, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of oncology.
Introduction: The Discovery of Gefitinib and its Target
Gefitinib emerged from early drug discovery programs aimed at developing orally active, selective inhibitors of the EGFR tyrosine kinase.[1] The rationale for targeting EGFR was compelling; its overexpression and constitutive activation are frequently observed in various solid tumors, including NSCLC, and are correlated with poor prognosis.[2] EGFR activation triggers a cascade of downstream signaling events that drive tumor cell proliferation, survival, invasion, and angiogenesis.[3]
Gefitinib was designed as an anilinoquinazoline (B1252766) derivative that acts as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) at the tyrosine kinase domain of EGFR.[3] By binding to the ATP-binding pocket, Gefitinib blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways.[3][4] Initial clinical trials in unselected NSCLC patient populations showed modest response rates.[1] However, subsequent landmark studies revealed that patients with activating mutations in the EGFR kinase domain, most commonly deletions in exon 19 or the L858R point mutation in exon 21, exhibited dramatic and sustained responses to Gefitinib.[4] This discovery was pivotal, ushering in the era of personalized medicine in oncology and solidifying EGFR as the primary and validated target of Gefitinib.
Mechanism of Action and Signaling Pathways
Gefitinib exerts its anti-tumor effects by specifically inhibiting the tyrosine kinase activity of EGFR.[3] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated residues serve as docking sites for adaptor proteins and enzymes that activate downstream signaling cascades critical for cell growth and survival, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4] Gefitinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[4]
Quantitative Data: Inhibitory Profile of Gefitinib
The potency and selectivity of Gefitinib have been extensively characterized through various in vitro assays. The following tables summarize its inhibitory activity against its primary target, EGFR, in different contexts, as well as its broader kinase selectivity profile.
In Vitro Kinase Inhibition
The inhibitory activity of Gefitinib against the EGFR kinase and a panel of other kinases is presented below. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Gefitinib IC50 (nM) | Reference |
| EGFR (Wild-Type) | 0.41 | [5] |
| EGFR (L858R mutant) | 22 | [6] |
| EGFR (exon 19 deletion) | 21 | [6] |
| EGFRvIII | 84 | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Kinase Selectivity Profile
To assess the selectivity of Gefitinib, its inhibitory activity was tested against a broad panel of kinases. The data below shows the percentage of kinase activity inhibition at a 1µM concentration of Gefitinib.
| Kinase | % Inhibition @ 1µM |
| EGFR | >95% |
| ERBB2 (HER2) | <50% |
| ERBB4 | <50% |
| ABL1 | <50% |
| SRC | <50% |
| LCK | <50% |
| KDR (VEGFR2) | <50% |
| FLT1 (VEGFR1) | <50% |
| PDGFRB | <50% |
| KIT | <50% |
| MET | <50% |
| ALK | <50% |
| RET | <50% |
| BRAF | <50% |
| MEK1 | <50% |
| ERK1 | <50% |
| AKT1 | <50% |
| PI3Kα | <50% |
| mTOR | <50% |
| CDK2 | <50% |
Data adapted from a comparative profiling study.[7]
Cellular Proliferation Inhibition (IC50) in NSCLC Cell Lines
The anti-proliferative effect of Gefitinib has been evaluated in a wide range of NSCLC cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| Sensitive | |||
| PC-9 | Exon 19 deletion | 77.26 | |
| HCC827 | Exon 19 deletion | 13.06 | |
| H3255 | L858R | 3 | |
| 11-18 | L858R | 390 | |
| Resistant | |||
| H1975 | L858R, T790M | >4000 | |
| H1650 | Exon 19 deletion | >4000 | |
| A549 | Wild-Type | >10000 | [4] |
| NCI-H1975 | L858R, T790M | >10000 | [4] |
Experimental Protocols for Target Validation
The validation of EGFR as the primary target of Gefitinib involved a series of key experiments designed to demonstrate its direct inhibition of the kinase and the resulting cellular consequences.
In Vitro Kinase Assay
This assay directly measures the ability of Gefitinib to inhibit the enzymatic activity of purified EGFR.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the EGFR kinase domain in the presence of ATP. The amount of phosphorylation is measured, often through the detection of ADP production or the use of a phospho-specific antibody.
Protocol (ADP-Glo™ Kinase Assay as an example):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human EGFR kinase to the desired concentration in kinase buffer.
-
Prepare a substrate/ATP mix containing a specific EGFR peptide substrate and ATP in kinase buffer.
-
Prepare serial dilutions of Gefitinib in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted Gefitinib or DMSO (vehicle control).
-
Add 2 µL of the diluted EGFR enzyme.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Gefitinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Gefitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This cellular assay validates that Gefitinib inhibits the autophosphorylation of EGFR in a cellular context.
Principle: Cells are treated with Gefitinib, and then stimulated with EGF to induce EGFR phosphorylation. Cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
Protocol:
-
Cell Culture and Treatment:
-
Seed EGFR-expressing cells (e.g., A549 or PC-9) in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of Gefitinib or DMSO for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1173) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Treat the cells with a range of Gefitinib concentrations (e.g., 0.01 to 10 µM) or DMSO as a control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 in acidic isopropanol) to each well.
-
Shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, providing a stringent assessment of the long-term effects of a drug on cell survival.
Principle: Cells are treated with the drug, and then a low number of cells are plated and allowed to grow for an extended period. The number of colonies formed is a measure of the surviving fraction of cells.
Protocol:
-
Cell Treatment:
-
Treat a population of cells with different concentrations of Gefitinib for a specified duration (e.g., 24 hours).
-
-
Cell Plating:
-
Harvest the treated cells and count them.
-
Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing the surviving cells to form colonies.
-
-
Staining and Counting:
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group (number of colonies formed / number of cells plated).
-
Calculate the surviving fraction (SF) for each drug concentration (number of colonies formed / (number of cells plated x PE)).
-
Plot the surviving fraction against the drug concentration.
-
In Vivo Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of Gefitinib in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Gefitinib, and the effect on tumor growth is monitored.
Protocol:
-
Cell Implantation:
-
Inject a suspension of human NSCLC cells (e.g., PC-9 for a sensitive model or H1975 for a resistant model) subcutaneously into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Gefitinib (e.g., 50 mg/kg) or a vehicle control daily by oral gavage.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-EGFR).
-
Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the anti-tumor efficacy.
-
Visualizing the Target Validation Workflow
The process of validating a drug target involves a logical progression from in vitro biochemical assays to in vivo models. The following diagram illustrates a typical workflow for the validation of a kinase inhibitor like Gefitinib.
Logical Relationships in Gefitinib's Mechanism
The therapeutic effect of Gefitinib is based on a clear logical relationship between the drug, its target, the downstream signaling pathways, and the ultimate cellular outcome. This relationship is particularly evident in the context of EGFR-mutant NSCLC.
Conclusion
The discovery and validation of Gefitinib's targeting of EGFR, particularly in the context of specific activating mutations, represents a paradigm shift in cancer therapy. The experimental methodologies detailed in this guide provide a robust framework for the preclinical evaluation of targeted cancer drugs. The quantitative data clearly demonstrates the potency and selectivity of Gefitinib for its intended target. For researchers and drug development professionals, a thorough understanding of these principles and techniques is essential for the continued advancement of personalized medicine and the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic and Pharmacodynamic Models of Gefitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) models of gefitinib (B1684475) (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Gefitinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. Understanding its preclinical profile is crucial for designing effective clinical trials and developing next-generation targeted therapies.
Preclinical Pharmacokinetics of Gefitinib
Gefitinib's journey through the body—absorption, distribution, metabolism, and excretion (ADME)—has been extensively studied in various preclinical models. These studies are fundamental to determining appropriate dosing regimens and understanding potential drug-drug interactions.
Absorption and Distribution
Following oral administration, gefitinib is readily absorbed, with peak plasma concentrations observed within hours.[1] It exhibits extensive tissue distribution, with a volume of distribution significantly larger than the total body water, indicating that the drug partitions into tissues.[2] In mice, gefitinib has shown an oral bioavailability of approximately 53%.[1]
Metabolism
Gefitinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Several metabolites have been identified, with the major ones being M523595, M537194, M387783, and M605211.[2][4] While gefitinib is the main circulating component, its metabolites can also be detected in plasma.[2]
Excretion
The primary route of elimination for gefitinib and its metabolites is through the feces, with a smaller fraction excreted in the urine.[3]
Pharmacokinetic Parameters in Preclinical Models
The following tables summarize key pharmacokinetic parameters of gefitinib observed in different preclinical species.
Table 1: Single-Dose Pharmacokinetic Parameters of Gefitinib in Preclinical Models
| Species | Dose and Route | Tmax (h) | Cmax (µg/mL) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |
| Rat (Male) | 5 mg/kg IV | - | - | 3-6 | 25 | 8.0-10.4 | - | [2] |
| Rat (Female) | 5 mg/kg IV | - | - | 3-6 | 16 | 8.0-10.4 | - | [2] |
| Dog (Male) | 5 mg/kg IV | - | - | 3-6 | 16 | 6.3 | - | [2] |
| Mouse (C57BL6) | 10 mg/kg IV | - | - | 2.6 | - | - | - | [1] |
| Mouse (C57BL6) | 50 mg/kg PO | 1 | ~7 | 3.8 | - | - | 53 | [1] |
| Mouse (Nude) | 150 mg/kg PO | - | - | - | - | - | - | [5][6][7] |
Preclinical Pharmacodynamics of Gefitinib
Gefitinib exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[8][9][10]
Mechanism of Action and Target Inhibition
Gefitinib competitively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[7][10] This prevents autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[10] The inhibitory effect of gefitinib is particularly potent in tumors harboring activating mutations in the EGFR gene.[5]
Impact on Downstream Signaling Pathways
The inhibition of EGFR phosphorylation by gefitinib leads to the downregulation of key downstream signaling molecules, including extracellular signal-regulated kinase (ERK) and Akt.[5][11][12] The phosphorylation of these proteins is often used as a pharmacodynamic biomarker to assess the biological activity of gefitinib in preclinical models.[5][6][7]
In Vitro and In Vivo Efficacy
Gefitinib has demonstrated dose-dependent growth inhibition in a variety of human cancer cell lines and tumor xenograft models.[9][13] Its efficacy is significantly greater in tumors with sensitizing EGFR mutations.[5]
Table 2: In Vitro Potency of Gefitinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Reference |
| LN229-EGFRvIII | Glioblastoma | Mutant | 4.3 | [7] |
| LN229-wild-type EGFR | Glioblastoma | Wild-Type | 8.5 | [7] |
| PC-9 | NSCLC | Activating Mutation | 0.052 | [14] |
| HCC-827 | NSCLC | Activating Mutation | 0.014 | [14] |
| H1975 | NSCLC | T790M Resistance Mutation | >3 | [14] |
| H520 | NSCLC | EGFR Null | >3 | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the preclinical evaluation of anticancer agents.
Determination of Gefitinib Concentration in Plasma and Tissues
A common method for quantifying gefitinib is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][15][16]
Protocol: LC-MS/MS for Gefitinib Quantification
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Generate a standard curve using known concentrations of gefitinib.
-
Determine the concentration of gefitinib in the samples by comparing their peak areas to the standard curve.
-
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.
Protocol: MTT Assay for Gefitinib Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of gefitinib for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
In Vivo Tumor Xenograft Studies
Animal models, particularly immunodeficient mice bearing human tumor xenografts, are invaluable for evaluating the in vivo efficacy of anticancer drugs.
Protocol: Tumor Xenograft Efficacy Study
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups with comparable tumor volumes.
-
-
Drug Administration:
-
Administer gefitinib orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using a standard formula (e.g., (Length x Width^2)/2).
-
-
Pharmacodynamic Assessment (Optional):
-
At the end of the study or at specific time points, tumors can be excised for analysis of pharmacodynamic markers (e.g., pEGFR, pERK) by Western blotting or immunohistochemistry.
-
-
Data Analysis:
-
Plot the mean tumor growth over time for each group to assess the antitumor efficacy of gefitinib.
-
Conclusion
The preclinical pharmacokinetic and pharmacodynamic models of gefitinib have been instrumental in elucidating its mechanism of action, identifying predictive biomarkers of response, and guiding its clinical development. This technical guide provides a comprehensive summary of the key preclinical data and methodologies. A thorough understanding of these models is essential for researchers and drug developers working to overcome resistance to EGFR inhibitors and to design novel therapeutic strategies for patients with EGFR-driven cancers.
References
- 1. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Gefitinib Dihydrochloride on Anti-Apoptotic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which gefitinib (B1684475) dihydrochloride (B599025), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, modulates anti-apoptotic pathways to induce cell death in cancer cells. By compiling and structuring key quantitative data, detailing experimental protocols, and visualizing complex signaling networks, this document serves as a comprehensive resource for understanding and investigating the pro-apoptotic effects of gefitinib.
Core Mechanism of Action
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This blockade of EGFR signaling is particularly effective in non-small cell lung cancers (NSCLCs) harboring activating mutations in the EGFR kinase domain.[1][2] The inhibition of these pathways ultimately shifts the cellular balance from survival to apoptosis.
Modulation of Key Anti-Apoptotic Signaling Pathways
Gefitinib's pro-apoptotic effects are primarily mediated through the inhibition of several key signaling pathways that are constitutively activated in many cancers, promoting cell survival and resistance to apoptosis.
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical downstream effector of EGFR signaling that promotes cell survival. Gefitinib treatment has been shown to downregulate the expression and phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, leading to the induction of both autophagy and apoptosis in lung cancer cells.[3][4][5] Inhibition of this pathway can also restore gefitinib sensitivity in resistant cells.[6][7]
Caption: Gefitinib inhibits EGFR, leading to the downregulation of the PI3K/AKT/mTOR anti-apoptotic pathway.
The MEK/ERK Pathway
The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, another downstream target of EGFR, is also implicated in cell survival and proliferation. Gefitinib has been demonstrated to downregulate the phosphorylation of MEK1/2 and ERK1/2, contributing to the induction of apoptosis in NSCLC cells.[8] Blockade of this pathway is crucial for the activation of the pro-apoptotic protein BIM.[9][10]
Caption: Gefitinib's inhibition of the MEK/ERK pathway leads to the activation of the pro-apoptotic protein BIM.
The STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) signaling is another avenue through which gefitinib exerts its pro-apoptotic effects. In some contexts, gefitinib treatment can lead to the activation of STAT3, which can, in turn, promote resistance. However, in sensitive cells, inhibition of STAT3 signaling has been shown to enhance gefitinib-induced apoptosis.[11][12][13] Co-treatment with STAT3 inhibitors can overcome gefitinib resistance.[11][14]
Quantitative Analysis of Gefitinib's Pro-Apoptotic Effects
The efficacy of gefitinib in inducing apoptosis varies across different cancer cell lines, largely dependent on their EGFR mutation status. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 Value | Reference |
| H3255 | NSCLC | L858R | 40 nM | [15][16] |
| PC-9 | NSCLC | del E746-A750 | 77.26 nM | [17] |
| HCC827 | NSCLC | del E746-A750 | 13.06 nM | [17] |
| 11-18 | NSCLC | Not Specified | 0.39 µM | [17] |
| H1666 | NSCLC | Wild-Type | 2 µM | [15][16] |
| A549 | NSCLC | Wild-Type | > 10 µM | [18] |
| H1975 | NSCLC | L858R, T790M | > 10 µM | [18] |
| A431 | Cutaneous Squamous Cell Carcinoma | Wild-Type | 19.77 µM | [19] |
Table 2: Apoptosis Rates Induced by Gefitinib Treatment
| Cell Line | Gefitinib Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |
| A549 | 500 nM | Not Specified | 60.2 | [5][20] |
| A549-GR | 500 nM | Not Specified | < 10 | [5][20] |
| H3255 | 1 µM | Not Specified | 24.73 | [16] |
| H460 | Not Specified (with Cisplatin) | 72 hours | 40.4 | [21] |
| Rat Cardiomyocytes | 30 mg/kg | Not Specified | ~55 |
Key Molecular Players in Gefitinib-Induced Apoptosis
Gefitinib's impact on the aforementioned signaling pathways converges on the regulation of several key proteins that directly control the apoptotic machinery.
-
Bcl-2 Family Proteins: Gefitinib treatment has been shown to modulate the expression of Bcl-2 family proteins, including the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein Bax.[22][23] A critical mechanism of gefitinib-induced apoptosis is the upregulation of the pro-apoptotic BH3-only protein BIM, which is essential for the activation of BAX and subsequent mitochondrial-mediated apoptosis.[9][10]
-
Survivin: This anti-apoptotic protein is often overexpressed in cancer cells. Gefitinib treatment can lead to the downregulation of survivin expression, contributing to the induction of apoptosis.[24][25][26][27]
-
p53 and Fas: In some cellular contexts, gefitinib can induce apoptosis through a p53-dependent mechanism, which involves the upregulation of the death receptor Fas and the pro-apoptotic modulator PUMA.[24][28]
-
Caspases: The execution of apoptosis is carried out by a cascade of proteases called caspases. Gefitinib treatment leads to the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of their substrates, like poly(ADP-ribose) polymerase (PARP).[16][20][29]
Experimental Protocols for Studying Gefitinib-Induced Apoptosis
Reproducible and well-documented experimental protocols are crucial for investigating the effects of gefitinib. Below are detailed methodologies for key experiments.
Cell Viability and IC50 Determination (MTT Assay)
The methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and calculate the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[30]
-
Gefitinib Treatment: Treat the cells with a range of gefitinib concentrations for a specified duration (e.g., 72 hours).[28]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Apoptosis Detection (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of gefitinib for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[28]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptotic pathways.
-
Cell Lysis: Treat cells with gefitinib, then lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, cleaved caspase-3, BIM).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Caption: A typical experimental workflow for assessing gefitinib-induced apoptosis in cancer cell lines.
Conclusion
Gefitinib dihydrochloride effectively induces apoptosis in susceptible cancer cells by inhibiting EGFR and its downstream anti-apoptotic signaling pathways, primarily the PI3K/AKT/mTOR and MEK/ERK cascades. The modulation of key apoptosis-regulating proteins, including the Bcl-2 family and survivin, is central to its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and leverage the pro-apoptotic properties of gefitinib and to develop novel therapeutic strategies to overcome resistance.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics | PLOS Medicine [journals.plos.org]
- 10. Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 signaling overcomes gefitinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cucurbitacin B enhances apoptosis in gefitinib resistant non-small cell lung cancer by modulating the miR-17-5p/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Gefitinib Enhances Mitochondrial Biological Functions in NSCLCs with EGFR Mutations at a High Cell Density | Anticancer Research [ar.iiarjournals.org]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. An epidermal growth factor inhibitor, Gefitinib, induces apoptosis through a p53-dependent upregulation of pro-apoptotic molecules and downregulation of anti-apoptotic molecules in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel EGFR inhibitor suppresses survivin expression and tumor growth in human gefitinib-resistant EGFR-wild type and -T790M non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. pnas.org [pnas.org]
- 30. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Gefitinib in Autophagy and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (B1684475), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies. Its primary mechanism of action involves the inhibition of EGFR signaling, leading to cell cycle arrest and apoptosis. However, emerging evidence reveals a more complex cellular response to gefitinib, intricately linking it to the process of autophagy. This technical guide provides an in-depth exploration of the dual role of gefitinib in modulating autophagy and apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows. Understanding this interplay is critical for optimizing therapeutic strategies and overcoming drug resistance.
Introduction
Gefitinib exerts its anti-tumor effects by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling.[1] This blockade primarily affects the PI3K/AKT/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[2] Consequently, gefitinib can effectively induce apoptosis, or programmed cell death, in cancer cells harboring activating EGFR mutations.[3]
In addition to its pro-apoptotic effects, gefitinib has been shown to induce autophagy, a cellular catabolic process responsible for the degradation and recycling of cellular components. The relationship between gefitinib-induced autophagy and apoptosis is multifaceted and context-dependent. Autophagy can act as a cytoprotective mechanism, enabling cancer cells to survive the metabolic stress induced by gefitinib, thereby contributing to drug resistance. Conversely, in some scenarios, autophagy can promote or be a prelude to apoptosis.[2] This guide will dissect these complex interactions.
Quantitative Data on Gefitinib's Effects
The following tables summarize quantitative data from various studies investigating the dose- and time-dependent effects of gefitinib on key markers of autophagy and apoptosis in cancer cell lines.
Table 1: Effect of Gefitinib on Autophagy Markers
| Cell Line | Gefitinib Concentration (µM) | Treatment Duration (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | Beclin-1 Expression (Fold Change vs. Control) | Reference |
| A549 (NSCLC) | 10 | 24 | ~1.5 | ~1.2 | [2] |
| A549 (NSCLC) | 20 | 24 | ~2.0 | ~1.5 | [2] |
| A549 (NSCLC) | 30 | 24 | ~2.5 | ~1.8 | [2] |
| H460 (NSCLC) | 10 | 24 | Increased | Increased | [4] |
| PC-9 (NSCLC) | 1 | 24 | Increased | Not specified | [2] |
Table 2: Effect of Gefitinib on Apoptosis Markers
| Cell Line | Gefitinib Concentration (µM) | Treatment Duration (h) | Caspase-3/7 Activity (Fold Change vs. Control) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| A549 (NSCLC) | 10 | 48 | Not specified | ~15% | [2] |
| A549 (NSCLC) | 20 | 48 | Not specified | ~25% | [2] |
| A549 (NSCLC) | 30 | 48 | Not specified | ~35% | [2] |
| IEC-18 | 10 | Not specified | ~2.0 | Not specified | [5] |
| IEC-18 | 20 | Not specified | ~3.5 | Not specified | [5] |
| PC-9 (NSCLC) | 0.1 | 72 | Not specified | Increased | [6] |
Signaling Pathways Modulated by Gefitinib
Gefitinib's influence on autophagy and apoptosis is primarily mediated through the modulation of two key signaling pathways: the PI3K/AKT/mTOR pathway and the AMP-activated protein kinase (AMPK) pathway.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. Gefitinib, by inhibiting EGFR, leads to the downregulation of this pathway.[2] Inhibition of mTOR, a negative regulator of autophagy, subsequently initiates the autophagic process.
Caption: Gefitinib inhibits EGFR, leading to downregulation of the PI3K/AKT/mTOR pathway, which in turn relieves the inhibition of autophagy and apoptosis.
The AMPK Pathway
AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of metabolic stress, such as glucose deprivation or treatment with certain drugs. Some studies suggest that gefitinib can activate AMPK, which then initiates autophagy.[4]
Caption: Gefitinib can activate AMPK, which promotes the initiation of autophagy through the ULK1 complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of gefitinib on autophagy and apoptosis.
Western Blot Analysis for Autophagy Markers (LC3B and Beclin-1)
This protocol is for the detection and quantification of the autophagy-related proteins LC3B and Beclin-1. The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-LC3B, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-Beclin-1 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. Normalize the levels of LC3-II to LC3-I or β-actin and Beclin-1 to β-actin.
-
References
- 1. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An epidermal growth factor inhibitor, Gefitinib, induces apoptosis through a p53-dependent upregulation of pro-apoptotic molecules and downregulation of anti-apoptotic molecules in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib, an EGFR tyrosine kinase inhibitor, activates autophagy through AMPK in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 9. addgene.org [addgene.org]
Gefitinib Dihydrochloride: A Technical Guide for the Interrogation of EGFR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gefitinib (B1684475) dihydrochloride (B599025), a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, and its application as a critical tool for studying EGFR-mediated signaling pathways. This document outlines its mechanism of action, presents key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks it modulates.
Introduction: Gefitinib as a Research Tool
Gefitinib (originally coded ZD1839) is a potent and selective, orally active inhibitor of the EGFR tyrosine kinase.[1][2][3] It functions by competitively binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular catalytic domain of the receptor.[2][4] This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are pivotal for cell proliferation, survival, metastasis, and angiogenesis.[4][5][6]
Its high specificity for EGFR makes Gefitinib an invaluable instrument in cancer research, particularly for elucidating the cellular processes driven by this pathway. It is especially effective in cancers harboring activating mutations within the EGFR kinase domain, a discovery that has underscored the importance of molecular profiling in cancer therapy.[4][7] This guide focuses on the practical application of Gefitinib for investigating these fundamental signaling events.
Mechanism of Action
Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of EGFR induces receptor dimerization.[4][8] This dimerization activates the intrinsic tyrosine kinase, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic tail.[4][8] These phosphorylated sites act as docking platforms for a host of signaling proteins, which in turn initiate several major downstream pathways.[4]
Gefitinib exerts its inhibitory effect by targeting the ATP-binding pocket of the tyrosine kinase domain.[3][4] By occupying this site, it blocks the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby preventing receptor activation and abrogating all subsequent downstream signaling.[2][4]
Core EGFR Signaling Pathways Modulated by Gefitinib
Gefitinib-mediated inhibition of EGFR phosphorylation allows for precise investigation into the key signaling cascades regulated by the receptor. The two primary pathways are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.
-
The PI3K/AKT/mTOR Pathway: This is a critical pathway for promoting cell survival and proliferation. Upon EGFR activation, Phosphatidylinositol 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of AKT.[8][9] Activated AKT regulates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to suppress apoptosis and promote cell growth.[10][11] Gefitinib treatment effectively blocks the activation of PI3K and AKT, leading to decreased cell survival and the induction of apoptosis and autophagy.[10][11][12][13]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Activated EGFR recruits adaptor proteins that activate RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally the Extracellular signal-Regulated Kinase (ERK).[4][8] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression. Gefitinib-induced blockade of EGFR prevents the activation of this entire cascade.[12][14][15]
-
The JAK/STAT Pathway: EGFR activation can also lead to the activation of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which contributes to cell survival signals.[4][7] Gefitinib's inhibition of EGFR can also dampen this signaling axis.
The following diagram illustrates the points of intervention by Gefitinib within these critical pathways.
Quantitative Data on Gefitinib Activity
The potency of Gefitinib is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and its specific EGFR mutation status.
Table 1: Gefitinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | Gefitinib IC50 | Reference |
| HCC827 | NSCLC | Exon 19 Deletion | 0.013 µM (13.06 nM) | [16][17] |
| PC-9 | NSCLC | Exon 19 Deletion | 0.077 µM (77.26 nM) | [17] |
| H3255 | NSCLC | L858R Mutation | 0.003 µM (3 nM) | [16][18] |
| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | 0.015 µM | [6] |
| Calu-3 | NSCLC | Wild-Type | 0.78 µM | [6] |
| H1975 | NSCLC | L858R & T790M | >10 µM | [6] |
| PC9/GR | NSCLC (Resistant) | Exon 19 Del. | >4 µM | [17] |
NSCLC: Non-Small Cell Lung Cancer. IC50 values can vary based on experimental conditions.
Table 2: Kinase Selectivity Profile of Gefitinib
| Kinase | IC50 (nM) | Comments | Reference |
| EGFR | 33 | Primary Target | [1] |
| HER2 (ErbB2) | >10,000 | Low activity | [19] |
| KDR (VEGFR2) | >10,000 | Low activity | [19] |
| c-Src | >10,000 | Low activity | [19] |
| Abl | >10,000 | Low activity | [19] |
This data highlights Gefitinib's high selectivity for EGFR over other related tyrosine kinases.
Detailed Experimental Protocols
The following are standard protocols for studying the effects of Gefitinib on EGFR signaling pathways.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 value of Gefitinib.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[20][21]
-
Drug Treatment: Prepare a serial dilution of Gefitinib dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Gefitinib (e.g., 0.001 µM to 100 µM). Include a vehicle control (e.g., DMSO).[20]
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.[21][22]
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets like AKT and ERK upon Gefitinib treatment.[12][23][24]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with desired concentrations of Gefitinib for a specified time (e.g., 2 hours) before stimulating with a ligand like EGF (e.g., 100 ng/mL for 5-10 minutes) if required.[1][25]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[20]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.[20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity using densitometry software.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of EGFR and the inhibitory effect of Gefitinib by quantifying the amount of ADP produced during the kinase reaction.[19]
Methodology (using ADP-Glo™ Assay as an example):
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, a suitable peptide substrate for EGFR, and various concentrations of Gefitinib.[19][26]
-
Enzyme Addition: Add purified, recombinant EGFR enzyme to the wells.[26]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[19][27]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.[27]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.[27]
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a light signal, which is measured with a luminometer. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the Gefitinib concentration to determine the potency of inhibition.
Mechanisms of Resistance
When studying EGFR signaling, it is crucial to be aware of potential resistance mechanisms to Gefitinib, which can be a subject of investigation itself. Acquired resistance often emerges through:
-
Secondary EGFR Mutations: The most common is the T790M "gatekeeper" mutation in exon 20, which sterically hinders Gefitinib binding.[28][29]
-
Bypass Pathway Activation: Amplification of other receptor tyrosine kinases, such as MET, can activate downstream pathways (like PI3K/AKT) independently of EGFR, thus bypassing the Gefitinib block.[30][31]
-
Downstream Mutations: Activating mutations in components of the downstream signaling pathways, such as PIK3CA or KRAS, can render cells resistant to upstream EGFR inhibition.[31][32][33]
Conclusion
This compound is a cornerstone tool for the molecular dissection of EGFR signaling. Its high specificity allows researchers to precisely inhibit the receptor and observe the direct consequences on downstream pathways like PI3K/AKT and MAPK/ERK. Through the application of robust experimental protocols such as cell viability assays, Western blotting, and in vitro kinase assays, investigators can effectively quantify the cellular and biochemical impacts of EGFR inhibition. A thorough understanding of its mechanism, potency, and potential resistance pathways enables its powerful application in both fundamental cell biology research and the ongoing development of targeted cancer therapies.
References
- 1. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gefitinib inhibits the growth and invasion of urothelial carcinoma cell lines in which Akt and MAPK activation is dependent on constitutive epidermal growth factor receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. promega.com [promega.com]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Blueprint: A Technical Guide to Engineering Novel Gefitinib Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the intricate landscape of medicinal chemistry approaches to designing and synthesizing novel gefitinib (B1684475) analogues. Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance, most notably the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. This document provides a comprehensive overview of the synthetic strategies, biological evaluation methodologies, and structure-activity relationships (SAR) that underpin the quest for more potent and resilient gefitinib analogues.
Core Medicinal Chemistry Strategies and Synthetic Approaches
The quinazoline (B50416) scaffold is the cornerstone of gefitinib's structure, and most medicinal chemistry efforts have focused on modifying its key pharmacophoric elements: the 4-anilino group, the quinazoline core itself, and the solubilizing side-chain at position 6 or 7.
Modification of the 4-Anilino Moiety
The 3-chloro-4-fluoroanilino group of gefitinib is crucial for its interaction with the ATP-binding pocket of the EGFR kinase domain. Modifications in this region are often aimed at enhancing binding affinity or overcoming resistance mutations.
Alterations to the Quinazoline Core
While the quinazoline core is a privileged scaffold for EGFR inhibition, researchers have explored its replacement with other heterocyclic systems, such as pyrimidines, to modulate activity and selectivity.[1][2] Additionally, substitutions on the quinazoline ring itself can significantly impact potency.
Diversification of the Solubilizing Side-Chain
The morpholino-propoxy side-chain at position 6 of the quinazoline ring in gefitinib enhances its pharmacokinetic properties. A primary strategy for developing novel analogues involves replacing this group with a variety of basic amines to optimize solubility, cell permeability, and target engagement.[3]
One prominent synthetic strategy involves the construction of the quinazoline core followed by sequential nucleophilic aromatic substitution reactions. A generalized synthetic scheme is presented below:
A notable example is the synthesis of 4-benzothienyl amino quinazolines, where the aniline moiety of gefitinib is replaced with a benzothiophene (B83047) ring to enhance anti-tumor activity.[4] The synthesis of these analogues typically begins with a substituted hydroxy-methoxybenzoate, which undergoes alkylation, nitration, reduction, cyclization, chlorination, and finally, aminolysis to yield the desired products.[4]
Another innovative approach involves the use of "click chemistry" to introduce a 1,2,3-triazole moiety into the gefitinib scaffold.[5] This strategy has yielded derivatives with potent anti-tumor activity against wild-type EGFR lung cancer cells.[5] The synthesis involves the preparation of a key alkyne-containing intermediate, which then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition with various azides to generate the final triazole-containing analogues.[5]
Biological Evaluation of Novel Analogues
A robust and multi-faceted biological evaluation is critical to characterize the potency, selectivity, and cellular effects of newly synthesized gefitinib analogues. This typically involves a tiered approach, starting with in vitro enzymatic and cell-based assays, followed by in vivo studies in animal models.
In Vitro Assays
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase. It is a primary screening tool to determine the on-target potency of the analogues.
Experimental Protocol: EGFR Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human EGFR kinase, kinase buffer, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds (gefitinib analogues), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a 96-well plate, add the recombinant EGFR enzyme to the kinase buffer. b. Add the test compounds at various concentrations. c. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection system.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of the analogues on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-9, H1975) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the gefitinib analogues and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western blotting is used to investigate the effect of the analogues on the EGFR signaling pathway. This technique allows for the detection and quantification of the phosphorylation status of EGFR and its downstream effector proteins, such as Akt and ERK. A significant reduction in the phosphorylation of these proteins indicates effective target engagement and pathway inhibition.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cancer cells with the gefitinib analogues for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Efficacy Studies
Promising analogues from in vitro studies are advanced to in vivo evaluation using animal models, typically tumor xenografts in immunocompromised mice. These studies assess the anti-tumor efficacy and tolerability of the compounds.
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H1975 for T790M-positive NSCLC) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the gefitinib analogue (e.g., by oral gavage) and a vehicle control daily for a specified period.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target inhibition in vivo).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Quantitative Data and Structure-Activity Relationships (SAR)
The systematic evaluation of novel gefitinib analogues generates a wealth of quantitative data that is crucial for establishing structure-activity relationships. This data guides the iterative process of drug design and optimization.
In Vitro Potency of Selected Gefitinib Analogues
The following table summarizes the in vitro activity of representative gefitinib analogues from different chemical series.
| Compound Class | Analogue | Target Modification | Cell Line | IC50 (µM) | Reference |
| Quinazoline | Gefitinib | - | A549 (EGFR wt) | 15.11 | [5] |
| NCI-H1299 (EGFR wt) | 14.23 | [5] | |||
| NCI-H1437 (EGFR wt) | 20.44 | [5] | |||
| Benzothienyl Amino Quinazoline | Compound 15 | Aniline replaced with Benzothiophene | Miapaca2 | ~1 | [4] |
| Compound 17 | Aniline replaced with Benzothiophene | Miapaca2 | ~1 | [4] | |
| 1,2,3-Triazole Derivative | Compound 4b | Introduction of 1,2,3-triazole | A549 (EGFR wt) | 3.94 | [5] |
| NCI-H1299 (EGFR wt) | 4.42 | [5] | |||
| NCI-H1437 (EGFR wt) | 1.56 | [5] | |||
| Compound 4c | Introduction of 1,2,3-triazole | A549 (EGFR wt) | 4.00 | [5] | |
| NCI-H1299 (EGFR wt) | 4.60 | [5] | |||
| NCI-H1437 (EGFR wt) | 3.51 | [5] | |||
| N-alkylated Derivative | N-propyl gefitinib | N-alkylation of secondary amine | A549 | 10.23 | [3] |
| A431 | 10.87 | [3] | |||
| MDA-MB-231 | 1.68 | [3] |
In Vivo Efficacy and Pharmacokinetics
The in vivo performance of novel analogues is a critical determinant of their clinical potential. Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
| Compound | Animal Model | Dosing | Key Finding | Reference |
| Gefitinib | Nude mice with PC-9 xenografts | 50 mg/kg/day (gavage) | Significant tumor growth inhibition | [6] |
| Gefitinib | Nude mice with BM model | 50, 100, 200 mg/kg | Dose-dependent increase in blood, brain, and CSF concentrations | [7] |
| Gefitinib | Healthy human subjects | 250 mg oral dose | Elimination half-life of ~15.7 hours | [8] |
Structure-Activity Relationship (SAR) Insights
-
Quinazoline Core: The quinazoline scaffold remains a highly effective template for EGFR inhibitors. Modifications at the 6- and 7-positions are well-tolerated and can be used to modulate pharmacokinetic properties.
-
4-Anilino Moiety: The 3-chloro-4-fluoro substitution pattern is optimal for binding to the wild-type EGFR kinase domain. However, to overcome the T790M mutation, alternative substitution patterns and the introduction of covalent warheads (e.g., acrylamide) have proven effective.
-
Fused Heterocyclic Systems: Fusing other heterocyclic rings, such as pyrido[2,3-d]pyrimidine, to the core structure can lead to potent inhibitors with altered selectivity profiles.[1] For instance, some pyrrolopyrimidine derivatives have shown high potency against mutant EGFR in the nanomolar range.[2]
-
Solubilizing Group: The nature of the basic amine in the side-chain significantly influences solubility and oral bioavailability. A variety of cyclic and acyclic amines have been successfully employed.
Overcoming Resistance: The Next Frontier
A major focus of current research is the development of gefitinib analogues that can overcome acquired resistance mechanisms.
Targeting the T790M Mutation
The T790M mutation in exon 20 of the EGFR gene is the most common cause of acquired resistance to first-generation TKIs. This mutation increases the affinity of the kinase for ATP, thereby reducing the potency of competitive inhibitors like gefitinib. Strategies to overcome this include the design of irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, and the development of mutant-selective inhibitors that preferentially bind to the T790M-mutant EGFR.
Addressing Other Resistance Mechanisms
Besides the T790M mutation, other mechanisms of resistance include amplification of the MET oncogene, activation of alternative signaling pathways, and histological transformation. The development of multi-targeted inhibitors or combination therapies are promising approaches to address these complex resistance scenarios.
Conclusion
The journey from gefitinib to its next-generation analogues is a testament to the power of medicinal chemistry in addressing the challenges of targeted cancer therapy. Through rational design, innovative synthetic strategies, and rigorous biological evaluation, researchers continue to refine and improve upon this important class of anti-cancer agents. The in-depth understanding of structure-activity relationships and the mechanisms of resistance will undoubtedly pave the way for the development of even more effective and durable EGFR inhibitors in the future.
Signaling Pathway Diagram
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 6. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Gefitinib Dihydrochloride's Modulation of the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] Beyond its direct effects on tumor cell proliferation and survival, a growing body of evidence reveals that gefitinib profoundly impacts the complex ecosystem of the tumor microenvironment (TME). This guide provides a detailed examination of gefitinib's interactions with the cellular and non-cellular components of the TME, offering insights into its multifaceted anti-tumor activity and the mechanisms that contribute to therapeutic resistance.
Impact on the Immune Microenvironment
Gefitinib orchestrates a complex and sometimes contradictory series of changes within the tumor immune landscape. Its effects vary across different immune cell populations, influencing both innate and adaptive immunity.
T-Cells and Antigen Presentation
Gefitinib has been shown to enhance the anti-tumor immune response by modulating the expression of co-stimulatory and co-inhibitory molecules. In preclinical models of EGFR-mutated NSCLC, gefitinib treatment has been observed to upregulate the expression of B7H5 (also known as VISTA), a member of the B7 family of ligands, on cancer cells. This upregulation, in turn, activates T-cells via the CD28H receptor, leading to enhanced cytotoxicity of peripheral blood mononuclear cells (PBMCs) against NSCLC cells.[2][3]
Tumor-Associated Macrophages (TAMs)
The influence of gefitinib on TAMs, a key component of the TME, appears to be context-dependent. Some studies suggest that gefitinib can inhibit the M2-like polarization of TAMs, which is associated with tumor progression and immunosuppression.[4] This inhibition is mediated, at least in part, by targeting the STAT6 signaling pathway.[4] Conversely, other research indicates that M2-polarized macrophages can contribute to gefitinib resistance by secreting factors like hepatocyte growth factor (HGF), which activates the c-Met signaling pathway in cancer cells.[5]
Natural Killer (NK) Cells
Gefitinib can bolster the cytotoxic activity of NK cells against lung cancer cells, particularly those with EGFR resistance mutations.[6] This enhancement is associated with the upregulation of NKG2D ligands on tumor cells, which are crucial for NK cell recognition and killing.[6]
Table 1: Quantitative Effects of Gefitinib on Immune Cells
| Immune Cell Type | Parameter Measured | Cell/Animal Model | Gefitinib Concentration/Dose | Observed Effect | Reference |
| PBMCs | Cytolysis of HCC827 cells | In vitro co-culture | Not specified | Increased from 47.93% to 73.51% | [2] |
| PBMCs | Cytolysis of PC-9 cells | In vitro co-culture | Not specified | Increased from 39.87% to 60.28% | [2] |
| NK Cells | Percentage in peripheral blood | Advanced NSCLC patients (n=54) | 250 mg/day for 4 weeks | Significant increase (P=0.005) | [7] |
| CD4+ T-Cells | Percentage in peripheral blood | Advanced NSCLC patients (n=54) | 250 mg/day for 4 weeks | Significant decrease (P=0.003) | [7] |
| CD8+ T-Cells | Percentage in peripheral blood | Advanced NSCLC patients (n=54) | 250 mg/day for 4 weeks | No significant change (P=0.48) | [7] |
| Macrophages (M2-like) | CD206+ cells | RAW 264.7 cells (IL-13 induced) | 0.62 µmol/L for 72h | Significant inhibition | [8] |
Modulation of Circulating Cytokines
Gefitinib treatment can also alter the systemic cytokine profile in patients with advanced NSCLC. Notably, a significant decrease in circulating interleukin-6 (IL-6), a pro-inflammatory and tumor-promoting cytokine, has been observed, particularly in patients who respond to therapy.[7] Concurrently, an increase in interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity, has been reported.[7]
Table 2: Changes in Circulating Cytokine Levels with Gefitinib Treatment
| Cytokine | Patient Cohort | Gefitinib Treatment | Change in Concentration | Significance | Reference |
| IL-6 | Advanced NSCLC (n=54) | 4 weeks | Significant decrease | P<0.001 | [7] |
| IFN-γ | Advanced NSCLC (n=54) | 4 weeks | Significant increase | P=0.02 | [7] |
Influence on Cancer-Associated Fibroblasts (CAFs)
CAFs are critical players in shaping the TME, contributing to tumor growth, invasion, and drug resistance. The interaction between gefitinib and CAFs is complex, with some studies indicating that fibroblasts can confer resistance to gefitinib.[9] Co-culture of NSCLC cells with fibroblasts has been shown to attenuate the inhibitory effect of gefitinib on cancer cell migration and invasion.[9] However, the specific subpopulations of CAFs and their distinct roles in gefitinib sensitivity or resistance are still under investigation. Some evidence suggests that podoplanin-positive CAFs may induce resistance to EGFR-TKIs.[10][11]
Effects on Angiogenesis
Gefitinib can indirectly inhibit angiogenesis by reducing the production of pro-angiogenic factors by tumor cells.[12] In vivo studies have demonstrated that gefitinib treatment can lead to a decrease in microvessel density within tumors.[13] Furthermore, gefitinib has been shown to suppress the recruitment of pericytes and bone marrow-derived perivascular cells to tumor vessels, which is crucial for vessel stabilization.[12]
Table 3: Quantitative Effects of Gefitinib on Angiogenesis
| Parameter | Animal Model | Gefitinib Treatment | Observed Effect | Reference |
| Microvessel Density (CD31) | Human lung cancer xenograft | Not specified | Significant decrease from 22.81 ± 2.67 to 8.96 ± 1.94 | [13] |
| Pericyte Coverage (NG2+) | B16 melanoma xenograft | 7 days | Decreased coverage of small CD31-positive vessels | [12] |
Signaling Pathways Modulated by Gefitinib in the TME
Gefitinib's primary mechanism of action is the inhibition of EGFR signaling.[12] This blockade has downstream consequences on various pathways within both the tumor cells and the surrounding stromal and immune cells.
EGFR and Downstream Pathways in Cancer Cells
By binding to the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib prevents autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[12]
HGF/c-Met Pathway in Gefitinib Resistance
A key mechanism of acquired resistance to gefitinib involves the activation of bypass signaling pathways. The HGF/c-Met pathway is a prominent example.[5] CAFs or TAMs in the TME can secrete HGF, which binds to the c-Met receptor on cancer cells, leading to the activation of downstream signaling, including the PI3K/AKT and ERK pathways, thereby circumventing the EGFR blockade.[5][14]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the impact of gefitinib on the TME.
In Vitro Co-culture Systems
Objective: To study the reciprocal interactions between cancer cells and stromal or immune cells in the presence of gefitinib.
Protocol Outline:
-
Cell Culture: Culture NSCLC cell lines (e.g., HCC827, PC-9) and human fibroblasts (e.g., HFL-1) or immune cells (e.g., PBMCs, NK cells) separately in appropriate media.
-
Co-culture Setup:
-
Direct Co-culture: Seed cancer cells and stromal/immune cells together in the same culture dish.
-
Transwell System: Seed cancer cells in the lower chamber and stromal/immune cells in the upper chamber of a transwell insert to study the effects of secreted factors.
-
-
Gefitinib Treatment: Add gefitinib at various concentrations to the co-culture system.
-
Analysis:
-
Proliferation Assays: Use assays like MTT or Cell Counting Kit-8 (CCK8) to measure cell viability.
-
Migration and Invasion Assays: Employ transwell assays with or without Matrigel to assess cell motility.
-
Flow Cytometry: Analyze the expression of cell surface markers on immune cells (e.g., CD206 for M2 macrophages, CD28H on T-cells).
-
ELISA: Quantify the concentration of secreted cytokines (e.g., IL-6, IFN-γ) in the culture supernatant.
-
Western Blotting: Analyze the expression and phosphorylation status of key signaling proteins (e.g., EGFR, AKT, ERK, STAT6).
-
In Vivo Xenograft Models
Objective: To evaluate the effect of gefitinib on tumor growth and the TME in a living organism.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject NSCLC cells, either alone or mixed with fibroblasts, into the flanks of the mice.
-
Gefitinib Administration: Once tumors reach a palpable size, treat the mice with gefitinib (e.g., via oral gavage) or a vehicle control.
-
Tumor Growth Measurement: Measure tumor volume regularly using calipers.
-
Tissue Harvesting and Analysis: At the end of the experiment, excise the tumors and process them for:
-
Immunohistochemistry (IHC): Stain tumor sections for markers of angiogenesis (e.g., CD31), pericytes (e.g., NG2), and immune cell infiltration.
-
Western Blotting: Analyze protein expression from tumor lysates.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Gefitinib inhibits M2-like polarization of tumor-associated macrophages in Lewis lung cancer by targeting the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [c-Met signaling pathway participating in the gefitinib resistance of different gene types of non-small cell lung cancer cells induced by HGF in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced interaction between natural killer cells and lung cancer cells: involvement in gefitinib-mediated immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of gefitinib in early stage treatment on circulating cytokines and lymphocytes for patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib inhibits M2-like polarization of tumor-associated macrophages in Lewis lung cancer by targeting the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblasts weaken the anti-tumor effect of gefitinib on co-cultured non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer-associated fibroblast cell surface markers as potential biomarkers or therapeutic targets in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. The EGFR inhibitor gefitinib suppresses recruitment of pericytes and bone marrow-derived perivascular cells into tumor vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
Exploring the Off-Target Landscape of Gefitinib Dihydrochloride: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] By competing with adenosine (B11128) triphosphate (ATP) at the kinase domain of EGFR, gefitinib effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras-MAPK and PI3K-Akt pathways.[3][4] While its on-target efficacy is well-documented, a comprehensive understanding of its off-target interactions is critical for elucidating mechanisms of toxicity, predicting adverse events, and identifying potential new therapeutic applications. This technical guide provides an in-depth exploration of the in-vitro off-target effects of gefitinib dihydrochloride (B599025), presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows.
Data Presentation: Off-Target Kinase Inhibition Profile of Gefitinib
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. High-throughput in-vitro screening against a broad panel of kinases provides a quantitative measure of an inhibitor's off-target activity. The following table summarizes the inhibitory activity of gefitinib against a selection of kinases, highlighting its potency against its primary target, EGFR, in comparison to various off-target kinases. It is important to note that higher concentrations of gefitinib are more likely to engage these off-target kinases, which can lead to cellular effects independent of EGFR inhibition.
| Target Kinase | IC50 (nM) | Kinase Family | Comments |
| EGFR | 0.41 - 33 | Receptor Tyrosine Kinase | Primary Target [2][5] |
| HER2 (ErbB2) | 1,200 - 3,700 | Receptor Tyrosine Kinase | Significantly less potent inhibition compared to EGFR.[6] |
| Src | > 10,000 | Non-receptor Tyrosine Kinase | Often implicated in resistance; gefitinib shows weak direct inhibition.[4] |
| Aurora A | > 10,000 | Serine/Threonine Kinase | Upregulation implicated in gefitinib resistance.[7] |
| Aurora B | > 10,000 | Serine/Threonine Kinase | Weakly inhibited by gefitinib.[8] |
| MAPK10 (JNK3) | Putative Target | Serine/Threonine Kinase | Identified through in-silico screening; requires in-vitro validation. |
| PIM-1 | Putative Target | Serine/Threonine Kinase | Identified through in-silico screening; requires in-vitro validation. |
| CHK1 | Putative Target | Serine/Threonine Kinase | Identified through in-silico screening; requires in-vitro validation. |
| CHK2 | Putative Target | Serine/Threonine Kinase | Identified through in-silico screening; requires in-vitro validation. |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed and standardized protocols are paramount for the reproducibility and reliability of in-vitro studies. The following sections outline the methodologies for key experiments used to characterize the off-target effects of gefitinib.
In-Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the inhibition of a specific kinase by gefitinib.
Materials:
-
Recombinant kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Gefitinib dihydrochloride
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Stop solution (containing EDTA)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of gefitinib in the kinase reaction buffer. Prepare a mixture of the kinase and biotinylated substrate in the same buffer. Prepare a solution of ATP in the kinase reaction buffer.
-
Enzymatic Reaction:
-
Dispense the gefitinib dilutions into the microplate wells.
-
Add the kinase/substrate mixture to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding the stop solution.
-
Add the pre-mixed HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percent inhibition against the logarithm of the gefitinib concentration. Determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic and cytostatic effects of gefitinib on cultured cells by measuring metabolic activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of gefitinib for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the gefitinib concentration to determine the IC50 value.
Quantitative Proteomics for Off-Target Identification (SILAC-based)
This method allows for the unbiased identification and quantification of proteins whose expression levels are altered by gefitinib treatment.[6]
Materials:
-
Cell line of interest
-
SILAC-compatible cell culture medium
-
"Light" (normal), "medium," and "heavy" isotopic-labeled amino acids (e.g., L-arginine and L-lysine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
SILAC Labeling: Culture cells for several passages in media containing either "light," "medium," or "heavy" amino acids to achieve complete incorporation.
-
Cell Treatment: Treat the "heavy"-labeled cells with gefitinib and the "light"-labeled cells with a vehicle control (DMSO) for a defined period (e.g., 16 hours).[6]
-
Sample Pooling and Lysis: Combine equal numbers of cells from the different treatment groups, lyse the cells, and extract the proteins.
-
Protein Digestion: Digest the protein mixture into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect the mass difference between the isotopically labeled peptides.
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra.
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
Proteins with significantly altered heavy-to-light ratios are identified as potential on- or off-targets of gefitinib.
-
Conclusion
A thorough in-vitro characterization of the off-target effects of this compound is essential for a complete understanding of its pharmacological profile. The methodologies and data presented in this guide provide a framework for researchers to investigate these off-target interactions. By employing a combination of biochemical kinase assays, cell-based viability and functional assays, and unbiased proteomic approaches, the scientific community can continue to refine our knowledge of gefitinib's mechanism of action, potentially leading to improved therapeutic strategies and the identification of novel drug applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated Src and Ras induce gefitinib resistance by activation of signaling pathways downstream of epidermal growth factor receptor in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib inhibits the proliferation of pancreatic cancer cells via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gefitinib Dihydrochloride in Overcoming Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475), a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations.[1] While its primary mechanism involves blocking the ATP-binding site of the EGFR tyrosine kinase to inhibit downstream signaling pathways, a growing body of evidence reveals a secondary, yet crucial, role for gefitinib: overcoming chemoresistance.[2] This function is often independent of its EGFR-TKI activity and presents a significant opportunity to re-sensitize tumors to conventional chemotherapeutic agents. This guide provides an in-depth technical overview of the mechanisms, experimental validation, and key protocols associated with gefitinib's ability to counteract chemoresistance.
Core Mechanisms of Chemoresistance Reversal
Gefitinib employs a multi-pronged approach to dismantle the cellular machinery of chemoresistance. The two primary mechanisms are the direct inhibition of multidrug resistance transporters and the modulation of key intracellular signaling pathways that govern cell survival and apoptosis.
Inhibition of ATP-Binding Cassette (ABC) Transporters
A major cause of multidrug resistance (MDR) is the overexpression of ABC transporters, which function as energy-dependent efflux pumps that expel a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[2] Gefitinib has been shown to directly interact with and inhibit the function of several of these transporters, most notably the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[2][3]
The proposed mechanism is that gefitinib, by binding to the ATP-binding site of the transporter, competitively inhibits its function.[4] This inhibition restores the intracellular accumulation of cytotoxic drugs that are substrates of the pump.[2][3] This effect has been observed even in cancer cells that are insensitive to gefitinib's primary EGFR-inhibiting effects, highlighting a distinct and valuable therapeutic application.[2][4] Studies have demonstrated that gefitinib can reverse resistance to various chemotherapeutic agents, including topotecan, SN-38 (the active metabolite of irinotecan), doxorubicin, and paclitaxel, in cells overexpressing BCRP/ABCG2.[2][3][4]
Modulation of Intracellular Signaling Pathways
Gefitinib's primary action on EGFR provides a secondary benefit in the context of chemoresistance by modulating downstream signaling cascades crucial for cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a common mechanism of resistance to chemotherapy.[5][6] Gefitinib, by inhibiting EGFR, leads to the downregulation of phosphorylated AKT and mTOR.[5][7] This blockade can induce apoptosis and autophagy, thereby re-sensitizing resistant cells to the cytotoxic effects of chemotherapeutic agents.[5][8] Several studies have shown that acquired resistance to gefitinib itself can be mediated by the activation of this pathway, and its inhibition can reverse this resistance.[9][10]
-
Induction of Apoptosis: Beyond simply blocking pro-survival signals, gefitinib can actively promote apoptosis. In sensitive cells, this leads to direct cell killing, but in a combination therapy context, it lowers the threshold for apoptosis induction by chemotherapeutic drugs.[11] Following treatment with gefitinib, A549 lung cancer cells show a significant, dose-dependent increase in apoptosis, rising to over 60% at a concentration of 500 nmol/L, whereas gefitinib-resistant cells show minimal change.[11][12]
Quantitative Data on Chemoresistance Reversal
The efficacy of gefitinib in reversing chemoresistance has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: Reversal of Chemoresistance by Gefitinib in ABC Transporter-Overexpressing Cells
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | Gefitinib Conc. (µM) | Outcome (Reversal of Resistance) | Citation |
| CL1/Tpt | BCRP/ABCG2 | Topotecan | 0.3 - 3 | Dose-dependent reversal of resistance | [2][4] |
| MCF7/TPT | BCRP/ABCG2 | Topotecan | 0.3 - 3 | Dose-dependent reversal of resistance | [2][4] |
| CL1/Pac | P-glycoprotein | Paclitaxel | 0.3 - 3 | Dose-dependent reversal of resistance | [2][4] |
| MCF7/ADR | P-glycoprotein | Doxorubicin | 0.3 - 3 | Dose-dependent reversal of resistance | [2][4] |
| K562/BCRP | BCRP/ABCG2 | SN-38 | 1 | Reversed SN-38 resistance | [3] |
| A431/GR | BCRP/ABCG2 | Gefitinib | N/A (with BCRP inhibitors) | Significantly enhanced gefitinib-mediated cytostatic effect | [1] |
Table 2: Synergistic Effects of Gefitinib in Combination Therapies
| Cell Line / Model | Combination Agent | Key Outcome Metric | Result | Citation |
| PC-9-Br (Gefitinib-Resistant) | ABT-263 (Bcl-2 Inhibitor) | IC50 of combination | 0.17 µM (48h) | [13] |
| PC-9-Br (Gefitinib-Resistant) | ABT-199 (Bcl-2 Inhibitor) | IC50 of combination | 0.22 µM (48h) | [13] |
| H1299 (Intrinsic Resistance) | Yuanhuadine (YD) | Growth Inhibition | Synergistic growth-inhibitory activity | [14] |
| MCF-7/TAM (Tamoxifen-Resistant) | Tamoxifen (B1202) | Cell Proliferation | Re-sensitized cells to tamoxifen, inhibited proliferation | [15] |
Table 3: Effect of Gefitinib on Apoptosis in Sensitive vs. Resistant Cells
| Cell Line | Gefitinib Conc. (nmol/L) | Apoptosis Rate (%) | Citation |
| A549 (Sensitive) | 0 | <10% | [11] |
| A549 (Sensitive) | 500 | 60.2% | [11] |
| A549-GR (Resistant) | 500 | <10% | [11] |
| H3255 (EGFR L858R) | 1000 | 24.7% (vs. 2.1% untreated) | [16][17] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is critical to evaluating the role of gefitinib in overcoming chemoresistance. Below are detailed methodologies for key assays.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cellular dehydrogenases.
-
Principle: The tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is reduced by metabolically active cells to a purple formazan (B1609692) product.[18][19] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight (37°C, 5% CO₂).[18]
-
Drug Treatment: Treat cells with serial dilutions of the chemotherapeutic agent with or without a fixed, non-toxic concentration of gefitinib (e.g., 1 µM). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.[18]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][20]
-
Incubation: Incubate for 4 hours at 37°C, protected from light, to allow formazan crystal formation.[18]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 (half-maximal inhibitory concentration) values.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins and their phosphorylation status to assess the activity of signaling pathways.
-
Procedure:
-
Cell Treatment & Lysis: Treat cells with gefitinib and/or chemotherapeutic agents for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR).[7][24][25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22] Use a loading control like β-actin to confirm equal protein loading.[23]
-
Drug Accumulation/Efflux Assay
This assay measures the ability of gefitinib to inhibit ABC transporter-mediated drug efflux, leading to increased intracellular accumulation.
-
Principle: Uses a fluorescent substrate of the transporter of interest (e.g., Hoechst 33342 for BCRP/ABCG2).[26] The intracellular fluorescence is measured in the presence or absence of the inhibitor (gefitinib).
-
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well black-walled plates or culture dishes for flow cytometry).
-
Accumulation Phase: Incubate cells with the fluorescent substrate (e.g., 1 µM Hoechst 33342) with or without various concentrations of gefitinib for a set period (e.g., 4 hours) at 37°C.[26][27]
-
Wash: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Measure Accumulation: Lyse the cells and measure intracellular fluorescence using a fluorometer or analyze intact cells via flow cytometry.[26]
-
Efflux Phase (Optional): After the accumulation phase, replace the substrate-containing medium with fresh, drug-free medium (with or without gefitinib) and incubate for various time points (e.g., 1 hour).[26][28]
-
Measure Efflux: Measure the remaining intracellular fluorescence at each time point. A slower decrease in fluorescence in gefitinib-treated cells indicates efflux inhibition.[28]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin (B1180172) V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells, allowing for their differentiation.[29][30]
-
Procedure:
-
Cell Treatment: Treat cells with the desired compounds to induce apoptosis.
-
Harvest Cells: Harvest both adherent and floating cells. Wash the cells with cold PBS.[30]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[30]
-
Staining: Add FITC-conjugated Annexin V and PI to 100 µL of the cell suspension.[31]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[30][31]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.[30]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Conclusion and Future Directions
Gefitinib dihydrochloride (B599025) possesses a significant, clinically relevant ability to overcome chemoresistance that extends beyond its well-established role as an EGFR-TKI. By directly inhibiting drug efflux pumps like BCRP/ABCG2 and modulating critical survival pathways such as PI3K/AKT/mTOR, gefitinib can restore the efficacy of conventional chemotherapeutic agents. This dual-action capability makes it a compelling candidate for combination therapies, even in tumors lacking the classic EGFR-sensitizing mutations. The preclinical data are robust, and ongoing clinical investigations continue to explore the optimal integration of gefitinib with standard chemotherapy and other targeted agents.[32][33] A thorough understanding of these molecular mechanisms is paramount for drug development professionals and researchers aiming to design rational, synergistic treatment strategies that can effectively combat the challenge of multidrug resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib reverses breast cancer resistance protein-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib reverses chemotherapy resistance in gefitinib-insensitive multidrug resistant cancer cells expressing ATP-binding cassette family protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. An effective drug sensitizing agent increases gefitinib treatment by down regulating PI3K/Akt/mTOR pathway and up regulating autophagy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FGFR1 Induces Acquired Resistance Against Gefitinib By Activating AKT/mTOR Pathway In NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer [jcpjournal.org]
- 15. Mechanisms of Gefitinib-mediated reversal of tamoxifen resistance in MCF-7 breast cancer cells by inducing ERα re-expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Gefitinib Induces Apoptosis in the EGFRL858R Non–Small-Cell Lung Cancer Cell Line H3255 | Semantic Scholar [semanticscholar.org]
- 18. Cell viability through MTT assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 25. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines | PLOS One [journals.plos.org]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. kumc.edu [kumc.edu]
- 31. Knockdown of annexin A5 restores gefitinib sensitivity by promoting G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Gefitinib Combined With Standard Chemoradiotherapy in EGFR-Mutant Locally Advanced Non-Small-Cell Lung Cancer: The LOGIK0902/OLCSG0905 Intergroup Study Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Gefitinib Sensitivity in Cancer Cell Lines: A Technical Guide
Abstract
Gefitinib (B1684475) (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation and survival.[1][2][3] While it has shown significant efficacy in a subset of non-small cell lung cancer (NSCLC) patients, its clinical benefit is largely confined to tumors harboring specific activating mutations within the EGFR gene.[2][4] This guide provides an in-depth examination of the molecular determinants of gefitinib sensitivity and resistance in cancer cell lines. It covers the underlying signaling pathways, quantitative data on drug sensitivity, detailed experimental protocols for assessing molecular status and cellular response, and visual representations of key biological and experimental processes.
The EGFR Signaling Pathway and Gefitinib's Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][5] In many cancers, aberrant EGFR activation drives uncontrolled cell growth and division.[1][6]
Gefitinib exerts its therapeutic effect by competitively binding to the adenosine (B11128) triphosphate (ATP)-binding site within the EGFR tyrosine kinase domain.[1][2][4] This inhibition blocks receptor autophosphorylation and subsequent activation of downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[2][4]
Molecular Determinants of Gefitinib Sensitivity
The primary determinant of gefitinib sensitivity is the presence of activating mutations in the EGFR tyrosine kinase domain. These mutations, most commonly in-frame deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the receptor, rendering the cancer cells "addicted" to EGFR signaling.[4][7] This addiction makes them exquisitely sensitive to EGFR inhibition by gefitinib.
Quantitative Analysis of Gefitinib Sensitivity
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's efficacy. Cell lines with activating EGFR mutations typically exhibit significantly lower IC50 values for gefitinib compared to those with wild-type EGFR.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |
| PC-9 | NSCLC | Exon 19 Deletion (delE746-A750) | ~0.02 - 0.077 | [8][9] |
| HCC827 | NSCLC | Exon 19 Deletion (delE746-A750) | ~0.013 | [9] |
| H3255 | NSCLC | Exon 21 (L858R) | ~0.003 | [9] |
| H1975 | NSCLC | Exon 21 (L858R) & Exon 20 (T790M) | > 4 (Resistant) | [9] |
| H1650 | NSCLC | Exon 19 Deletion & PTEN null | > 4 (Resistant) | [9] |
| A549 | NSCLC | Wild-Type | Resistant (>10) | N/A |
| Calu-3 | NSCLC | Wild-Type | Resistant (>10) | N/A |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Gefitinib Resistance
Despite initial dramatic responses, most tumors eventually develop acquired resistance to gefitinib.[7] The primary mechanisms can be broadly categorized as alterations in the drug target or activation of bypass signaling pathways.
-
Secondary EGFR Mutations: The most common mechanism, accounting for about 50-60% of resistance cases, is the acquisition of a secondary mutation in the EGFR gene, T790M.[7][10] This "gatekeeper" mutation is thought to cause steric hindrance, impairing the binding of gefitinib to the ATP pocket.[7]
-
MET Proto-Oncogene Amplification: Amplification of the MET gene is the second most common mechanism, occurring in 5-22% of resistant tumors.[10][11] MET amplification leads to the activation of ERBB3 (HER3)-dependent PI3K signaling, creating a "bypass track" that reactivates downstream pathways even in the presence of EGFR inhibition.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling | Semantic Scholar [semanticscholar.org]
Gefitinib Dihydrochloride: A Technical Guide to its Application in Tyrosine Kinase Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Gefitinib (B1684475) (Iressa®, ZD1839) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key mediator in cell proliferation and survival signaling pathways.[1][2][3][4] This technical guide provides an in-depth overview of Gefitinib dihydrochloride (B599025) as a fundamental tool for studying tyrosine kinase inhibition, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental applications.
Mechanism of Action: Competitive ATP Inhibition
Gefitinib is a synthetic anilinoquinazoline (B1252766) that functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[5][6][7] Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, angiogenesis, and metastasis.[1][2][8]
Gefitinib selectively binds to the ATP-binding pocket within the EGFR kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues.[2][3][4] This blockade of autophosphorylation effectively halts the activation of downstream signaling cascades, leading to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis in EGFR-dependent tumor cells.[1][2][6] Gefitinib has demonstrated significantly higher affinity for EGFR with activating mutations, such as exon 19 deletions or the L858R point mutation in exon 21, which are commonly found in non-small cell lung cancer (NSCLC).[2][9][10]
Quantitative Data for Experimental Design
The potency of Gefitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. These values are critical for designing experiments and interpreting results.
Table 1: Gefitinib IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 | Reference(s) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 77.26 nM | [11][12] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM | [11][12] |
| H3255 | Non-Small Cell Lung Cancer | L858R | 0.003 µM (3 nM) | [13] |
| 11-18 | Non-Small Cell Lung Cancer | EGFR-mutant | 0.39 µM (390 nM) | [13] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | ~10 µM | [14] |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Resistant (>4 µM) | [11] |
| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Resistant | [11] |
| NR6W | Fibroblast (EGFR-transfected) | Wild-Type | 57 nM (pTyr992) | [15] |
| NR6wtEGFR | Fibroblast (EGFR-transfected) | Wild-Type | 37 nM (pTyr1173) | [15] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay duration.
Table 2: Kinase Specificity Profile of Gefitinib
| Kinase | Binding Affinity (Kd) | Assay Type | Reference(s) |
| EGFR | 3.4 nM | KINOMEscan™ | [16] |
| SRC | >10000 nM | KINOMEscan™ | [16] |
| LCK | >10000 nM | KINOMEscan™ | [16] |
| MET | >10000 nM | KINOMEscan™ | [16] |
| VEGFR2 | >10000 nM | KINOMEscan™ | [16] |
| PDGFRB | >10000 nM | KINOMEscan™ | [16] |
| CDK2 | >10000 nM | KINOMEscan™ | [16] |
Note: The high Kd values for other kinases demonstrate the high selectivity of Gefitinib for EGFR.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Experimental workflow for assessing Gefitinib's inhibitory effects.
Caption: Principle of competitive inhibition by Gefitinib at the ATP-binding site.
Experimental Protocols
The following protocols provide a framework for key experiments used to characterize the effects of Gefitinib.
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549, PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14][17]
-
Gefitinib Treatment: Prepare a serial dilution of Gefitinib dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the Gefitinib solutions at various concentrations (e.g., 0.01 µM to 20 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest Gefitinib dose.[18]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[14][17]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[14][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Gefitinib concentration to determine the IC50 value.
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the proteins of interest (e.g., EGFR, AKT, ERK).
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with Gefitinib (e.g., 1 µM for 2-24 hours) as described for the viability assay. For acute inhibition studies, serum-starve cells for 24 hours, treat with Gefitinib for 2 hours, and then stimulate with EGF (e.g., 10 ng/mL) for 5-10 minutes.[14]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[19][20]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
This cell-free assay directly measures the inhibitory effect of Gefitinib on the enzymatic activity of purified EGFR kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common luminescence-based method.
Methodology:
-
Reaction Setup: In a multi-well plate, combine the recombinant EGFR kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), and Gefitinib at a range of concentrations in a kinase reaction buffer.[16]
-
Initiation: Add ATP to initiate the phosphorylation reaction. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into ATP and then into a luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each Gefitinib concentration relative to a no-inhibitor control to determine the IC50 value.[16]
Conclusion
This compound is a highly selective and potent tool for investigating EGFR-mediated signaling. Its well-characterized mechanism of action, established potency in various cell lines, and the availability of robust experimental protocols make it an invaluable reagent for cancer research and drug development. By competitively inhibiting the ATP-binding site of EGFR, Gefitinib allows for precise dissection of the roles of this critical signaling pathway in cell fate decisions. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize Gefitinib in their studies of tyrosine kinase inhibition.
References
- 1. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In Silico Modeling of Gefitinib Dihydrochloride Binding to EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to model the interaction between gefitinib (B1684475) dihydrochloride (B599025) and the Epidermal Growth Factor Receptor (EGFR). Gefitinib, a selective EGFR tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[1][2] In silico modeling plays a crucial role in understanding the molecular basis of its therapeutic efficacy and in the development of next-generation inhibitors.[3][4][5]
Introduction to Gefitinib and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that is a member of the ErbB family of receptor tyrosine kinases.[6][7] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[6][7] This event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, and differentiation.[8][9][10] In many cancers, aberrant EGFR signaling, often due to overexpression or activating mutations, leads to uncontrolled cell growth and proliferation.[11][12]
Gefitinib is an anilinoquinazoline (B1252766) compound that acts as a potent and selective inhibitor of the EGFR tyrosine kinase.[6][7] It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site within the EGFR kinase domain, thereby blocking the initiation of downstream signaling cascades.[7][8][11][12] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[7][8] The effectiveness of gefitinib is particularly pronounced in NSCLC patients harboring specific activating mutations in the EGFR kinase domain, which are associated with increased affinity for the drug.[13][14]
In Silico Modeling Workflow
The computational investigation of gefitinib's interaction with EGFR typically follows a multi-step workflow. This process, illustrated below, integrates various computational techniques to provide a comprehensive understanding of the binding event at an atomic level.
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4][15] This method is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[16]
Methodology:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which features the EGFR kinase domain co-crystallized with an inhibitor.[17][18][19]
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
The 3D structure of gefitinib is generated and optimized using molecular modeling software like Avogadro.[1][20] Partial charges are assigned to the ligand atoms.[1][20]
-
-
Docking Simulation:
-
Software such as AutoDock Vina is frequently employed for docking simulations.[1][2][20]
-
A grid box is defined around the ATP-binding site of EGFR to encompass the potential binding pocket.
-
The docking algorithm explores various conformations and orientations of gefitinib within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the gefitinib-EGFR complex over time, offering a more realistic representation of the biological system.[21][22] These simulations can reveal conformational changes in both the protein and the ligand upon binding and assess the stability of the docked pose.[1][21]
Methodology:
-
System Setup:
-
The docked gefitinib-EGFR complex from the molecular docking step is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Software packages like GROMACS are commonly used for MD simulations.[1][20]
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
A production MD simulation is then run for a specified duration (e.g., 20 nanoseconds or longer) to collect trajectory data.[1]
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to evaluate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.
-
Quantitative Data Summary
The binding affinity of gefitinib to EGFR is a critical parameter for its inhibitory activity. In silico methods, particularly binding free energy calculations from MD simulations, can predict these values. Experimental techniques provide validation for these computational predictions.
| Method | EGFR Status | Predicted/Experimental Value | Unit | Reference |
| Experimental (IC50) | Mutant (15 bp deletion) | 53.0 ± 8.1 | nM | [13] |
| Experimental (IC50) | Wild-Type | 47.0 ± 9.1 | µM | [13] |
| Computational (Binding Energy) | Wild-Type | -10 | kcal/mol | [23] |
| Computational (Binding Energy) | L858R Mutant | -13 | kcal/mol | [23] |
| Experimental (Affinity) | Wild-Type (A431 cells) | 8 | nM | [24] |
| Experimental (Affinity) | Wild-Type (SKBR3 cells) | 0.2 | nM | [24] |
EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Understanding this pathway is essential for comprehending the drug's mechanism of action.
Conclusion
In silico modeling provides powerful tools for elucidating the molecular interactions between gefitinib and EGFR.[3][4] Techniques such as molecular docking and molecular dynamics simulations offer detailed insights into the binding mode, stability, and affinity of this important anti-cancer drug.[1][21] The integration of computational and experimental data is crucial for advancing our understanding of drug action and for the rational design of more effective and specific EGFR inhibitors.[5]
References
- 1. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Computational analysis of the interaction between ligand-receptor pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 5. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bbrc.in [bbrc.in]
- 20. researchgate.net [researchgate.net]
- 21. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 22. Molecular dynamics simulation and free energy analysis of EGFR resistance mutations: implications for the design of novel inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Gefitinib Dihydrochloride In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell growth and proliferation.[1] In many types of cancer, particularly non-small cell lung cancer (NSCLC), EGFR is often overexpressed or mutated, leading to uncontrolled cell division.[1][2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades.[3] This action ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Gefitinib dihydrochloride (B599025) using a common colorimetric assay, along with a summary of its mechanism of action and reported IC50 values in various cancer cell lines.
Mechanism of Action: EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.[4][5]
Gefitinib exerts its anti-cancer effects by specifically targeting and inhibiting the tyrosine kinase activity of EGFR.[2][6] By blocking the autophosphorylation of the receptor, Gefitinib prevents the activation of these downstream signaling pathways, thereby arresting the cell cycle and inducing apoptosis in cancer cells that are dependent on EGFR signaling.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Gefitinib in various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | Exon 19 Deletion | 13.06 | [4][7] |
| PC-9 | Exon 19 Deletion | 77.26 | [4][7] |
| H3255 | L858R | 3 | [8] |
| 11-18 | - | 390 | [8] |
| A549 | Wild-Type | 10,000 | [9] |
| H1650 | Exon 19 Deletion, PTEN null | > 4,000 | [7] |
| H1975 | L858R, T790M | > 4,000 | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.
Experimental Protocol: In Vitro Cytotoxicity Assay (CCK-8)
This protocol details the use of the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Gefitinib dihydrochloride
-
Target cancer cell line (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Count the cells and adjust the cell suspension to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Gefitinib Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare serial dilutions of Gefitinib in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells (including controls) is less than 0.1%.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Gefitinib.
-
Include control wells with medium and DMSO only (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
CCK-8 Assay:
-
After the incubation period with Gefitinib, add 10 µL of the CCK-8 solution to each well.[5][6] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C.[5][6] The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[5][6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the Gefitinib concentration.
-
Determine the IC50 value, which is the concentration of Gefitinib that causes a 50% reduction in cell viability, from the dose-response curve.
-
References
- 1. researchhub.com [researchhub.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing EGFR Phosphorylation after Gefitinib Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the semi-quantitative analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation in response to treatment with gefitinib (B1684475), a selective EGFR tyrosine kinase inhibitor. This Western blot protocol is designed to enable researchers to accurately assess the efficacy of gefitinib in inhibiting EGFR activation.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention.[3]
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[1][2][4] It competitively binds to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][5] This inhibition of EGFR signaling can lead to reduced cancer cell proliferation and the induction of apoptosis.[1][2]
Western blotting is a widely used and effective technique for detecting and quantifying the phosphorylation status of proteins like EGFR.[6] By using antibodies specific to the phosphorylated form of EGFR (p-EGFR) and antibodies that recognize total EGFR, the ratio of phosphorylated to total EGFR can be determined, providing a measure of EGFR activation and the inhibitory effect of compounds like gefitinib.[7]
Experimental Principles
This protocol outlines the key steps for assessing gefitinib's effect on EGFR phosphorylation:
-
Cell Culture and Treatment: A suitable cell line with known EGFR expression is treated with varying concentrations of gefitinib, followed by stimulation with EGF to induce EGFR phosphorylation.
-
Protein Extraction: Cells are lysed to extract total protein while preserving the phosphorylation state of proteins through the use of phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples for electrophoresis.
-
SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phospho-EGFR (p-EGFR) and total EGFR, followed by incubation with a secondary antibody conjugated to an enzyme for signal detection.
-
Data Analysis: The intensity of the protein bands is quantified, and the levels of p-EGFR are normalized to total EGFR and a loading control to compare the effects of different gefitinib concentrations.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with well-characterized EGFR expression and sensitivity to EGFR inhibitors (e.g., A431, HeLa, or other relevant cancer cell lines).[8]
-
Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Before treatment, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal EGFR activation.
-
Gefitinib Treatment: Treat the serum-starved cells with varying concentrations of gefitinib (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours).[9] Include a vehicle-only control (e.g., DMSO).
-
EGF Stimulation: After gefitinib treatment, stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-20 minutes) to induce EGFR phosphorylation.[9][10] A non-stimulated control should also be included.
-
Cell Lysis: Immediately after stimulation, place the culture dishes on ice and proceed to the protein extraction protocol.
II. Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer.[11][12] It is critical to supplement the lysis buffer with protease and phosphatase inhibitor cocktails immediately before use to prevent protein degradation and dephosphorylation.[11][13]
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add the chilled lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Storage: Store the protein lysates at -80°C for long-term use or proceed directly to protein quantification.
III. Protein Quantification
-
Assay Selection: Use a detergent-compatible protein quantification assay such as the Bicinchoninic Acid (BCA) assay or the Bradford assay to determine the total protein concentration of each lysate.[14][15][16]
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal protein loading in each lane during SDS-PAGE.[14][17]
IV. SDS-PAGE
-
Sample Preparation:
-
Based on the protein quantification results, dilute the lysates to the same concentration with lysis buffer.
-
Mix the protein samples with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to a final concentration of 1x.[18]
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
-
Gel Electrophoresis:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane into a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of EGFR (approximately 175 kDa); a 7.5% or 4-12% gradient gel is suitable.[20]
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[18][19]
-
V. Protein Transfer (Western Blotting)
-
Membrane Selection: Use a polyvinylidene difluoride (PVDF) membrane, which is recommended for its durability and protein retention, especially when stripping and re-probing is required.[21][22]
-
Transfer Setup: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry transfer).
-
Transfer: Transfer the proteins from the gel to the PVDF membrane. The transfer conditions (voltage, time) should be optimized for a large protein like EGFR.[20]
VI. Immunodetection
-
Blocking:
-
After transfer, block the membrane in a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended over milk, as milk contains phosphoproteins that can increase background.[7][13][23]
-
Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).
-
Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
VII. Stripping and Re-probing for Total EGFR and Loading Control
To accurately quantify changes in phosphorylation, it is essential to normalize the p-EGFR signal to the total EGFR protein and a loading control (e.g., GAPDH or β-actin).[23]
-
Stripping:
-
After detecting p-EGFR, the membrane can be stripped of the bound antibodies. Use a mild or harsh stripping buffer depending on the antibody affinity.[21] A common harsh stripping buffer contains SDS and β-mercaptoethanol.[24]
-
Incubate the membrane in stripping buffer for the recommended time and temperature (e.g., 30 minutes at 50°C).
-
-
Washing: Thoroughly wash the membrane with PBS or TBST to remove the stripping buffer.
-
Re-blocking and Re-probing:
-
Block the stripped membrane again as described in step VI.1.
-
Incubate the membrane with the primary antibody for total EGFR.
-
Follow the subsequent immunodetection steps (VI.2 to VI.6).
-
The membrane can be stripped and re-probed again for a loading control protein.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control.
Table 1: Densitometric Analysis of EGFR Phosphorylation
| Treatment Group | Gefitinib (µM) | p-EGFR (Arbitrary Units) | Total EGFR (Arbitrary Units) | Loading Control (Arbitrary Units) | Normalized p-EGFR / Total EGFR | Fold Change vs. Control |
| Untreated Control | 0 | |||||
| EGF Stimulated | 0 | |||||
| Gefitinib + EGF | 0.1 | |||||
| Gefitinib + EGF | 1 | |||||
| Gefitinib + EGF | 10 |
Visualization
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of gefitinib.
Experimental Workflow
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 10. EGFR (EGFR) | Abcam [abcam.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. inventbiotech.com [inventbiotech.com]
- 14. licorbio.com [licorbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Guide to western blot quantification | Abcam [abcam.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. neobiotechnologies.com [neobiotechnologies.com]
- 20. researchgate.net [researchgate.net]
- 21. blog.addgene.org [blog.addgene.org]
- 22. bio-rad.com [bio-rad.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Gefitinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies, robust in vitro models of gefitinib resistance are essential. These application notes provide detailed protocols for establishing and characterizing gefitinib-resistant NSCLC cell lines.
Data Presentation
Table 1: Gefitinib IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 | Resistant IC50 | Fold Resistance | Key Resistance Mechanism(s) |
| PC-9 | 0.020 ± 0.003 µM[1][2] | 5.311 ± 0.455 µM[1][2] | ~265-fold[1][2] | T790M mutation, EMT[1] |
| PC-9 | 77.26 nM[3] | > 4 µM[3] | > 52-fold | Not specified |
| PC-9/ZD | Not specified | ~180-fold higher than parental | ~180-fold[4] | Increased EGFR/HER2 and EGFR/HER3 heterodimerization[4] |
| HCC827 | 13.06 nM[3] | > 4 µM[3] | > 306-fold | Not specified |
| H1650 | 31.0 ± 1.0 µM[5] | 50.0 ± 3.0 µM[5] | ~1.6-fold[5] | p-Akt activation, Twist1 expression[5] |
| A549 | 7.0 ± 1.0 µM (to AZD9291)[5] | 12.7 ± 0.8 µM (to AZD9291)[5] | ~1.8-fold (to AZD9291)[5] | p-Akt activation, Twist1 expression[5] |
| H1975 | 5.5 ± 0.6 µM (to AZD9291)[5] | 10.3 ± 0.9 µM (to AZD9291)[5] | ~1.9-fold (to AZD9291)[5] | Pre-existing T790M mutation[5] |
Experimental Protocols
Protocol 1: Establishment of Gefitinib-Resistant Cell Lines using Dose-Escalation Method
This protocol describes a stepwise method for inducing gefitinib resistance in NSCLC cell lines.[6]
Materials:
-
Gefitinib-sensitive NSCLC cell line (e.g., PC-9, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Gefitinib (stock solution in DMSO)
-
Cell culture flasks/plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Determine the initial gefitinib concentration: Perform an MTT assay to determine the IC20 (concentration that inhibits 20% of cell growth) of gefitinib for the parental cell line. This will be the starting concentration for the dose-escalation.
-
Continuous stepwise dose-escalation:
-
Culture the parental cells in the complete growth medium containing the starting concentration of gefitinib.
-
Initially, most cells will die. Allow the surviving cells to repopulate the flask. This may take several weeks.
-
Once the cells are growing steadily at the current gefitinib concentration (i.e., have a doubling time similar to the parental cells in drug-free medium), they are ready for the next dose escalation.
-
Increase the gefitinib concentration by a factor of 1.5 to 2.
-
Repeat this process of gradual dose escalation. The entire process can take several months to a year.[1][5][6]
-
-
Establishment of the resistant line: Once the cells can proliferate in a high concentration of gefitinib (e.g., 1-5 µM), the resistant cell line is considered established.
-
Characterization and Maintenance:
-
Confirm the level of resistance by performing an MTT assay to determine the IC50 of the resistant cell line and compare it to the parental line.
-
Continuously culture the resistant cell line in the presence of the maintenance concentration of gefitinib to retain the resistant phenotype.
-
Periodically check for mycoplasma contamination.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of gefitinib.
Materials:
-
Parental and gefitinib-resistant NSCLC cell lines
-
96-well plates
-
Complete growth medium
-
Gefitinib (serial dilutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of gefitinib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is for analyzing the expression and phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Parental and gefitinib-resistant NSCLC cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After desired treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site (if applicable) | Supplier (Example) |
| EGFR | Total | Cell Signaling Technology |
| p-EGFR | Tyr1068, Tyr1173 | Cell Signaling Technology |
| MET | Total | Cell Signaling Technology |
| p-MET | Tyr1234/1235 | Cell Signaling Technology |
| Akt | Total | Cell Signaling Technology[7] |
| p-Akt | Ser473 | Cell Signaling Technology[7] |
| ERK1/2 | Total | Cell Signaling Technology |
| p-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology |
| E-cadherin | Cell Signaling Technology | |
| Vimentin | Cell Signaling Technology | |
| GAPDH/β-actin | Cell Signaling Technology |
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for MET Amplification and EGFR T790M Mutation
This protocol is for the analysis of gene copy number and specific mutations.
Materials:
-
Genomic DNA or total RNA from parental and resistant cells
-
cDNA synthesis kit (if starting from RNA)
-
SYBR Green or TaqMan Master Mix
-
qRT-PCR instrument
-
Specific primers for MET and EGFR T790M (see below for examples)
Procedure:
-
Nucleic Acid Extraction: Isolate high-quality genomic DNA or total RNA from cell pellets.
-
cDNA Synthesis (for RNA): If analyzing gene expression, reverse transcribe RNA to cDNA.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with the appropriate master mix, primers, and template DNA/cDNA.
-
Data Analysis: Analyze the amplification data. For MET amplification, the gene copy number can be determined relative to a reference gene. For the T790M mutation, allele-specific primers can be used to detect the presence of the mutation.[8]
Example Primer Sequences (Note: Primers should always be validated for specificity and efficiency):
-
EGFR T790M (for detection of the mutation):
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for establishing and characterizing gefitinib-resistant cell lines.
Caption: Key signaling pathways involved in acquired gefitinib resistance.
References
- 1. Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib preferentially inhibits PC9 gefitinib-resistant cancer cells by inducing cell cycle arrest and inhibiting VEGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LINC00665 Induces Acquired Resistance to Gefitinib through Recruiting EZH2 and Activating PI3K/AKT Pathway in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Selective gene amplification to detect the T790M mutation in plasma from patients with advanced non-small cell lung cancer (NSCLC) who have developed epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Gefitinib Quantification
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of gefitinib (B1684475) in bulk drug and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. Gefitinib, a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, is a critical component in targeted cancer therapy.[1][2][3] Accurate quantification is essential for ensuring the potency and safety of gefitinib-containing pharmaceuticals. This document provides a comprehensive protocol, including system suitability, validation parameters, and sample preparation procedures.
Introduction
Gefitinib is a targeted anti-cancer agent used in the treatment of non-small cell lung cancer (NSCLC) and other cancers.[2][4] It functions by inhibiting the EGFR tyrosine kinase, thereby blocking downstream signaling pathways responsible for cancer cell proliferation and survival.[1][2][5] The accurate measurement of gefitinib in various matrices is crucial for drug development, manufacturing, and clinical monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
This application note presents a validated isocratic RP-HPLC method for the quantification of gefitinib. The method utilizes a C18 column with a UV detector, providing a reliable and efficient means for gefitinib analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The specific conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC System | Waters HPLC with 2695 pump and 2996 PDA detector or equivalent |
| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate (B84403) Buffer (pH 3.6) : Acetonitrile (B52724) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 7 minutes[6] |
Reagents and Materials
-
Gefitinib reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (B128534) (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (pH 3.6): Dissolve 2.72 grams of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Add 1 mL of triethylamine and mix well. Adjust the pH to 3.6 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 55:45 (v/v). Degas the mobile phase for 5 minutes using an ultrasonic water bath.
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of gefitinib reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (Acetonitrile:Water, 70:30 v/v) and sonicate for a few minutes to dissolve the drug completely.
-
Make up the volume to 10 mL with the diluent to obtain a stock solution of 1 mg/mL.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 25-150 µg/mL).
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of gefitinib and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.078 µg/mL |
| Limit of Quantification (LOQ) | 0.238 µg/mL |
| Accuracy (% Recovery) | 99.61 - 100.14% |
| Precision (% RSD) | < 2% |
| Retention Time | ~4.18 minutes |
Gefitinib Signaling Pathway
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3] By binding to the ATP-binding site of the EGFR's intracellular domain, gefitinib blocks the autophosphorylation and activation of the receptor.[1][4] This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The major signaling pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[1]
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Crystallographic Studies of Gefitinib Dihydrochloride in Complex with EGFR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallographic study of the epidermal growth factor receptor (EGFR) kinase domain in complex with the inhibitor gefitinib (B1684475) dihydrochloride. These guidelines are compiled from established research to assist in reproducing and building upon these critical structural studies.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a key driver in the development of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Gefitinib (marketed as Iressa) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the EGFR kinase domain, effectively blocking its downstream signaling pathways.[2] Understanding the precise molecular interactions between gefitinib and EGFR at the atomic level through X-ray crystallography is fundamental for structure-based drug design and the development of next-generation inhibitors to overcome clinical resistance.
Data Presentation
Crystallographic Data Summary of Gefitinib-EGFR Complexes
The following table summarizes key crystallographic data for various gefitinib-EGFR kinase domain complexes deposited in the Protein Data Bank (PDB). This data allows for a comparative analysis of the structural details under different conditions and with various EGFR mutants.
| PDB ID | EGFR Mutant | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 4WKQ | Wild-Type | 1.85 | 0.194 | 0.225 | --INVALID-LINK--[3][4] |
| 2ITY | Wild-Type | 3.42 | 0.211 | 0.260 | --INVALID-LINK--[5] |
| 3UG2 | G719S/T790M | 2.50 | 0.186 | 0.249 | --INVALID-LINK--[6] |
| 2ITZ | L858R | Not specified in provided context | Not specified | Not specified | --INVALID-LINK--[7] |
Signaling Pathway
The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. Gefitinib inhibits this process by blocking the ATP-binding site, thereby preventing autophosphorylation and the activation of these downstream pathways.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocols
Protocol 1: Expression and Purification of EGFR Kinase Domain
This protocol outlines the steps for producing and isolating the EGFR kinase domain for crystallographic studies.
1. Gene Expression:
- The gene encoding the human EGFR kinase domain (residues 696-1022) is subcloned into a suitable expression vector, such as a pFastBac1 vector for baculovirus expression in insect cells (e.g., Spodoptera frugiperda Sf9 cells).[3]
- A tag, such as an N-terminal glutathione (B108866) S-transferase (GST) tag or a hexahistidine (His6) tag, is often included to facilitate purification.
2. Cell Culture and Protein Expression:
- Sf9 insect cells are cultured in a serum-free medium.
- Recombinant baculovirus is generated and used to infect the Sf9 cells.
- Protein expression is carried out by incubating the infected cells for 48-72 hours.
3. Cell Lysis and Initial Purification:
- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
- The cells are lysed by sonication or microfluidization.
- The lysate is clarified by ultracentrifugation.
4. Affinity Chromatography:
- The clarified supernatant is loaded onto an affinity chromatography column (e.g., glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).
- The column is washed extensively with the lysis buffer to remove unbound proteins.
- The tagged EGFR kinase domain is eluted using a specific eluting agent (e.g., reduced glutathione for GST tag or imidazole (B134444) for His tag).
5. Tag Removal and Further Purification:
- The affinity tag is cleaved by incubation with a specific protease (e.g., TEV or thrombin).
- The protein solution is passed through the same affinity column to remove the cleaved tag and any remaining uncleaved protein.
- Further purification is performed using ion-exchange chromatography followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
6. Protein Concentration and Storage:
- The purified protein is concentrated to approximately 10-20 mg/mL using ultrafiltration.
- The final protein is stored in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT).
Protocol 2: Co-crystallization of EGFR Kinase Domain with Gefitinib
This protocol describes the setup of crystallization trials to obtain co-crystals of the EGFR kinase domain with gefitinib.
1. Preparation of the Complex:
- The purified EGFR kinase domain is incubated with a 2-5 fold molar excess of gefitinib dihydrochloride.
- The mixture is incubated on ice for at least one hour to ensure complete binding.
2. Crystallization Screening:
- The hanging drop or sitting drop vapor diffusion method is commonly used for crystallization.
- A droplet containing a 1:1 ratio of the protein-inhibitor complex and the reservoir solution is equilibrated against a larger volume of the reservoir solution.
- Initial screening is performed using commercially available sparse-matrix screens at various temperatures (e.g., 4°C and 20°C).
3. Optimization of Crystallization Conditions:
- Initial crystal hits are optimized by systematically varying the concentrations of the precipitant (e.g., PEG), buffer pH, and salt concentration.
- Additives and detergents may be screened to improve crystal quality.
4. Crystal Harvesting and Cryo-protection:
- Crystals are carefully harvested from the drops using a small loop.
- For data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
This protocol provides a general workflow for collecting and processing X-ray diffraction data to determine the three-dimensional structure.
1. X-ray Diffraction Data Collection:
- Cryo-cooled crystals are mounted on a goniometer at a synchrotron beamline.
- A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
2. Data Processing:
- The diffraction images are processed using software such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.
3. Structure Solution and Refinement:
- The structure is solved by molecular replacement using a previously determined structure of the EGFR kinase domain as a search model.
- The initial model is refined against the experimental data using software like PHENIX or REFMAC5. This involves iterative cycles of manual model building in Coot and automated refinement.
- The inhibitor molecule (gefitinib) and water molecules are modeled into the electron density maps.
4. Structure Validation:
- The final refined structure is validated using tools like MolProbity to check for geometric correctness and overall quality.
- The coordinates and structure factors are then deposited in the Protein Data Bank.
Workflow Diagram
The following diagram illustrates the overall workflow from protein expression to final structure analysis.
Caption: Workflow for the crystallographic study of the gefitinib-EGFR complex.
References
- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rcsb.org [rcsb.org]
- 4. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of Gefitinib Dihydrochloride in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component of signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a significant target for therapeutic intervention.[4] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling cascades.[1][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of gefitinib dihydrochloride (B599025) in cancer cells, a critical parameter for assessing its potency and efficacy. The protocol described herein utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for measuring cell viability.
Mechanism of Action and Signaling Pathway
Gefitinib exerts its anti-cancer effects by inhibiting the autophosphorylation of EGFR, which in turn blocks the activation of downstream signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells with activating EGFR mutations.[1]
Caption: Gefitinib inhibits EGFR, blocking PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways.
Experimental Protocol: IC50 Determination using MTT Assay
This protocol details the steps for determining the IC50 value of gefitinib dihydrochloride in adherent cancer cell lines.
Materials and Reagents
-
This compound
-
Selected cancer cell line(s) (e.g., A549, PC-9, HCC827)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gefitinib Dihydrochloride in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a well-established anti-cancer agent.[1] Beyond its direct effects on tumor cells, Gefitinib has demonstrated significant anti-angiogenic properties by interfering with signaling pathways crucial for the formation of new blood vessels.[2] Angiogenesis is a critical process in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. Gefitinib impedes angiogenesis, in part by reducing the expression of vascular endothelial growth factor (VEGF). This document provides detailed application notes and protocols for utilizing Gefitinib dihydrochloride (B599025) in common in vitro angiogenesis assays, including endothelial cell proliferation, migration, and tube formation.
Mechanism of Action: Inhibition of Angiogenesis
Gefitinib competitively blocks the ATP binding site on the intracellular domain of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. In the context of angiogenesis, the inhibition of the EGFR pathway in endothelial cells, as well as in tumor cells, leads to a reduction in the production and secretion of pro-angiogenic factors like VEGF. This, in turn, suppresses endothelial cell proliferation, migration, and differentiation, which are all critical steps in the angiogenic process.
Figure 1: Gefitinib's inhibition of the EGFR signaling pathway, leading to reduced angiogenesis.
Quantitative Data Summary
The following table summarizes the effective concentrations of Gefitinib dihydrochloride in various in vitro angiogenesis assays. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and incubation times.
| Assay Type | Cell Line | Parameter | Result | Concentration |
| Endothelial Cell Proliferation | Endothelial Cells | Cell Cycle Arrest | G1-Phase Arrest | Sublethal Doses[3] |
| Endothelial Cell Migration | Endothelial Cells | Inhibition of Migration | Significant Reduction | 5-10 µM[4] |
| Endothelial Cell Migration | Endothelial Cells | Cell Toxicity | Observed | 20 µM[4] |
| Tube Formation | HUVECs | Inhibition of Tube Formation | Significant Inhibition | 20 µM[5] |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Gefitinib on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
References
- 1. Angiogenic activities are increased via upregulation of HIF-1α expression in gefitinib-resistant non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Gefitinib modulates stress fibers and tubular-like structure formation and attenuates angiogenesis in an in vivo chicken model of chorioallantoic membrane angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent Blockade of Endothelial EGFR and VEGF Signaling on Malignant Associated Pleural Fluid Induced Angiogenesis: From Clinic to Bench - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Gefitinib Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in promoting cell proliferation and survival in certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3][4] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][3][4] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. This document provides detailed protocols for assessing gefitinib-induced apoptosis using flow cytometry, focusing on Annexin V/Propidium Iodide (PI) staining, cell cycle analysis, and mitochondrial membrane potential assessment.
Mechanism of Action: Gefitinib-Induced Apoptosis
Gefitinib's primary mechanism involves the inhibition of EGFR signaling.[3][4] In cancer cells with activating EGFR mutations, this receptor is often constitutively active, leading to uncontrolled cell growth and survival.[5] Gefitinib's inhibition of EGFR blocks critical downstream pro-survival signaling cascades, including the PI3K/AKT/mTOR and MEK/ERK pathways.[1][6] The blockade of these pathways leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards apoptosis.[1][5]
Signaling Pathway Diagram:
References
- 1. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring Gefitinib Dihydrochloride's Effects on Cell Morphology Using Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475) dihydrochloride (B599025) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2][3] By blocking the ATP binding site of the EGFR tyrosine kinase domain, gefitinib effectively halts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[2][3] This application note provides a detailed protocol for utilizing live-cell imaging to monitor and quantify the morphological changes induced by gefitinib in non-small cell lung cancer (NSCLC) cells. Live-cell imaging offers a powerful, non-invasive method to observe the dynamics of cellular responses to drug treatment in real-time, providing valuable insights into the mechanism of action and efficacy of therapeutic compounds.[4][5]
Key Cellular Processes Affected by Gefitinib
Gefitinib treatment is known to induce several key cellular events that can be effectively monitored using live-cell imaging:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and nuclear condensation.[1][6][7]
-
Cell Rounding and Detachment: A loss of normal adherent morphology, where cells become more circular and detach from the substrate. This is often a precursor to apoptosis.
-
Changes in Cell Size and Shape: Alterations in cellular dimensions and form, reflecting the impact of the drug on the cytoskeleton and cell adhesion.
-
Inhibition of Proliferation: A decrease in the rate of cell division.
Data Presentation
The following tables summarize quantitative data on the effects of gefitinib on cancer cells.
Table 1: Effect of Gefitinib on A549 Cell Apoptosis
| Gefitinib Concentration (nmol/L) | Apoptosis Rate (%) after 48h |
| 0 (Control) | <10 |
| 100 | ~20 |
| 250 | ~40 |
| 500 | 60.2 |
Data adapted from a study on A549 and A549-gefitinib-resistant (GR) cells. The data presented here is for the gefitinib-sensitive A549 cell line.[1]
Table 2: Morphological Changes in Human Intestinal Organoids Treated with Gefitinib
| Treatment Duration | Gefitinib Concentration (µM) | Organoid Size (% of Control) | Organoid Roundness (% of Control) |
| 24h | 0.1 | ~95% | ~105% |
| 1 | ~90% | ~110% | |
| 10 | ~80% | ~120% | |
| 30 | ~70% | ~130% | |
| 48h | 0.1 | ~90% | ~110% |
| 1 | ~80% | ~125% | |
| 10 | ~65% | ~140% | |
| 30 | ~55% | ~150% | |
| 72h | 0.1 | ~85% | ~115% |
| 1 | ~70% | ~135% | |
| 10 | ~50% | ~155% | |
| 30 | ~40% | ~165% |
Data adapted from a study on healthy human intestinal organoids.[8] This table illustrates the dose- and time-dependent effects of gefitinib on key morphological parameters.
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the inhibitory action of gefitinib.
References
- 1. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics | PLOS Medicine [journals.plos.org]
- 4. Live-cell imaging and analysis reveal cell phenotypic transition dynamics inherently missing in snapshot data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Proliferation Assays using Time-lapse Microscopy [phasefocus.com]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mass spectrometry-based proteomics to identify gefitinib dihydrochloride targets
Application Note & Protocol
Topic: Mass Spectrometry-Based Proteomics to Identify Gefitinib (B1684475) Dihydrochloride (B599025) Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC).[1][2] While its primary target is well-established, a comprehensive understanding of its on-target and off-target interactions within the cellular proteome is crucial for elucidating its complete mechanism of action, predicting patient response, and identifying potential side effects or resistance mechanisms.[3][4] Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased tool for this purpose.[5] This document provides detailed protocols and application notes for two primary MS-based proteomics strategies: a chemical proteomics approach for direct target identification and a quantitative proteomics approach using Stable Isotope Labeling of Amino acids in Culture (SILAC) to measure global protein expression changes in response to gefitinib treatment.
Part 1: Direct Target Identification using Chemical Proteomics
Chemical proteomics is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample.[6][7] This approach typically involves immobilizing the drug on a solid support (e.g., beads) to "pull down" its cellular targets from a cell lysate.[4][6] The captured proteins are then identified by mass spectrometry.
Experimental Workflow: Chemical Proteomics
The general workflow involves synthesizing a gefitinib analog with a linker for immobilization, incubating it with cell lysate, and identifying the captured proteins via LC-MS/MS.[4][6]
Protocol 1: Affinity Purification of Gefitinib Targets
This protocol outlines the steps for identifying direct gefitinib targets from cell lysates.
-
Preparation of Gefitinib-Immobilized Beads:
-
Synthesize a gefitinib derivative containing a functional group (e.g., a primary amine) suitable for covalent coupling to activated beads.[6]
-
Covalently couple the gefitinib analog to epoxy-activated Sepharose beads according to the manufacturer's protocol.[6]
-
Prepare control beads by blocking the reactive groups without adding the gefitinib analog.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., A431, HCC827) to ~80-90% confluency.[8]
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate (e.g., 1-5 mg of total protein) with the gefitinib-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of free gefitinib dihydrochloride (e.g., 10-50 µM) before adding the gefitinib-immobilized beads. This helps distinguish specific binders from non-specific ones.[6]
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer, high salt, or low pH buffer).
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the entire protein lane, cut it into smaller pieces, and perform in-gel tryptic digestion. Alternatively, perform an in-solution digestion of the total eluate.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS spectra against a human protein database (e.g., Swiss-Prot, UniProt) using a search engine like Mascot or Sequest. Proteins significantly depleted in the competition control sample are considered high-confidence targets.
-
Data Presentation: Known Gefitinib On- and Off-Targets
Chemical proteomics studies have identified EGFR as the primary target, along with several other protein kinases as potential off-targets.[4][9]
| Target Protein | Target Type | Cellular Function | Reference |
| EGFR | On-Target | Receptor Tyrosine Kinase; regulates cell growth, proliferation, survival. | [4][9] |
| GAK | Off-Target | Serine/Threonine Kinase; negative regulator of EGFR. | [4] |
| RIPK2 (RICK) | Off-Target | Serine/Threonine Kinase; involved in innate immune signaling. | [9] |
| EPHA2 | Off-Target | Receptor Tyrosine Kinase; implicated in acquired resistance. | [1] |
| BRK, Yes, CSK | Off-Target | Non-receptor Tyrosine Kinases; various signaling roles. | [9] |
| Aurora A, JNK2, p38 | Off-Target | Serine/Threonine Kinases; cell cycle and stress response pathways. | [9] |
| MAPK10, PIM-1 | Off-Target | Kinases with potential for strong binding affinity. | [10] |
Part 2: Quantifying Proteome-Wide Changes with SILAC
Stable Isotope Labeling of Amino acids in Culture (SILAC) is a metabolic labeling strategy that allows for the accurate quantification of protein abundance changes between different cell populations.[6][8] In this context, it is used to compare the proteome of cells treated with gefitinib to untreated cells.
Experimental Workflow: SILAC
Protocol 2: SILAC-Based Quantitative Proteomics
This protocol details the steps to quantify protein expression changes following gefitinib treatment.
-
Cell Culture and Metabolic Labeling:
-
Select two populations of the same cell line (e.g., A431).
-
Culture one population in "light" SILAC medium containing normal isotopic abundance arginine and lysine (B10760008).
-
Culture the second population in "heavy" SILAC medium containing heavy isotope-labeled arginine (e.g., ¹³C₆¹⁵N₄-Arg) and lysine (e.g., ¹³C₆¹⁵N₂-Lys) for at least 5-6 cell divisions to ensure complete incorporation.
-
-
Gefitinib Treatment:
-
Sample Preparation:
-
Harvest and lyse both cell populations separately as described in Protocol 1.
-
Measure the protein concentration for each lysate.
-
Combine the "light" and "heavy" lysates in a 1:1 protein ratio.[6]
-
-
Protein Digestion and MS Analysis:
-
Digest the combined protein mixture using trypsin (in-solution or in-gel).
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic labels.
-
Use data analysis software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) intensity ratio for each peptide pair. The protein ratio is inferred from the median of its corresponding peptide ratios.
-
Data Presentation: Proteins Regulated by Gefitinib in A431 Cells
A SILAC study in A431 cells identified numerous proteins with altered abundance following gefitinib treatment.[8] A threshold of >1.4-fold change was used to define significant regulation.[8]
| Protein | Gene Name | Regulation | Fold Change (H/L) | Cellular Function |
| Claudin-1 | CLDN1 | Up-regulated | >1.4 | Cell adhesion, tight junctions |
| EpCAM | EPCAM | Up-regulated | >1.4 | Cell adhesion, signaling |
| ELAVL-1 | ELAVL1 | Up-regulated | >1.4 | RNA-binding protein, mRNA stability |
| HSPG2 | HSPG2 | Up-regulated | >1.4 | Extracellular matrix component |
| TROP2 | TACSTD2 | Up-regulated | >1.4 | Calcium signal transducer |
| VAMP3 | VAMP3 | Up-regulated | Marginal increase | Vesicle fusion, protein transport |
| KLF5 | KLF5 | Up-regulated | Marginal increase | Transcription factor |
Note: The table presents a subset of up-regulated proteins identified in a key study for illustrative purposes. The original study identified over 400 proteins with statistically significant changes.[8]
Part 3: Gefitinib-Affected Signaling Pathways
Gefitinib's primary mechanism of action is the inhibition of EGFR, which blocks downstream signaling cascades crucial for tumor growth and survival.[11][12]
The EGFR Signaling Pathway
Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues.[13][14][15] These phosphotyrosines act as docking sites for adaptor proteins like GRB2, which in turn recruit other factors to activate major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][15] These pathways ultimately promote cell proliferation, survival, and motility.[11][12] Gefitinib competes with ATP for the binding site in the EGFR kinase domain, preventing this phosphorylation cascade.[2]
References
- 1. CIPSM - Chemical Proteomics Uncovers EPHA2 as a Mechanism of Acquired Resistance to Small Molecule EGFR Kinase Inhibition [cipsm.de]
- 2. researchgate.net [researchgate.net]
- 3. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. nautilus.bio [nautilus.bio]
- 14. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abeomics.com [abeomics.com]
Application Notes and Protocols for Gefitinib Dihydrochloride in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for anticancer drug screening compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3] These models better mimic the complex in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence drug efficacy and resistance.[1][2] Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a key therapeutic agent for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[4][5][6][7] Studies have shown that the response to Gefitinib in 3D spheroid models more accurately reflects clinical outcomes than 2D assays, where cells often show attenuated responses.[8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing Gefitinib dihydrochloride (B599025) in 3D spheroid culture models to assess its anti-tumor activity.
Mechanism of Action in 3D Spheroid Models
Gefitinib competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase, thereby blocking the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK/Erk and PI3K/Akt pathways.[5][10] In 3D spheroid models of EGFR-mutated cancer cells, Gefitinib treatment leads to a significant decrease in EGFR phosphorylation, resulting in reduced cell viability and induction of apoptosis.[3][8] Notably, the addiction to the EGFR oncoprotein, a critical factor for the effectiveness of EGFR inhibitors, is more evident in 3D spheroid cultures.[9] Furthermore, 3D cultivation can alter the expression of genes related to apoptosis, making the spheroids more sensitive to Gefitinib-induced cell death.[8][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by Gefitinib and a typical experimental workflow for evaluating its efficacy in 3D spheroid models.
Caption: EGFR signaling pathway inhibited by Gefitinib.
Caption: Experimental workflow for Gefitinib testing in 3D spheroids.
Data Presentation: Efficacy of Gefitinib in 2D vs. 3D Spheroid Models
The following tables summarize the differential effects of Gefitinib on cancer cell lines grown in 2D monolayer and 3D spheroid cultures.
Table 1: Comparative Cell Viability after Gefitinib Treatment
| Cell Line | Culture Model | Gefitinib Concentration | Treatment Duration | Cell Viability (% of Control) | Reference |
| HCC827 (EGFR mutant) | 2D Monolayer | Various | 72 hours | ~60-70% | [8] |
| HCC827 (EGFR mutant) | 3D Spheroid | Various | 72 hours | ~5-10% | [8] |
| NCI-H1975 (EGFR mutant) | 2D Monolayer | Various | 72 hours | No significant response | [8] |
| NCI-H1975 (EGFR mutant) | 3D Spheroid | High concentrations | 72 hours | Significant reduction | [8] |
| HCC4006 (EGFR mutant) | 2D Monolayer | Various | Not specified | No significant decrease | [8] |
| HCC4006 (EGFR mutant) | 3D Spheroid | Various | Not specified | Significant decrease | [8] |
Table 2: Induction of Apoptosis by Gefitinib
| Cell Line | Culture Model | Gefitinib Concentration | Treatment Duration | Apoptosis Assay | Outcome | Reference |
| HCC827 | 3D Spheroid | Various | 72 hours | Caspase-Glo® 3/7 | Dose-dependent increase in apoptosis | [8] |
| A549 | 2D Monolayer | 500 nmol/l | Not specified | Flow Cytometry (Annexin V/PI) | 60.2% apoptosis | [4][12] |
| A549-GR (Gefitinib Resistant) | 2D Monolayer | 500 nmol/l | Not specified | Flow Cytometry (Annexin V/PI) | <10% apoptosis | [4][12] |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes a common method for generating uniform tumor spheroids using ultra-low attachment (ULA) microplates.
Materials:
-
Cancer cell line of interest (e.g., HCC827, NCI-H1975)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Corning® Spheroid Microplates or Thermo Scientific™ Nunclon™ Sphera™ multiwell plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability (should be >90%).[13]
-
Dilute the cell suspension to the desired seeding density (e.g., 500 to 5,000 cells per well, depending on the cell line).
-
Seed the cell suspension into the wells of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.[13]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 2-4 days. Monitor spheroid formation and morphology daily using a microscope.
Protocol 2: Gefitinib Treatment and Viability Assessment
This protocol outlines the treatment of pre-formed spheroids with Gefitinib and the subsequent assessment of cell viability.
Materials:
-
Pre-formed 3D spheroids in a ULA plate
-
Gefitinib dihydrochloride stock solution (in DMSO)
-
Complete cell culture medium
-
Cell viability reagent (e.g., alamarBlue®, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Prepare serial dilutions of Gefitinib in complete medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest Gefitinib dose.
-
Carefully remove half of the medium from each well of the spheroid plate and replace it with an equal volume of the prepared Gefitinib dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
At the end of the treatment period, assess cell viability according to the manufacturer's instructions for the chosen reagent.
-
For alamarBlue®: Add the reagent to each well and incubate for 1-4 hours. Measure fluorescence or absorbance.
-
For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
This protocol describes the analysis of protein expression and phosphorylation in spheroids following Gefitinib treatment.
Materials:
-
Treated spheroids
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment group by gentle pipetting.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The use of 3D spheroid models provides a more predictive in vitro platform for evaluating the efficacy of targeted therapies like Gefitinib. The protocols and data presented here offer a framework for researchers to establish and utilize these models to investigate drug response, understand mechanisms of action, and explore potential resistance pathways in a more clinically relevant context.
References
- 1. Generation of 3D Tumor Spheroids for Drug Evaluation Studies [jove.com]
- 2. Recent Advances in Multicellular Tumor Spheroid Generation for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application of Gefitinib Dihydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial tool in cancer research and drug discovery.[1][2] It competitively binds to the ATP-binding site within the EGFR kinase domain, effectively blocking the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1] High-throughput screening (HTS) assays are essential for identifying and characterizing potential anti-cancer compounds. Gefitinib dihydrochloride (B599025) is frequently employed as a reference compound in these screens to validate assay performance and to identify novel modulators of the EGFR signaling pathway. This document provides detailed application notes and protocols for the use of gefitinib dihydrochloride in various HTS assays.
Key Applications in High-Throughput Screening
This compound is utilized in a range of HTS assays to assess its inhibitory effects and to screen for other compounds with similar or synergistic activities. The primary applications include:
-
Cell Viability and Cytotoxicity Assays: To determine the potency of gefitinib in inhibiting cancer cell growth and to screen for compounds that affect cell viability.
-
Kinase Activity Assays: To directly measure the inhibitory effect of gefitinib on EGFR kinase activity and to screen for novel EGFR inhibitors.
-
Reporter Gene Assays: To quantify the functional consequences of EGFR pathway inhibition by measuring the expression of downstream reporter genes.
Data Presentation
The following tables summarize the quantitative data for this compound in various cell lines and assay formats, providing a reference for its expected performance.
Table 1: IC50 Values of Gefitinib in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 Value |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 77.26 nM[3] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM[3] |
| NCI-H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 11.16 nM[4] |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 14.26 nM[4] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 10 µM[5], 20.80 nM[4] |
| Calu-3 | Non-Small Cell Lung Cancer | Wild-Type | - |
| SW480 | Colorectal Cancer | Wild-Type | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Table 2: Assay Performance Metrics
| Assay Type | Key Parameter | Typical Value | Reference |
| EGFR Reporter Assay | Z'-factor | 0.77 - 0.84 | [6] |
| Cell-Based HTS | Z'-factor | > 0.5 (considered good) | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of gefitinib.
Materials:
-
Cancer cell lines (e.g., PC-9, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1] Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of gefitinib in complete growth medium. The final concentrations should typically range from 0.01 nM to 10 µM.[1] Remove the overnight culture medium from the cells and add 100 µL of the gefitinib dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest gefitinib concentration.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: In Vitro EGFR Kinase Assay
This protocol measures the direct inhibitory effect of gefitinib on EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer
-
ATP
-
EGFR substrate (e.g., a synthetic peptide)
-
This compound
-
Kinase-Glo® MAX or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare a solution of recombinant EGFR in kinase assay buffer. Prepare a solution of the EGFR substrate and ATP in kinase assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of gefitinib in kinase assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the EGFR enzyme solution.
-
Inhibitor Addition: Add the gefitinib dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for 30 minutes at room temperature.[9]
-
Kinase Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each gefitinib concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the gefitinib concentration.
Protocol 3: EGFR Reporter Gene Assay
This assay quantifies the functional inhibition of the EGFR signaling pathway.
Materials:
-
Reporter cell line expressing a luciferase gene under the control of an EGFR-responsive promoter.
-
Cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of gefitinib for a specified pre-incubation period (e.g., 1-2 hours).
-
Pathway Activation: Stimulate the cells with an EC80 concentration of EGF.[6] Include an unstimulated control and a stimulated control without inhibitor.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percentage of inhibition of EGF-induced reporter gene expression for each gefitinib concentration. Determine the IC50 value from the dose-response curve.
Visualizations
EGFR Signaling Pathway and Point of Gefitinib Inhibition
Caption: Gefitinib inhibits EGFR autophosphorylation and downstream signaling.
High-Throughput Screening Workflow for EGFR Inhibitors
Caption: General workflow for HTS of potential EGFR inhibitors.
Conclusion
This compound is an indispensable tool for HTS assays targeting the EGFR pathway. The protocols and data presented here provide a framework for researchers to effectively utilize this compound as a control for assay validation and to facilitate the discovery of novel anti-cancer agents. The reliability of HTS data is paramount, and the use of well-characterized inhibitors like gefitinib, in conjunction with robust assay design and appropriate statistical analysis such as the Z'-factor, ensures the quality and reproducibility of screening results.
References
- 1. benchchem.com [benchchem.com]
- 2. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IGFBP2/ITGA5 promotes gefitinib resistance via activating STAT3/CXCL1 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Affordable luciferase reporter assay for cell-based high-throughput screening | Crick [crick.ac.uk]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gefitinib Dihydrochloride in in Vitro Research
Welcome to the technical support center for gefitinib (B1684475) dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pathway information to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to the solubility and handling of gefitinib dihydrochloride for in vitro use.
Q1: My this compound is not dissolving in aqueous buffer (e.g., PBS). What should I do?
A1: this compound is sparingly soluble in aqueous buffers.[1][2] For most in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[1][2][3][4] It can be dissolved in DMSO at concentrations as high as 89 mg/mL.[3] For maximum solubility, ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[3][5]
Q3: I observed precipitation when diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of gefitinib. To mitigate this:
-
Use a higher initial stock concentration in DMSO: This allows for a smaller volume of the DMSO stock to be added to the aqueous medium, keeping the final DMSO concentration low (typically <0.5%) to minimize solvent effects on cells.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution.
-
Ensure rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid dissolution and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous medium: Gently warming the medium to 37°C may aid in dissolution.[4]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture experiments should generally be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: For how long and at what temperature can I store my this compound solutions?
A5:
-
Solid Powder: Store at -20°C for up to 4 years.[1]
-
DMSO Stock Solution: Aliquot and store at -80°C for up to one year, or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1][2] Always prepare fresh dilutions for your experiments from the DMSO stock solution.
Quantitative Solubility Data
The solubility of gefitinib can vary based on the solvent and the specific salt form. The following table summarizes solubility data for gefitinib.
| Solvent | Solubility (Gefitinib) | Solubility (this compound) | Reference |
| DMSO | ~20 mg/mL to 89 mg/mL | 4 mg/mL | [1][2][3][4][6],[5] |
| Ethanol | ~0.3 mg/mL to 4 mg/mL | Insoluble | [1][2][3][6],[5] |
| Water | Sparingly soluble (<1 mg/mL) | >4 mg/mL | [3][4],[7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not specified | [1][2] |
| Acetonitrile | Soluble (used for HPLC) | Not specified | [8] |
Note: The solubility of gefitinib is pH-dependent, with higher solubility at lower pH values.[9][10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, carefully weigh the required amount of this compound powder. For a 10 mM solution, you will need 4.83 mg per 1 mL of DMSO (Molecular Weight of this compound: 483.36 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[11]
-
Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Diluting this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
To achieve a final concentration of 10 µM in your cell culture well, you will need to perform a 1:1000 dilution.
-
It is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate solution of 100 µM. To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium and mix well.
-
Next, dilute the 100 µM intermediate solution 1:10 into your final cell culture volume. For example, add 100 µL of the 100 µM solution to 900 µL of cell suspension in a well of a 24-well plate.
-
Ensure you have a vehicle control group that is treated with the same final concentration of DMSO as the drug-treated groups.
Visualized Workflows and Pathways
Experimental Workflow for Solubilizing this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Gefitinib hydrochloride | EGFR | CAS 184475-55-6 (HCl salt) | Buy Gefitinib hydrochloride from Supplier InvivoChem [invivochem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stabilizing gefitinib dihydrochloride in cell culture media for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using gefitinib (B1684475) dihydrochloride (B599025) in long-term cell culture studies.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve gefitinib dihydrochloride for cell culture experiments?
This compound is sparingly soluble in aqueous solutions like PBS and cell culture media.[1][2] It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2][3]
A general procedure is to dissolve gefitinib in 100% DMSO to create a stock solution, for example, at a concentration of 10-20 mM.[3][4] This stock solution can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the recommended storage condition and stability for gefitinib stock solutions?
Gefitinib stock solutions prepared in DMSO can be stored at -20°C for at least two to three months.[1][3] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: How stable is gefitinib in cell culture media at 37°C?
Aqueous solutions of gefitinib are not recommended for storage for more than one day.[1][2] In cell culture media at 37°C, the stability of gefitinib can be influenced by the pH and composition of the medium. Studies have shown that gefitinib can degrade under acidic and basic conditions.[5][6][7] Therefore, for long-term experiments (extending over several days), it is best practice to replace the medium with freshly prepared gefitinib-containing medium regularly (e.g., every 24-48 hours) to maintain a consistent effective concentration.[8]
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the gefitinib DMSO stock solution into the cell culture medium.
-
Cause A: Poor aqueous solubility. Gefitinib has low solubility in aqueous buffers.[1][2] Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the drug to precipitate out of solution.
-
Solution A: Perform a serial dilution. First, dilute the DMSO stock solution in a small volume of pre-warmed (37°C) cell culture medium, vortexing gently, and then add this intermediate dilution to the final volume of the medium.
-
Cause B: High final concentration. The desired final concentration of gefitinib in the cell culture medium may exceed its solubility limit.
-
Solution B: Re-evaluate the required concentration for your experiment. If a high concentration is necessary, you may need to tolerate a small amount of precipitate, but be aware that this will affect the actual concentration of the dissolved drug. Alternatively, consider using a different formulation of gefitinib if available.
Issue 2: Loss of gefitinib activity or inconsistent results in long-term experiments.
-
Cause A: Degradation of gefitinib in the culture medium. As mentioned, gefitinib can degrade in aqueous solutions at 37°C over time.[1][2] This will lead to a decrease in the effective concentration of the drug and reduced biological activity.
-
Solution A: Replace the cell culture medium with freshly prepared gefitinib-containing medium every 24 to 48 hours.[8] This ensures that the cells are consistently exposed to the desired concentration of active gefitinib.
-
Cause B: Adsorption to plasticware. Hydrophobic compounds like gefitinib can adsorb to the surface of plastic culture vessels, reducing the bioavailable concentration.
-
Solution B: Consider using low-adsorption plasticware for your experiments. Pre-coating the plasticware with a protein solution like bovine serum albumin (BSA) might also help to reduce non-specific binding, although this should be tested for compatibility with your specific cell line and assay.
Quantitative Data Summary
Table 1: Solubility of Gefitinib
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL | [1] |
| Ethanol | ~0.3 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Gefitinib Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound (Molecular Weight: 483.36 g/mol for the hydrochloride salt). For 1 ml of a 10 mM stock solution, you will need 4.83 mg.
-
Add the appropriate volume of anhydrous DMSO to the gefitinib powder in a sterile tube.
-
Vortex until the gefitinib is completely dissolved.[3]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
-
Procedure for Preparing Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM gefitinib stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium.
-
Mix gently by inverting the tube or pipetting up and down.
-
Add the gefitinib-containing medium to your cell culture plates.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Experimental workflow for preparing and using Gefitinib in cell culture.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Gefitinib Resistance
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding acquired resistance to gefitinib (B1684475) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to gefitinib?
A1: Acquired resistance to gefitinib in cancer cell lines, particularly non-small cell lung cancer (NSCLC), is primarily driven by several well-documented mechanisms:
-
Secondary EGFR Mutations: The most common mechanism is the acquisition of a secondary mutation in the epidermal growth factor receptor (EGFR) gene, with the T790M mutation in exon 20 being the most frequent, accounting for approximately 50-60% of cases.[1][2][3][4][5][6][7] This "gatekeeper" mutation is thought to increase the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors like gefitinib.[8]
-
Bypass Track Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. Key bypass pathways include:
-
MET Amplification: Amplification of the MET proto-oncogene leads to the activation of ERBB3 (HER3)-dependent PI3K signaling, rendering the cells resistant to EGFR inhibition.[4][9][10][11][12][13] This is observed in about 5-22% of resistant cases.[9][11][12]
-
AXL Activation: Overexpression and activation of the AXL receptor tyrosine kinase can also confer resistance to EGFR tyrosine kinase inhibitors (TKIs).[14][15][16][17][18]
-
-
Phenotypic Transformation: In some cases, cancer cells undergo histological or phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which is associated with increased expression of markers like Twist1 and can contribute to gefitinib resistance.[19][20][21]
Q2: My gefitinib-sensitive cell line is showing signs of resistance. How can I confirm this?
A2: To confirm acquired resistance, you should perform a series of experiments:
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key indicator of drug sensitivity. A significant increase in the gefitinib IC50 value compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Western Blot Analysis: Assess the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK in the presence and absence of gefitinib. In resistant cells, you may observe sustained phosphorylation of these downstream effectors even at high concentrations of gefitinib.
-
Genomic and Transcriptomic Analysis:
-
Sequencing: Sequence the EGFR kinase domain to check for the presence of the T790M mutation or other secondary mutations.
-
FISH/qPCR: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for MET gene amplification.
-
RNA Sequencing/qPCR: Analyze the expression levels of genes associated with resistance, such as AXL and EMT markers.
-
Q3: What are the current strategies to overcome gefitinib resistance in vitro?
A3: Several strategies are being employed to overcome acquired gefitinib resistance in experimental settings:
-
Third-Generation EGFR TKIs: Drugs like osimertinib (B560133) (AZD9291) are designed to be effective against cell lines harboring the T790M mutation while sparing the wild-type EGFR.[19][20]
-
Combination Therapy:
-
MET Inhibitors: Combining gefitinib with a MET inhibitor can restore sensitivity in cells with MET amplification.
-
PI3K/AKT/mTOR Inhibitors: Targeting downstream signaling pathways can be effective, as many resistance mechanisms converge on the activation of PI3K/AKT signaling.[20][22][23]
-
Bcl-2 Inhibitors: Combining gefitinib with Bcl-2 family inhibitors like navitoclax (B1683852) (ABT-263) or venetoclax (B612062) (ABT-199) has shown synergistic effects in overcoming resistance.[24]
-
-
Targeting AXL: Inhibition of AXL, either through small molecule inhibitors or RNA interference, can re-sensitize resistant cells to gefitinib.[14][15][16][17]
-
Targeting EMT: Strategies to reverse EMT, such as the knockdown of Twist1, have been shown to enhance sensitivity to gefitinib.[19][20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for gefitinib across experiments. | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of gefitinib stock solution. | 1. Use cells within a narrow and consistent passage number range. 2. Ensure accurate and uniform cell seeding. 3. Prepare fresh gefitinib dilutions from a new stock for each experiment and store stocks in small aliquots at -20°C or -80°C.[25] |
| Gefitinib-sensitive cells show unexpected survival at high concentrations. | 1. Cell culture contamination (e.g., mycoplasma, resistant cells). 2. Spontaneous acquisition of resistance during prolonged culture. | 1. Regularly test for mycoplasma contamination. 2. Perform short tandem repeat (STR) profiling to confirm cell line identity. 3. If resistance is suspected, analyze for known resistance mutations (e.g., T790M in EGFR).[25] |
| Downstream signaling (e.g., p-AKT, p-ERK) is not inhibited by gefitinib in sensitive cells. | 1. Ineffective drug concentration or incubation time. 2. Technical issues with Western blotting (e.g., poor antibody quality, inefficient transfer). 3. Activation of bypass signaling pathways. | 1. Optimize gefitinib concentration and incubation time with a time-course experiment. 2. Validate antibodies and optimize the Western blot protocol. 3. Investigate the activation of alternative pathways like MET or AXL.[25] |
| Resistant cells do not show upregulation of known bypass pathway markers (e.g., MET, AXL). | 1. The resistance mechanism may not involve a known bypass pathway. 2. The selected markers are not relevant to the specific resistance mechanism in your cell line. | 1. Consider alternative resistance mechanisms such as drug efflux pump overexpression. 2. Perform broader screening, such as RNA sequencing or proteomic analysis, to identify the resistance mechanism.[25] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Parental/Resistant | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |
| H1650 | Parental | Exon 19 Deletion | 31.0 ± 1.0 | [19] |
| H1650GR | Gefitinib-Resistant | Exon 19 Deletion | 50.0 ± 3.0 | [19] |
| A549 | Parental | Wild-Type | 32.0 ± 2.5 | [26] |
| A549GR | Gefitinib-Resistant | Wild-Type | 53.0 ± 3.0 | [26] |
| HCC827 | Parental | Exon 19 Deletion | 0.016 | [22] |
| HCC827GR | Gefitinib-Resistant | Exon 19 Deletion | 16 | [22] |
Table 2: IC50 Values of Next-Generation EGFR TKI (AZD9291/Osimertinib) in Gefitinib-Resistant Cell Lines
| Cell Line | EGFR Mutation Status | AZD9291 IC50 (µM) | Reference |
| H1975AR | L858R & T790M | 10.3 ± 0.9 | [19] |
| H1650GR | Exon 19 Deletion | 8.5 ± 0.5 | [20] |
| A549GR | Wild-Type | 12.7 ± 0.8 | [20] |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of gefitinib using a colorimetric MTT assay, which measures cell metabolic activity.[27][28][29]
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
Gefitinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of gefitinib in complete growth medium. A common starting concentration is 100 µM with 2-fold or 3-fold dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the various drug concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a "medium only" blank.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well and shake the plate at a low speed for 10 minutes to fully dissolve the crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with gefitinib at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the ratio of phosphorylated protein to total protein across different treatment conditions.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of gefitinib.
Caption: Key mechanisms of acquired resistance to gefitinib.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
References
- 1. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Gefitinib inhibits invasive phenotype and epithelial-mesenchymal transition in drug-resistant NSCLC cells with MET amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer [jcpjournal.org]
- 16. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting inconsistent results in gefitinib dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gefitinib (B1684475) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of gefitinib dihydrochloride?
Gefitinib is a selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site in the intracellular domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling inhibits cell proliferation, induces apoptosis, and reduces angiogenesis in cancer cells that are dependent on this pathway for growth and survival. Gefitinib is particularly effective against tumors harboring activating mutations in the EGFR kinase domain.
Q2: What are the common mechanisms of acquired resistance to gefitinib?
The most prevalent mechanisms of acquired resistance to gefitinib include:
-
Secondary Mutations in EGFR: The most common resistance-conferring mutation is the T790M substitution in exon 20 of the EGFR gene. This "gatekeeper" mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of gefitinib.
-
Activation of Bypass Signaling Pathways: Upregulation and activation of alternative receptor tyrosine kinases, such as MET or HER2, can bypass the gefitinib-induced EGFR blockade and reactivate downstream pro-survival pathways like PI3K/Akt and MAPK/ERK.
-
Phenotypic Transformation: In some cases, cancer cells can undergo an epithelial-to-mesenchymal transition (EMT), which is associated with reduced dependence on EGFR signaling and increased resistance to gefitinib.
Q3: How should this compound be prepared and stored?
This compound is a crystalline solid. For long-term storage, it should be kept at -20°C, where it is stable for at least two years.
-
Stock Solutions: To prepare a stock solution, dissolve gefitinib in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). The solubility in DMSO and DMF is approximately 20 mg/mL, while in ethanol it is about 0.3 mg/mL. It is recommended to purge the solvent with an inert gas before dissolving the compound. Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.
-
Aqueous Solutions: Gefitinib has poor aqueous solubility, which decreases significantly as the pH increases above 6. To prepare an aqueous solution, first dissolve gefitinib in DMSO and then dilute it with the desired aqueous buffer. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Passage Number Variability | Use cells within a consistent and narrow passage number range for all experiments to minimize phenotypic drift. |
| Inconsistent Cell Seeding Density | Ensure precise and uniform cell seeding density across all wells of the microplate. Use a calibrated multichannel pipette and visually inspect the plate after seeding. |
| Degradation of Gefitinib Stock Solution | Prepare fresh dilutions of gefitinib from a new stock solution for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
| Variability in Assay Incubation Time | Strictly adhere to the optimized incubation time for the cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®). |
Issue 2: Weak or No Signal for Phospho-EGFR in Western Blotting
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Basal Phospho-EGFR Levels | For cell lines with low endogenous EGFR activity, stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) before cell lysis to induce EGFR phosphorylation. |
| Ineffective Lysis Buffer | Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of EGFR. Keep samples on ice throughout the lysis procedure. |
| Poor Antibody Quality | Use a validated antibody specific for the phosphorylated form of EGFR at the desired tyrosine residue (e.g., Tyr1068, Tyr1173). Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient Protein Transfer | Ensure complete and even transfer of proteins from the gel to the membrane. For large proteins like EGFR (~175 kDa), a longer transfer time or the use of a gradient gel may be necessary. |
| Suboptimal Blocking | Use an appropriate blocking buffer (e.g., 5% BSA in TBST) for at least one hour at room temperature or overnight at 4°C to minimize non-specific antibody binding. |
Quantitative Data
Table 1: Gefitinib IC50 Values in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| PC9 | del E746_A750 | 6 - 77.26 | |
| HCC827 | del E746_A750 | 1 - 13.06 | |
| H3255 | L858R | 66 | |
| H1975 | L858R/T790M | 9 | |
| PC9 GR | del E746_A750/T790M | 8 | |
| A549 | Wild-Type | >10,000 | |
| H1299 | Wild-Type | >10,000 | |
| HCC827 GR | del E746_A750 | >4,000 | |
| PC9 GR | del E746_A750 | >4,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of gefitinib.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of gefitinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR (p-EGFR)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with gefitinib at the desired concentrations and for the appropriate duration. If necessary, stimulate with EGF (100 ng/mL) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an 8-10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068 or Tyr1173) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin or GAPDH.
Visualizations
Technical Support Center: Minimizing Gefitinib Dihydrochloride Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of gefitinib (B1684475) dihydrochloride (B599025) in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my gefitinib dihydrochloride precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound, despite being a salt form, has low aqueous solubility, which is highly pH-dependent.[1][2] Precipitation, often observed as cloudiness or visible particles, typically occurs for the following reasons:
-
Poor Aqueous Solubility: Gefitinib is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2]
-
pH-Dependent Solubility: Gefitinib is a weakly basic compound with two pKa values of 5.4 and 7.2.[1][2] Its solubility is significantly higher in acidic conditions (pH < 5) and decreases sharply as the pH approaches neutral and becomes alkaline.[1] Cell culture media and many biological buffers are typically buffered around pH 7.2-7.4, a range where gefitinib's solubility is minimal.
-
"Crashing Out" from Organic Solvents: Concentrated stock solutions are often prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO). When this concentrated stock is rapidly diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
-
High Final Concentration: The desired final concentration of this compound in the aqueous solution may exceed its solubility limit at the specific pH and temperature of the experiment.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The most commonly recommended solvent for preparing high-concentration stock solutions of gefitinib is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3][4] Gefitinib is freely soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-20 mM).[3]
Q3: How should I store my this compound stock solution?
A3: this compound powder should be stored at -20°C for long-term stability.[3] Once dissolved in DMSO, the stock solution should also be stored at -20°C. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: For how long is an aqueous solution of this compound stable?
A4: It is generally not recommended to store aqueous solutions of gefitinib for more than one day.[3] Due to its limited stability in aqueous buffers, it is best to prepare fresh dilutions from the DMSO stock solution for each experiment.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in polarity, leading to the drug precipitating out. | 1. Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. First, dilute the high-concentration DMSO stock to a lower concentration with DMSO. Then, add this intermediate stock to the pre-warmed aqueous buffer. 2. Slow Addition and Mixing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or swirling the solution. This facilitates rapid dispersion and minimizes localized high concentrations of the drug. |
| Temperature of Aqueous Medium | The solubility of many compounds, including gefitinib, can be temperature-dependent. Adding the stock solution to cold media can decrease its solubility. | Always use pre-warmed (typically 37°C for cell culture experiments) aqueous buffers or media for dilutions. |
| High Final DMSO Concentration | While DMSO aids solubility, high final concentrations can be toxic to cells. However, a minimal amount is often necessary to maintain solubility. | Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) while still preventing precipitation. It's crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Issue 2: Precipitation Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | 1. Maintain Proper Humidification: Ensure the incubator's humidification system is functioning correctly. 2. Use Low-Evaporation Plates/Dishes: Utilize culture vessels with tight-fitting lids or consider sealing plates with gas-permeable membranes for extended experiments. |
| pH Shift in Culture Medium | The metabolic activity of cells can alter the pH of the culture medium over time. A shift towards a more alkaline pH can further reduce the solubility of gefitinib. | 1. Monitor Medium Color: If using a medium with a pH indicator (like phenol (B47542) red), a color change can indicate a pH shift. 2. Replenish Medium: For longer experiments, consider replacing the medium with a freshly prepared this compound solution at appropriate intervals. |
| Interaction with Media Components | Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, leading to precipitation or reduced activity. | While serum proteins can sometimes aid in solubilizing hydrophobic compounds, if precipitation is consistently an issue, consider reducing the serum concentration if experimentally permissible, or using a serum-free medium formulation for a defined period. |
Data Presentation: Solubility of Gefitinib
The following tables summarize the solubility of gefitinib in various solvents. Note that much of the available literature refers to gefitinib free base; the dihydrochloride salt is expected to have higher solubility in acidic aqueous solutions.
Table 1: Solubility of Gefitinib in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Ethanol | ~0.3 mg/mL | [3][4] |
| Methanol | Slightly soluble | [4] |
Table 2: Aqueous Solubility of Gefitinib
| Solution | Solubility | Reference |
| Water | Sparingly soluble (<1 mg/mL at 25°C) | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Aqueous Buffers | Solubility increases with decreasing pH | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 529.4 g/mol .
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 529.4 g/mol = 5.294 mg
-
-
-
Weigh the Compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile amber vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate stock solution to the final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of 1 µM working solution from a 100 µM intermediate stock, add 10 µL of the intermediate stock to 990 µL of medium.
-
Alternatively, for a direct dilution from the 10 mM stock, add 0.1 µL of the 10 mM stock to 1 mL of medium for a 1 µM final concentration. This will result in a final DMSO concentration of 0.01%.
-
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Gefitinib's Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] By binding to the ATP-binding site of the EGFR's intracellular domain, gefitinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6]
Caption: Gefitinib inhibits EGFR, blocking downstream signaling.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow illustrates the recommended steps to minimize precipitation when preparing aqueous solutions of this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
This diagram outlines a logical approach to diagnosing and resolving precipitation issues.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques | MDPI [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Concentration on Gefitinib Dihydrochloride Efficacy In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gefitinib (B1684475) dihydrochloride (B599025) in vitro. It addresses common issues related to the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does gefitinib dihydrochloride work?
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] By binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, gefitinib blocks receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2][4][5] This inhibition primarily affects the PI3K-Akt and Ras-Raf-MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][5][6][7] Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) cells that harbor activating mutations in the EGFR gene.[1][4]
Q2: Why am I observing a higher IC50 value for gefitinib in my cell culture experiments than what is reported in some literature?
The presence and concentration of serum in your cell culture medium is a likely cause for this discrepancy. Gefitinib is extensively bound by plasma proteins, primarily human serum albumin (HSA) and alpha1-acid glycoprotein (B1211001) (AAG).[8][9][10] This protein binding reduces the concentration of free, pharmacologically active gefitinib available to interact with the cancer cells.[8][9] Consequently, a higher total concentration of gefitinib is required in the presence of serum to achieve the same inhibitory effect as in serum-free or low-serum conditions.[11][12] Some studies have shown that the presence of 10% calf serum can increase the EC50 value of a compound by as much as 20-fold compared to serum-free medium.[11]
Q3: What is the typical percentage of gefitinib that binds to plasma proteins?
In human plasma, gefitinib is approximately 97% protein-bound.[8][10] The fraction of unbound (fu) gefitinib in human plasma is about 3.4%.[8][10]
Q4: Can the type of serum I use affect my results?
Yes, the composition of the serum can influence your results. The concentration of proteins like albumin and AAG can vary between different types of serum (e.g., fetal bovine serum, calf serum, human serum) and even between different lots of the same serum type. This variability can alter the extent of gefitinib binding and therefore its apparent potency in your assays. For consistent results, it is recommended to use the same type and lot of serum throughout a series of experiments.[13]
Q5: How can I minimize the impact of serum variability on my gefitinib experiments?
To minimize variability, you can:
-
Use a consistent source and lot of serum for all related experiments.[13]
-
Consider using serum-free or reduced-serum media. However, be aware that this may alter cell health and signaling pathways.[12][14]
-
Perform serum protein binding assays to determine the fraction of unbound gefitinib in your specific experimental conditions.
-
Report the serum concentration used in your experiments when publishing your data to ensure reproducibility.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
-
Potential Cause: Inconsistent serum concentration or different serum lots used across experiments.
-
Troubleshooting Steps:
-
Ensure that the same type and percentage of serum are used for all assays.
-
If possible, use a single, large batch of serum for the entire study to avoid lot-to-lot variability.
-
Carefully document the serum type, vendor, and lot number for each experiment.
-
Consider performing a control experiment with a known standard compound to assess assay consistency.
-
Issue 2: Gefitinib Appears Less Potent in Cell Lines Reported to be Sensitive
-
Potential Cause: High serum concentration in the culture medium is reducing the unbound fraction of gefitinib.
-
Troubleshooting Steps:
-
Review the experimental conditions of the reference study. They may have used a lower serum concentration or serum-free media.
-
Perform a dose-response curve with varying serum concentrations (e.g., 10%, 5%, 1%, and 0%) to determine the effect of serum on the IC50 value in your specific cell line.
-
If your experimental design allows, consider adapting your cells to a lower serum concentration prior to the experiment.
-
Issue 3: Unexpected Gefitinib Resistance in an EGFR-Mutant Cell Line
-
Potential Cause: While serum effects are a possibility, other mechanisms can also lead to resistance. These include the activation of alternative signaling pathways (e.g., MET or HER2) or the presence of secondary mutations like T790M in the EGFR gene.[1][4]
-
Troubleshooting Steps:
-
First, rule out the serum effect by performing experiments under low-serum or serum-free conditions.
-
If resistance persists, perform a Western blot analysis to check for the activation of alternative signaling pathways (e.g., phosphorylation of MET, HER2, Akt, and ERK).
-
Consider sequencing the EGFR gene in your cell line to check for known resistance mutations.
-
Data Presentation
Table 1: In Vitro Efficacy of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Experimental Conditions |
| PC9 | NSCLC | Exon 19 Deletion | < 1 | Not specified |
| A549 | NSCLC | Wild-type | 10 | Not specified |
| H1650 | NSCLC | Exon 19 Deletion | 31.0 ± 1.0 | 5% FBS |
| H1650GR (Gefitinib-Resistant) | NSCLC | Exon 19 Deletion | 50.0 ± 3.0 | 5% FBS |
| H1975 | NSCLC | L858R + T790M | 5.5 ± 0.6 | 5% FBS |
| HCC827 | NSCLC | Exon 19 Deletion | 0.150 ± 0.008 | 10% FBS |
| HCC827/GR (Gefitinib-Resistant) | NSCLC | Exon 19 Deletion | 15.47 ± 0.39 | 10% FBS |
Data compiled from multiple sources.[15][16][17]
Table 2: Protein Binding of Gefitinib
| Parameter | Value | Species/Protein |
| Fraction Unbound (fu) in Plasma | 3.4% ± 0.6% | Human |
| Fraction Unbound (fu) in Plasma | 3.8% | Rat |
| Fraction Unbound (fu) in Plasma | 5.1% | Mouse |
| Fraction Unbound (fu) in Plasma | 6.0% | Dog |
| Binding Constant (Ka) | 1.85 x 104 M-1 | Human Serum Albumin (HSA) |
| Binding Constant (Ka) | 1.13 x 105 M-1 | Alpha1-Acid Glycoprotein (AAG) |
Data from in vitro studies.[8][10]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of gefitinib on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1.5 x 104 cells per well in complete medium and incubate for 24 hours.[18]
-
Drug Treatment: Prepare serial dilutions of this compound in the desired culture medium (with or without serum). Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for EGFR Pathway Activation
This protocol allows for the analysis of protein phosphorylation in the EGFR signaling cascade.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours if you wish to observe ligand-stimulated phosphorylation.[15] Treat the cells with various concentrations of gefitinib for the desired time (e.g., 2-6 hours).[15][19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Gefitinib inhibits EGFR signaling and cell proliferation.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase, to plasma proteins and blood cells: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing lot-to-lot variability of gefitinib dihydrochloride in experiments
Welcome to the technical support center for gefitinib (B1684475) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to lot-to-lot variability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for gefitinib across different experiments using a new batch. What could be the cause?
A1: Inconsistent IC50 values are a common problem that can stem from several sources. Firstly, lot-to-lot variability of the gefitinib dihydrochloride itself is a primary suspect. This can include differences in purity, the presence of impurities, polymorphic form, or residual solvents from the manufacturing process.[1][2][3] Secondly, experimental parameters must be strictly controlled. Variations in cell passage number, cell seeding density, and the age of your gefitinib stock solution can all lead to inconsistent results.[4] It is recommended to use cells within a narrow passage number range and ensure precise, uniform cell seeding. Always prepare fresh dilutions from a validated stock solution for each experiment.
Q2: How can the physical properties of this compound differ between lots?
A2: Gefitinib can exist in different crystalline forms, known as polymorphs, and as hydrates.[2][5] These different solid-state forms can have varying solubility and dissolution rates, which will directly impact the effective concentration of the drug in your experiments.[2][5][6] Additionally, the amount of residual solvent from the synthesis and purification process can differ between lots.[3][7][8][9] These solvents can potentially affect the physicochemical properties of the compound and may even have cytotoxic effects on their own.
Q3: What information should I look for on the Certificate of Analysis (CofA) for a new lot of this compound?
A3: When you receive a new lot of this compound, carefully review the Certificate of Analysis. Key parameters to check include:
-
Purity: This is typically determined by HPLC and should be high (e.g., ≥98% or ≥99%).[10][11]
-
Identity: Confirmed by methods such as ¹H-NMR and Mass Spectrometry to ensure the compound is indeed gefitinib.[10][12]
-
Appearance: Should be consistent with previous lots (e.g., a crystalline solid, white to off-white powder).[11][13]
-
Solubility: Information on solubility in common laboratory solvents like DMSO should be provided.[10][11][12]
-
Residual Solvents: While not always listed on a standard CofA for research-grade material, for clinical-grade material, this is a critical parameter. If you suspect issues, you may need to perform this analysis yourself or request it from the supplier.
Q4: How should I properly store and handle this compound to minimize variability?
A4: To maintain the integrity of your this compound, proper storage and handling are crucial. The solid compound should be stored at -20°C.[10][11][12] Prepare a concentrated stock solution in a suitable solvent such as DMSO.[10][11] This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][10][12] When preparing working solutions, allow the stock aliquot to come to room temperature before opening and dilute it in your culture medium immediately before use. It is not recommended to store aqueous solutions for more than one day.[11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to lot-to-lot variability of this compound.
Issue 1: Reduced or No Inhibition of Target Cells
If a new lot of gefitinib shows reduced or no activity in your cellular assays, follow this workflow to troubleshoot the problem.
Issue 2: Inconsistent Downstream Signaling Inhibition
If you observe that gefitinib is not inhibiting the phosphorylation of downstream targets like AKT or ERK in sensitive cells, consider the following:
-
Drug Concentration and Incubation Time: Ensure that the concentration of gefitinib and the incubation time are appropriate for inhibiting the signaling pathway. This may need to be optimized for your specific cell line and experimental conditions.[4][14]
-
Technical Issues with Western Blotting: Problems such as poor antibody quality, inefficient protein transfer, or issues with lysis buffer (ensure it contains phosphatase inhibitors) can all lead to misleading results.[4]
-
Activation of Bypass Pathways: In some cases, cells can develop resistance by activating alternative signaling pathways that bypass EGFR.[4]
Quantitative Data Summary
The following tables provide reference data for the quality control and biological validation of gefitinib.
Table 1: Physicochemical Properties and Quality Control Parameters
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | ≥98% (often ≥99%)[10][11] | HPLC |
| Identity | Conforms to structure[10][12] | ¹H-NMR, LC-MS |
| Solubility (in DMSO) | ~20 mg/mL[11] or 68 mg/mL[10] | Visual Inspection |
| Molecular Weight | 483.36 g/mol (dihydrochloride salt) | Mass Spectrometry |
Table 2: Reference IC50 Values for Gefitinib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| A431 | Epidermoid Carcinoma | 0.015 | MTT |
| HCC827 | Non-Small Cell Lung Cancer | 0.02 | MTT |
| Calu-3 | Non-Small Cell Lung Cancer | 0.78 | MTT |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 | MTT |
| Note: IC50 values are highly dependent on experimental conditions such as cell seeding density and incubation time, and should be determined independently in your laboratory. This table serves as a general guide.[15] |
Experimental Protocols
Protocol 1: Determination of Gefitinib IC50 by MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of a new lot of gefitinib, a critical step in biological validation.[4][16][17]
-
Cell Seeding: Seed a sensitive cell line (e.g., HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.
-
Drug Preparation and Treatment: Prepare a serial dilution of gefitinib (e.g., from 0.001 µM to 10 µM) in culture medium from a freshly prepared DMSO stock. Remove the medium from the cells and add 100 µL of the diluted gefitinib solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest gefitinib dose) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to confirm that a new lot of gefitinib effectively inhibits the EGFR signaling pathway.[14]
-
Cell Treatment: Seed a sensitive cell line in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them for 24 hours.
-
Gefitinib Treatment: Treat the serum-starved cells with the new lot of gefitinib at a concentration known to inhibit the pathway (e.g., 1 µM) for 2 hours. Include a vehicle control.
-
Ligand Stimulation: After the gefitinib pre-treatment, stimulate the cells with EGF (e.g., 10 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the levels of phosphorylated proteins in the gefitinib-treated samples to the vehicle-treated controls. A successful inhibition should show a marked decrease in the phosphorylation of EGFR, AKT, and ERK1/2.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by gefitinib. Gefitinib blocks the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.[18][19][20][21][22]
Experimental Workflow for Lot Validation
This diagram outlines the recommended workflow for validating a new lot of this compound before its use in critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Capturing a novel metastable polymorph of the anticancer drug gefitinib | CSIR-NCL Library, Pune [library.ncl.res.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. abmole.com [abmole.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HDGF promotes gefitinib resistance by activating the PI3K/AKT and MEK/ERK signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Optimizing incubation time for gefitinib dihydrochloride treatment in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using gefitinib (B1684475) dihydrochloride (B599025) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for gefitinib in a cell viability assay?
The optimal incubation time for gefitinib in a cell viability assay (e.g., MTT, SRB, or resazurin) is cell line-dependent and should be determined empirically. However, a common starting point is a 72-hour incubation period.[1][2][3] Shorter incubation times (24 or 48 hours) can also be used, but may result in higher IC50 values as the full effect of the drug may not be observed.[4] For some cell lines, longer incubation periods of up to 144 hours have been reported.[5]
Q2: How quickly can I observe an effect on EGFR signaling pathways after gefitinib treatment?
Inhibition of EGFR phosphorylation can be observed very rapidly, often within minutes to a few hours of gefitinib treatment.[6][7] Pre-treatment for 30 minutes to 2 hours is a common practice before stimulating with a ligand like EGF to assess the inhibition of downstream signaling molecules such as Akt and ERK.[2][7]
Q3: What is a typical concentration range for gefitinib in cell-based assays?
The effective concentration of gefitinib varies widely depending on the cell line's sensitivity, which is often linked to its EGFR mutation status.[3][8]
-
Sensitive cell lines (with activating EGFR mutations): IC50 values can be in the nanomolar range (e.g., 0.003 µM to 0.39 µM).[9]
-
Intermediate-sensitive or resistant cell lines: IC50 values can range from 1 µM to over 50 µM.[2][10]
A typical starting concentration range for a dose-response experiment could be from 0.01 µM to 10 µM.
Q4: How should I prepare and store gefitinib dihydrochloride?
Gefitinib is typically dissolved in DMSO to create a stock solution (e.g., 10 mM).[7] This stock solution should be stored in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[7][11] For experiments, fresh dilutions should be made from the stock solution in cell culture medium.[11]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent IC50 values across experiments | 1. Cell passage number variability: Different passage numbers can have altered sensitivity. 2. Inconsistent cell seeding density: Variations in cell number will affect the final readout. 3. Degradation of gefitinib stock solution: Improper storage or multiple freeze-thaw cycles can reduce drug potency.[11] | 1. Use cells within a narrow and consistent passage number range. 2. Ensure accurate and uniform cell seeding. 3. Prepare fresh dilutions from a new stock for each experiment and store stocks in aliquots at -20°C or -80°C.[11] |
| Gefitinib-sensitive cells show unexpected survival at high concentrations | 1. Cell culture contamination: Mycoplasma or contamination with resistant cells can lead to misleading results. 2. Acquisition of resistance: Prolonged cell culture can sometimes lead to the development of resistance.[11] | 1. Regularly test for mycoplasma contamination and perform cell line authentication (e.g., STR profiling).[11] 2. Use early passage cells and consider re-establishing cultures from frozen stocks if resistance is suspected. |
| Downstream signaling (e.g., p-ERK, p-AKT) is not inhibited in sensitive cells | 1. Ineffective drug concentration or incubation time: The concentration may be too low or the incubation time too short.[11] 2. Technical issues with Western blotting: Problems with antibodies or the blotting procedure can lead to inaccurate results. 3. Activation of bypass signaling pathways: Cells may be using alternative pathways to survive.[11] | 1. Perform a dose-response and time-course experiment to optimize gefitinib concentration and incubation time.[11] 2. Validate antibodies and optimize the Western blot protocol. 3. Investigate the activation of alternative pathways (e.g., MET, HER2).[11] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Gefitinib Treatment: Treat cells with a range of gefitinib concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Western Blot for EGFR Signaling Pathway Analysis
-
Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Gefitinib Pre-treatment: Pre-treat the cells with the desired concentrations of gefitinib for 2 hours.[2][7]
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.[6][7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total EGFR, Akt, and ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Table 1: Gefitinib IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | EGFR Status | Incubation Time (hours) | IC50 (µM) | Reference |
| PC-9 | Non-Small Cell Lung | delE746-A750 | 72 | ~0.01 | [2] |
| H3255 | Non-Small Cell Lung | L858R | Not Specified | 0.003 | [9] |
| 11-18 | Non-Small Cell Lung | Not Specified | Not Specified | 0.39 | [9] |
| A549 | Non-Small Cell Lung | Wild-Type | 72 | 10 | [2][12] |
| NCI-H1299 | Non-Small Cell Lung | p53-null | 72 | 40 | [12] |
| ZL55 | Malignant Pleural Mesothelioma | Not Specified | 72 | 13 | [5] |
| ZL55 | Malignant Pleural Mesothelioma | Not Specified | 144 | 8 | [5] |
| IST-Mes2 | Malignant Pleural Mesothelioma | Not Specified | 72 | 19 | [5] |
| IST-Mes2 | Malignant Pleural Mesothelioma | Not Specified | 144 | 17 | [5] |
| A431 | Skin Carcinoma | Not Specified | 72 | 1.86 | [4] |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of gefitinib.
Caption: General experimental workflow for gefitinib treatment.
Caption: Troubleshooting decision tree for gefitinib experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
How to manage pH changes in media when using gefitinib dihydrochloride
Technical Support Center: Gefitinib (B1684475) Dihydrochloride (B599025)
This guide provides technical support for researchers, scientists, and drug development professionals on managing pH changes in cell culture media when using gefitinib dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why does my cell culture media turn yellow (acidic) after adding this compound?
Gefitinib is often supplied as a dihydrochloride salt to improve its solubility in aqueous solutions. When this salt dissolves, it releases hydrochloride (HCl), a strong acid. This release of H+ ions can overwhelm the buffering capacity of standard culture media, especially at higher concentrations of the drug, causing a drop in pH. A yellow color in media containing phenol (B47542) red is a visual indicator of acidic conditions (pH below ~6.8).[1]
Q2: What are the consequences of acidic media on my experiment?
Maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for in vitro experiments.[1][2] Deviations from this range can significantly impact experimental outcomes by:
-
Altering cell growth, viability, and morphology.[3]
-
Affecting drug activity and stability.
-
Changing protein function and enzyme kinetics.[3]
-
Influencing the charge of molecules, which can affect cellular uptake.
Q3: What is the recommended solvent for preparing gefitinib stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of gefitinib.[4][5][6] Gefitinib base is highly soluble in DMSO (approx. 20 mg/mL), allowing for a concentrated stock that can be highly diluted into the final culture medium, minimizing the impact of the solvent and the compound's acidity.[4][5]
Q4: How can I mitigate pH changes when adding this compound to my media?
There are several strategies:
-
High-Concentration Stock: Prepare a high-concentration stock solution in DMSO. This allows for a very small volume to be added to your culture medium, minimizing the amount of acidic compound introduced.
-
Use Buffered Media: Use media supplemented with an additional buffer, such as HEPES.[2][7] HEPES provides a stronger buffering capacity in the physiological pH range (pKa ~7.3 at 37°C) compared to the standard sodium bicarbonate system alone, especially when cultures are handled outside a CO2 incubator.[2][7]
-
pH Adjustment: For some applications, the pH of the final working solution can be carefully adjusted. This should be done with caution using sterile, dilute NaOH. However, this may alter the compound's solubility or stability and should be validated for your specific experimental setup.[8]
-
Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform an intermediate dilution in a small volume of media first. This can help disperse the compound and buffer the pH change more gradually.
Q5: What concentration of HEPES buffer is recommended?
A final concentration of 10-25 mM HEPES is commonly added to cell culture media to provide extra buffering capacity.[2][7][9] This is particularly useful for maintaining pH stability during long experiments or when cells are manipulated outside of a CO2-controlled environment.[7]
Data & Protocols
Solubility of Gefitinib
The solubility of gefitinib varies significantly depending on the solvent and its form (free base vs. salt). Using the appropriate solvent for stock solutions is the first step in managing downstream pH issues.
| Solvent | Gefitinib (Free Base) Solubility | Gefitinib Hydrochloride Solubility | Notes |
| DMSO | ~20 mg/mL[4][5] | >100 mg/mL[10] | Recommended for primary stock solutions. |
| Ethanol | ~0.3 mg/mL[4][5] | Sparingly soluble | Not ideal for high-concentration stocks. |
| Water / Aqueous Buffer | Sparingly soluble[4][5] | >4 mg/mL[10] | Solubility is pH-dependent; lower pH increases solubility.[11][12] |
Data compiled from multiple sources.[4][5][6][10]
Experimental Protocol: Preparation of Gefitinib Working Solution
This protocol is designed to minimize pH shifts in the final cell culture medium.
Objective: To prepare a 10 µM working solution of gefitinib in cell culture medium from a 10 mM DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM with 10% FBS)
-
HEPES buffer solution (optional, if not already in media)
Procedure:
-
Prepare 10 mM Stock Solution (in DMSO):
-
Calculate the mass of this compound needed for your desired volume (Molecular Weight of HCl salt is ~483.36 g/mol ; free base is 446.9 g/mol ).
-
Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
-
Prepare Working Solution (in Culture Medium):
-
Thaw one aliquot of the 10 mM gefitinib stock solution.
-
Perform a 1:1000 dilution. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of your complete cell culture medium.
-
Crucially: Add the small volume of DMSO stock directly into the medium while vortexing or pipetting gently to ensure rapid and even dispersal. This prevents localized high concentrations of the acidic compound from drastically lowering the pH before the buffer can react.
-
Visually inspect the medium for any signs of precipitation.
-
-
pH Monitoring and Adjustment (Optional):
-
If your application is highly sensitive to minor pH changes, prepare a larger batch of the final working solution.
-
Using a calibrated pH meter, measure the pH of the drug-containing medium inside a sterile biosafety cabinet.[8]
-
If the pH has dropped significantly (e.g., below 7.1), you can add a small, predetermined amount of sterile 0.1 N NaOH to bring it back to the target range (e.g., 7.2-7.4). This step must be carefully validated as it carries a risk of contamination and may affect drug solubility.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Media turns yellow immediately after adding gefitinib. | 1. Concentration of gefitinib is too high.2. Inadequate buffering capacity of the medium.3. Poor dilution technique. | 1. Verify calculations and use the lowest effective concentration.2. Switch to a medium containing 15-25 mM HEPES for additional buffering.[7][13]3. Add the DMSO stock to the medium while vortexing to ensure rapid dispersal. |
| Precipitate forms in the medium after adding gefitinib. | 1. The solubility limit of gefitinib in the aqueous medium has been exceeded.2. The final concentration of DMSO is too high, affecting protein stability in the serum. | 1. Ensure the final DMSO concentration is <0.5% (v/v).2. Warm the medium to 37°C before adding the drug.3. Prepare an intermediate dilution in a smaller volume of medium before the final dilution. |
| Cells show signs of toxicity or poor growth not attributable to EGFR inhibition. | 1. The pH of the medium is suboptimal.2. The final DMSO concentration is too high. | 1. Measure the pH of your final working medium. Use the strategies above (e.g., HEPES buffer) to stabilize it.2. Calculate the final DMSO concentration and ensure it is below the toxicity threshold for your cell line (typically <0.5%). |
Visualizations
Gefitinib's Mechanism of Action
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15][16] It competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing autophosphorylation and blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[15][17][18]
References
- 1. Blog [midsci.com]
- 2. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. scientificbio.com [scientificbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. HEPES for cell culture [itwreagents.com]
- 10. Gefitinib hydrochloride | EGFR | CAS 184475-55-6 (HCl salt) | Buy Gefitinib hydrochloride from Supplier InvivoChem [invivochem.com]
- 11. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of Sustained Elevated Gastric pH Levels on Gefitinib Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 16. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of gefitinib dihydrochloride during experimental procedures
Welcome to the Gefitinib (B1684475) Dihydrochloride (B599025) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of gefitinib dihydrochloride during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
| Issue/Observation | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values across experiments | 1. Degradation of Gefitinib stock solution.2. Variability in cell passage number.3. Inconsistent cell seeding density. | 1. Prepare fresh Gefitinib dilutions from a new stock for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C.[1]2. Use cells within a consistent and narrow passage number range for all experiments.3. Ensure precise and uniform cell seeding density in all wells.[1] |
| Reduced or no drug activity in cell-based assays | 1. Significant degradation of the compound in the working solution, especially in aqueous media.2. Incorrect preparation of the stock or working solution.3. pH of the cell culture medium affecting drug solubility and stability. | 1. Prepare fresh working solutions immediately before use. Minimize the time the drug is in aqueous solution. For longer experiments, consider the stability of gefitinib at the specific pH of your medium.2. Review and strictly follow the protocol for stock and working solution preparation. Ensure complete dissolution in the initial solvent (e.g., DMSO) before further dilution.3. Gefitinib's solubility is pH-dependent, with higher solubility in acidic conditions.[2] Be aware that the slightly alkaline pH of some culture media (e.g., pH 7.4) may reduce its solubility and stability over time. |
| Precipitate formation in the working solution | 1. Poor solubility of gefitinib in the aqueous buffer or cell culture medium.2. The concentration of the working solution exceeds the solubility limit of gefitinib in that specific medium. | 1. Gefitinib is sparingly soluble in aqueous buffers.[3] Ensure the final concentration of the initial solvent (e.g., DMSO) is kept low (typically <0.5%) to minimize precipitation and solvent-induced artifacts.2. Prepare a more dilute working solution if precipitation persists. Consider using excipients like cyclodextrins to enhance solubility.[4] |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | 1. Degradation of gefitinib due to exposure to harsh conditions (acid, base, light, or oxidizing agents).2. Contamination of the sample or solvent. | 1. Gefitinib is known to degrade under acidic, basic, and oxidative stress.[5][6] Protect solutions from light and avoid contact with strong acids, bases, and oxidizing agents. Prepare samples immediately before analysis.2. Use high-purity solvents and handle samples carefully to avoid cross-contamination. |
| Physical change in the solid compound (e.g., color change) | 1. Instability due to improper storage conditions (exposure to light, moisture, or high temperatures). | 1. Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions to prevent degradation?
A1:
-
Solid Powder: Store this compound as a crystalline solid in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, it is stable for at least four years.[2]
-
DMSO Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or at -80°C for longer-term storage.[1][2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of gefitinib for more than one day due to its limited stability and solubility.[2] Always prepare fresh aqueous solutions for your experiments.
Q2: What is the best way to prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous DMSO to ensure the best solubility and stability of the stock solution.[2]
Q3: My experiment requires a working solution of gefitinib in an aqueous buffer. How can I minimize degradation?
A3: To minimize degradation in aqueous solutions:
-
Prepare the working solution fresh on the day of the experiment.
-
First, dissolve the this compound in a small amount of an organic solvent like DMSO, and then dilute it with the aqueous buffer of your choice.
-
Be mindful of the pH of your buffer, as gefitinib is more soluble and stable at a lower pH.[2]
-
For long-term experiments, consider using stabilizing excipients such as hydroxypropyl-β-cyclodextrin, which has been shown to improve the solubility and stability of gefitinib.[4]
Q4: What are the main degradation pathways for gefitinib?
A4: The main degradation pathways for gefitinib are hydrolysis under acidic and alkaline conditions, and oxidation.[5][6] Exposure to light can also lead to degradation. Therefore, it is essential to protect gefitinib from extreme pH, oxidizing agents, and light during all experimental procedures.
Q5: Can I use water to dissolve this compound directly?
A5: Direct dissolution in water is not recommended. Gefitinib is sparingly soluble in water, especially at neutral and alkaline pH.[2][7] To achieve a desired concentration, it is best to first dissolve it in an organic solvent like DMSO and then perform a serial dilution in your aqueous medium.
Quantitative Data Summary
The stability and solubility of this compound are critical for experimental success. The following tables summarize key quantitative data.
Table 1: Solubility of Gefitinib in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL to 89 mg/mL at 25°C | [2][8][9] |
| Ethanol | ~0.3 mg/mL to 4.5 mg/mL | [2][8][9] |
| Methanol | Slightly soluble, ~20 mg/mL | [8][9] |
| Water | Sparingly soluble, <1 mg/mL at 25°C | [8][9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Table 2: pH-Dependent Solubility of Gefitinib
| pH | Solubility | Reference(s) |
| 1.2 (gastric pH) | High | [2] |
| 6.5 (small intestine pH) | Low | [2] |
| 7.2 (colon pH) | Low | [2] |
Table 3: Degradation of Gefitinib Under Stress Conditions
| Stress Condition | % Degradation | Reference(s) |
| Acidic (e.g., 0.1 N HCl) | Significant degradation observed | [10] |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation observed | [10] |
| Oxidative (e.g., 3.0% v/v H2O2) | Significant degradation observed, formation of N-oxide | [10] |
| Photolytic (UV treatment) | No significant degradation observed under specific test conditions | [10] |
Experimental Protocols
Adherence to proper experimental protocols is essential for maintaining the integrity of this compound.
Protocol 1: Preparation of a 10 mM Gefitinib Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 483.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under a chemical fume hood, carefully weigh out 4.83 mg of this compound powder.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[2]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM Gefitinib stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM gefitinib stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare the working solutions fresh immediately before adding them to your cell cultures.
-
Protocol 3: Formulation for In Vivo Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water, or corn oil)
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
Prepare the vehicle solution.
-
Add a small amount of the vehicle to the gefitinib powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
Prepare the formulation fresh daily before administration to ensure stability.
-
Visualizations
Gefitinib Degradation Pathway
Caption: Major degradation pathways of this compound.
Experimental Workflow for Handling Gefitinib
Caption: Recommended workflow for handling this compound.
Gefitinib Mechanism of Action: EGFR Signaling Pathway Inhibition
Caption: Gefitinib inhibits EGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid Dispersions of Gefitinib with D-α-Tocopherol Polyethylene Glycol-1000 Succinate and 2-Hydroxypropyl β-Cyclodextrin Complex Improved Their Solubility, Dissolution and Apoptosis against A549 Cells | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib Radiosensitizes Non–Small Cell Lung Cancer Cells by Suppressing Cellular DNA Repair Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting unexpected cytotoxicity with gefitinib dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cytotoxicity and other common issues encountered during experiments with gefitinib (B1684475) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cancer cell line, which is reported to be sensitive to gefitinib. What are the potential causes?
A1: Several factors could contribute to unexpected cytotoxicity. These can be broadly categorized as issues with the compound itself, cell culture conditions, or off-target effects.
-
Compound Integrity and Handling: Ensure the proper storage and handling of gefitinib dihydrochloride. It should be stored at -20°C for long-term stability.[1] When preparing stock solutions, use an appropriate solvent like DMSO and store in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Solvent Toxicity: The vehicle used to dissolve gefitinib, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle-only control in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.
-
Cell Line Health and Identity: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[2] Also, regularly test for mycoplasma contamination, which can alter cellular responses to drugs.[2] Ensure you are using cells within a consistent and low passage number range.[2]
-
Off-Target Effects: Gefitinib can have off-target effects, meaning it can inhibit other kinases besides its primary target, EGFR.[3][4] These off-target activities could contribute to cytotoxicity, especially at higher concentrations.
Q2: Our dose-response curve for gefitinib is not showing the expected sigmoidal shape. What could be wrong?
A2: An atypical dose-response curve can be due to several experimental variables.
-
Incorrect Drug Concentration: Double-check all calculations for your serial dilutions. It is advisable to prepare fresh dilutions for each experiment from a new stock aliquot.[2]
-
Assay-Specific Issues: The type of cell viability assay used can influence the results. For instance, metabolic assays like MTT or CCK-8 measure mitochondrial activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to corroborate your findings.
-
Inappropriate Incubation Time: The duration of drug exposure is critical. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and experimental conditions.[2]
Q3: We are working with a cell line that is expected to be resistant to gefitinib, but we are seeing significant cell death. Why might this be happening?
A3: While seemingly counterintuitive, there are several explanations for this observation.
-
High Drug Concentrations: Even resistant cells can be killed by very high concentrations of a drug due to off-target effects or general cellular stress. Ensure your concentration range is appropriate for distinguishing specific from non-specific toxicity.
-
EGFR-Independent Cytotoxicity: Gefitinib can induce apoptosis through mechanisms that are independent of its primary target, EGFR. For example, it has been shown to affect other signaling pathways that can lead to cell death.[5]
-
Misidentified Cell Line: As mentioned previously, it is crucial to verify the identity of your cell line. It is possible the cell line you are using is not the resistant one you believe it to be.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed with gefitinib.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity in sensitive cells at low concentrations | Compound degradation | Prepare fresh stock solutions and dilutions. Ensure proper storage of the compound.[6] |
| Solvent toxicity | Run a vehicle-only control at the highest concentration used in the experiment. | |
| Cell culture contamination | Test for mycoplasma contamination.[2] | |
| Incorrect cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[2] | |
| Variable results between experiments | Inconsistent cell passage number | Use cells within a narrow passage number range for all experiments.[2] |
| Inconsistent incubation times | Standardize the duration of drug exposure. | |
| Pipetting errors | Calibrate pipettes and use careful technique when preparing dilutions and seeding plates. | |
| Cytotoxicity in resistant cell lines | Off-target effects | Test a lower range of concentrations. Investigate potential off-target kinases.[3][4] |
| Non-specific toxicity | Use a structurally unrelated EGFR inhibitor to see if the effect is target-specific. |
Experimental Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of gefitinib on a cell line.[2][7][8]
Materials:
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of gefitinib in complete medium. Remove the old medium from the cells and add the drug-containing medium. Include wells with medium only (blank), and medium with the vehicle (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol is for quantifying gefitinib-induced apoptosis by flow cytometry.[9][10]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of gefitinib for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11][12] By binding to the ATP-binding site of the EGFR's intracellular domain, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][13]
Simplified EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: Gefitinib inhibits EGFR, blocking downstream signaling pathways.
For further assistance, please consult the safety data sheet (SDS) for this compound and relevant literature for your specific cell lines and experimental setup.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Dealing with gefitinib dihydrochloride autofluorescence in imaging experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges associated with gefitinib (B1684475) dihydrochloride (B599025) autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Does gefitinib dihydrochloride exhibit autofluorescence?
A1: Yes, gefitinib is intrinsically fluorescent. Its fluorescence properties, however, are highly dependent on its environment. In aqueous solutions, its emission is negligible, but it becomes intensely fluorescent in non-polar environments such as when bound to proteins or partitioned into cellular membranes.[1][2]
Q2: What are the excitation and emission wavelengths of gefitinib autofluorescence?
A2: The peak excitation for gefitinib is approximately 340-345 nm.[1][2] The peak emission is more variable and depends on the polarity of the local environment, ranging from 385 nm to 465 nm.[1][2] In a non-polar solvent like chloroform, the emission is blue-shifted and more intense, while in more polar solvents, the emission is red-shifted.[3] When bound to proteins like human serum albumin (HSA) or within cells, the emission maximum is around 390 nm.[4][5]
Q3: How can gefitinib-induced autofluorescence interfere with my imaging experiment?
A3: Gefitinib autofluorescence can create a high background signal, which can obscure the specific signal from your fluorescent probes, especially those with emission spectra in the blue or green range. This can lead to a low signal-to-noise ratio, making it difficult to accurately detect and quantify your target of interest.
Q4: What are the main strategies to deal with gefitinib autofluorescence?
A4: The primary strategies include:
-
Proper experimental controls: To isolate and characterize the autofluorescence signal.
-
Spectral unmixing: Computationally separating the gefitinib autofluorescence from your specific fluorescent signals.
-
Careful fluorophore selection: Choosing fluorophores with emission spectra that do not overlap with gefitinib's autofluorescence.
-
Signal amplification: Enhancing the specific signal to overcome the background autofluorescence.
-
Background subtraction: A simpler computational method to reduce background fluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence in gefitinib-treated cells.
-
Possible Cause: The observed signal may be due to the intrinsic fluorescence of gefitinib, an increase in cellular autofluorescence upon drug treatment, or a combination of both.
-
Solution:
-
Run Proper Controls:
-
Unstained, untreated cells: To establish the baseline autofluorescence of your cell line.
-
Unstained, gefitinib-treated cells: To determine the contribution of gefitinib itself to the fluorescence in your channels of interest.
-
Stained, untreated cells: To confirm the expected staining pattern of your fluorescent probe without the drug's effect.
-
-
Optimize Imaging Parameters: Adjust the gain and exposure settings on your microscope using the control samples to minimize the background signal while still being able to detect your specific signal.
-
Problem 2: Weak specific signal that is difficult to distinguish from the background.
-
Possible Cause: The autofluorescence from gefitinib is masking your specific signal, resulting in a poor signal-to-noise ratio.
-
Solution:
-
Signal Amplification:
-
Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients. For flow cytometry, consider phycoerythrin (PE) or allophycocyanin (APC) and their tandem dyes. For microscopy, use bright and photostable dyes.
-
Optimize Probe Concentration: Titrate your fluorescently labeled antibodies or probes to find the optimal concentration that maximizes the specific signal without increasing non-specific binding.
-
Employ Secondary Amplification: Use a secondary antibody conjugated to a bright fluorophore or a signal amplification system like Tyramide Signal Amplification (TSA).[6]
-
-
Choose Fluorophores in the Far-Red Spectrum: Gefitinib autofluorescence is primarily in the blue-green region of the spectrum. Using fluorophores that excite and emit in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5, Cy7) can help to spectrally separate your signal from the autofluorescence.[7]
-
Problem 3: Diffuse background fluorescence across the entire image.
-
Possible Cause: Autofluorescence from the cell culture medium or non-specific binding of reagents.
-
Solution:
-
Use Low-Fluorescence Media: For live-cell imaging, consider using a phenol (B47542) red-free and serum-free imaging medium, or a specialized low-autofluorescence medium like FluoroBrite™.[6]
-
Thorough Washing: For fixed-cell imaging, ensure that cells are washed thoroughly with a buffer like PBS to remove any residual fluorescent components from the culture medium.[6]
-
Quantitative Data
Table 1: Spectral Properties of Gefitinib Autofluorescence
| Property | Value | Notes |
| Peak Excitation | ~340-345 nm | Relatively consistent across different environments.[1][2] |
| Peak Emission | 385 - 465 nm | Highly dependent on the polarity of the environment.[1][2] |
| In non-polar solvents (e.g., Chloroform) | Blue-shifted and more intense emission.[3] | |
| In polar solvents (e.g., Ethanol) | Red-shifted and weaker emission.[3] | |
| Bound to protein (e.g., HSA) | ~390 nm.[4][5] | |
| Within cells | ~390 nm.[4] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with an Autofluorescent Compound
This protocol provides a general workflow for immunofluorescence staining in the presence of an autofluorescent compound like gefitinib.
-
Cell Culture and Treatment:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated control wells.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, use ice-cold methanol (B129727) for 5-10 minutes at -20°C if compatible with your antibody.[8]
-
-
Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[9]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. It is highly recommended to use a secondary antibody conjugated to a far-red fluorophore (e.g., Alexa Fluor 647, Cy5).
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining (Optional):
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI, but be mindful of spectral overlap) for 5-10 minutes.
-
-
Mounting:
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol 2: Spectral Unmixing Workflow
This protocol outlines the steps for spectral unmixing to separate the gefitinib autofluorescence from your specific fluorescent signals using a spectral confocal microscope.
-
Prepare Control Samples:
-
Unstained, gefitinib-treated cells: This sample is crucial for acquiring the reference spectrum of gefitinib autofluorescence.
-
Single-stained, untreated cells: Prepare a separate sample for each fluorophore in your experiment to obtain their individual reference spectra.
-
-
Acquire Reference Spectra (Lambda Stacks):
-
On your spectral confocal microscope, image the unstained, gefitinib-treated sample to capture the emission spectrum of the autofluorescence. This is your "autofluorescence" reference spectrum.
-
Image each of the single-stained samples to acquire their respective emission spectra. These are your "fluorophore" reference spectra.
-
-
Acquire Experimental Image:
-
Image your fully stained, gefitinib-treated experimental sample, acquiring a full lambda stack (a series of images at different emission wavelengths).
-
-
Perform Linear Unmixing:
-
Using the microscope's software or a separate image analysis program (e.g., ImageJ/Fiji with the appropriate plugins), perform linear unmixing.
-
Provide the software with the reference spectra you acquired for the autofluorescence and each of your fluorophores.
-
The software will then mathematically separate the contribution of each known spectrum to the final image, generating separate images for your specific signals and the autofluorescence.
-
Protocol 3: Background Subtraction
This is a simpler computational method to reduce background fluorescence.
-
Acquire a Background Image:
-
Capture an image of a cell-free area of your coverslip that has been treated with gefitinib. This will serve as your background image.
-
Alternatively, for a more accurate background, capture an image of unstained, gefitinib-treated cells.
-
-
Image Your Stained Sample:
-
Acquire the image of your stained, gefitinib-treated cells using the same imaging parameters as the background image.
-
-
Subtract the Background:
Visualizations
Signaling Pathway
Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14] The following diagram illustrates the simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflows
Caption: Workflow for mitigating gefitinib-induced autofluorescence.
Caption: Logical troubleshooting flow for autofluorescence issues.
References
- 1. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. biotium.com [biotium.com]
- 9. arigobio.com [arigobio.com]
- 10. usbio.net [usbio.net]
- 11. Molecular Expressions Microscopy Primer: Digital Image Processing - Background Subtraction - Interactive Tutorial [micro.magnet.fsu.edu]
- 12. Background Subtraction [evidentscientific.com]
- 13. Gefitinib hydrochloride (184475-55-6) for sale [vulcanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Gefitinib dihydrochloride versus erlotinib in preclinical lung cancer models
A Comparative Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), gefitinib (B1684475) and erlotinib (B232), have been pivotal. While both drugs target the same ATP-binding site of the EGFR kinase domain, subtle differences in their preclinical profiles can inform research and development strategies. This guide provides a comparative analysis of gefitinib dihydrochloride (B599025) and erlotinib in preclinical lung cancer models, supported by experimental data and detailed methodologies.
In Vitro Potency: A Tale of Two TKIs
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In a comprehensive study involving 45 NSCLC cell lines, a strong correlation was observed between the IC50 values of gefitinib and erlotinib, indicating comparable activity across a wide range of cell lines.[1]
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Reference |
| PC-9 | Exon 19 Deletion | ~0.005 | ~0.02 | FAK-MEK/ERK signaling pathway |
| H3255 | L858R | ~0.01 | ~0.05 | FAK-MEK/ERK signaling pathway |
| A549 | Wild-Type | >10 | >10 | FAK-MEK/ERK signaling pathway |
| H1975 | L858R, T790M | >10 | >10 | FAK-MEK/ERK signaling pathway |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are approximations from multiple sources to illustrate relative potency.
As illustrated in the table, both gefitinib and erlotinib demonstrate high potency in NSCLC cell lines harboring activating EGFR mutations (e.g., PC-9 and H3255). Conversely, in cell lines with wild-type EGFR (e.g., A549) or with the T790M resistance mutation (e.g., H1975), both drugs show significantly reduced activity.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical xenograft models provide a valuable platform for evaluating the in vivo anti-tumor activity of drug candidates. Studies in patient-derived xenograft (PDX) models of NSCLC have demonstrated the efficacy of both gefitinib and erlotinib in inhibiting tumor growth. While direct head-to-head comparative studies with detailed quantitative data are limited in the public domain, available evidence suggests that both agents can induce tumor stasis or regression in models with activating EGFR mutations.
| Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| NSCLC PDX (EGFR-mutant) | Gefitinib | Data not available | FAK-MEK/ERK signaling pathway |
| NSCLC PDX (EGFR-mutant) | Erlotinib | Data not available | FAK-MEK/ERK signaling pathway |
Signaling Pathway Inhibition
Both gefitinib and erlotinib function by inhibiting the autophosphorylation of EGFR, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib and Erlotinib.
Experimental Protocols
In Vitro Cell Viability (IC50) Assay
A common method to determine the IC50 of EGFR inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
Detailed Steps:
-
Cell Seeding: Plate lung cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Application: Prepare serial dilutions of gefitinib dihydrochloride and erlotinib in culture medium. Remove the existing medium from the wells and add the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
Animal models are instrumental in assessing the in vivo efficacy of anti-cancer agents.
General Protocol:
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, gefitinib, erlotinib). Administer the drugs orally at predetermined doses and schedules.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Conclusion
Gefitinib and erlotinib exhibit a high degree of similarity in their preclinical activity against EGFR-mutant lung cancer models. Both drugs are highly potent in vitro against sensitive cell lines and demonstrate in vivo anti-tumor efficacy. The choice between these agents in a preclinical setting may depend on specific experimental goals, such as investigating subtle differences in off-target effects or exploring combination therapies. The provided protocols offer a foundation for designing and executing robust preclinical studies to further elucidate the comparative pharmacology of these important anti-cancer drugs.
References
Comparing the mechanism of action of gefitinib dihydrochloride and osimertinib
This guide provides a detailed, objective comparison of gefitinib (B1684475) dihydrochloride (B599025) and osimertinib (B560133), two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document elucidates their distinct mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used for their evaluation.
Introduction: Generations of EGFR Inhibition
Gefitinib and osimertinib are pivotal drugs in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. However, they represent different generations of TKIs with fundamentally distinct biochemical interactions and clinical efficacy profiles.
-
Gefitinib , a first-generation EGFR-TKI, functions as a reversible inhibitor.[1][2] It was a significant advancement in targeted therapy, showing marked efficacy in patients with EGFR mutations that sensitize the receptor to inhibition.[2]
-
Osimertinib is a third-generation, irreversible EGFR-TKI.[3][4] It was specifically designed to overcome the primary mechanism of resistance to first-generation TKIs—the T790M "gatekeeper" mutation—while maintaining high potency against the initial sensitizing mutations and demonstrating greater selectivity for mutant over wild-type (WT) EGFR.[4][5][]
Mechanism of Action: Reversible vs. Irreversible Inhibition
The central mechanism for both drugs is the inhibition of the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival.[1] By blocking the kinase activity of the receptor, these TKIs prevent downstream signaling cascades.[7][8]
The epidermal growth factor receptor (EGFR) signaling pathway is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[9] This phosphorylation creates docking sites for adaptor proteins, activating critical downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, ultimately promoting gene transcription related to cell proliferation, survival, and invasion.[9][10]
Gefitinib: An ATP-Competitive Reversible Inhibitor
Gefitinib reversibly binds to the ATP-binding pocket within the EGFR kinase domain.[2][11] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation necessary for receptor activation and halting downstream signaling.[2] However, the T790M mutation, located at the "gatekeeper" position of the ATP-binding cleft, sterically hinders gefitinib's ability to bind, leading to acquired resistance.[]
Osimertinib: A Mutant-Selective Irreversible Inhibitor
Osimertinib was engineered to overcome this resistance. It forms a targeted, irreversible covalent bond with the cysteine-797 (Cys797) residue located within the ATP-binding site of the EGFR kinase.[1][4] This covalent linkage permanently inactivates the receptor. Critically, osimertinib demonstrates high potency against both sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while showing significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile.[4][5][12]
Comparative Efficacy: In Vitro Inhibition Data
The distinct mechanisms of gefitinib and osimertinib translate into significant differences in their inhibitory potency against various EGFR mutations. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Kinase Inhibitory Activity (IC50)
The following table summarizes the IC50 values of gefitinib and osimertinib against different EGFR forms, compiled from various in vitro kinase assays.
| EGFR Form | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) | Target Cell Line / Enzyme Source |
| Sensitizing Mutations | |||
| Exon 19 Deletion | 10 - 30 | 4.5 - 15 | Ba/F3, PC-9, HCC827 Cells[13][14][15] |
| L858R | 10 - 50 | 12 - 40.7 | Ba/F3, H3255 Cells[13][14][16] |
| Resistance Mutation | |||
| T790M/L858R | > 4000 | 1 - 15 | H1975 Cells, Recombinant Enzyme[14][15] |
| Wild-Type | |||
| WT-EGFR | ~100 - 2000 | 480 - 1865 | A431, NIH-3T3 Cells[12][13] |
Data compiled from multiple sources. Ranges reflect variability in experimental conditions and cell lines.
Cell Viability Inhibition
The inhibitory effects on kinase activity translate to reduced cell proliferation and viability in cancer cell lines harboring these mutations.
| Cell Line | EGFR Mutation | Gefitinib GI50 / IC50 (nM) | Osimertinib GI50 / IC50 (nM) |
| PC-9 | Exon 19 del | 77.26 | ~15 |
| HCC827 | Exon 19 del | 13.06 | ~10 |
| H1975 | L858R / T790M | > 4000 | ~12 - 25 |
| H3255 | L858R | ~30 | ~20 |
Data compiled from multiple sources.[13][15][17] GI50 (50% growth inhibition) and IC50 values are often used interchangeably in this context. Exact values may vary between studies.
Key Experimental Protocols
The evaluation of EGFR inhibitors relies on a standardized set of in vitro and cell-based assays. Below are detailed protocols for key experiments.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol quantifies a compound's ability to inhibit the enzymatic activity of purified EGFR by measuring ADP production.[18][19]
Materials:
-
Recombinant human EGFR enzyme (WT or mutant forms)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (Gefitinib, Osimertinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, opaque microtiter plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Plate Setup: Add 1 µL of the diluted compound or vehicle (for controls) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 2 µL of a master mix containing the EGFR enzyme and substrate to each well. Pre-incubate the plate at room temperature for 15-30 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT-based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[17][18]
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds (Gefitinib, Osimertinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment, normalized to the vehicle-treated control cells. Plot the results to determine the IC50 or GI50 value.
Conclusion
The comparison between gefitinib and osimertinib highlights the evolution of targeted cancer therapy. Gefitinib, a first-generation reversible inhibitor, established the efficacy of targeting EGFR. However, its effectiveness is limited by the emergence of resistance, primarily through the T790M mutation.[] Osimertinib represents a significant advancement, with a distinct irreversible mechanism that potently inhibits both initial sensitizing mutations and the T790M resistance mutation.[4][5] Furthermore, its enhanced selectivity for mutant over wild-type EGFR often results in a more manageable side-effect profile.[20] This detailed mechanistic understanding, supported by robust quantitative data, is crucial for the continued development of next-generation inhibitors and the strategic application of targeted therapies in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lapatinib and Gefitinib Dihydrochloride in HER2-Positive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitors lapatinib (B449) and gefitinib (B1684475) dihydrochloride (B599025), focusing on their performance in HER2-positive cancer cell lines. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action: A Tale of Two Inhibitors
Lapatinib and gefitinib are small molecule inhibitors that target the tyrosine kinase domain of epidermal growth factor receptors (EGFRs), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. However, their specificity and primary targets differ, leading to distinct biological outcomes in HER2-positive cancers.
Lapatinib is a reversible, dual inhibitor of both EGFR (HER1) and Human Epidermal Growth factor Receptor 2 (HER2).[1] By binding to the intracellular ATP-binding site of these receptors, lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] Its ability to inhibit both EGFR and HER2 makes it a potent agent in cancers driven by either or both of these receptors.
Gefitinib dihydrochloride , on the other hand, is a selective inhibitor of EGFR.[2] It competes with ATP for binding to the tyrosine kinase domain of EGFR, effectively blocking its signaling. While its primary target is EGFR, gefitinib can also impact HER2 signaling, particularly by disrupting the formation of HER2/HER3 heterodimers, which are potent activators of the PI3K/Akt pathway.[3] This indirect effect on the HER2 pathway can contribute to its activity in some HER2-positive contexts.
Comparative Efficacy in HER2-Positive Cancer Cell Lines
The differential targeting of EGFR and HER2 by lapatinib and gefitinib translates to varying efficacy in HER2-positive cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
Table 1: Comparative IC50 Values of Lapatinib and Gefitinib in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Lapatinib IC50 (µM) | Gefitinib IC50 (µM) | Reference |
| BT-474 | ~0.036 - 0.36 | Similar to Lapatinib | [4][5] |
| SK-BR-3 | ~0.080 | >10 | [4][6] |
| MDA-MB-453 | ~6.08 | N/A | [4] |
| AU-565 | N/A | N/A | |
| HCC-1954 | ~0.417 | N/A | [4] |
As indicated in the table, HER2-overexpressing cell lines like SK-BR-3 tend to be more sensitive to lapatinib than to gefitinib. One study noted that the IC50 values for lapatinib and gefitinib in BT474 cells were similar, though the precise data was not provided.[5]
Effects on Cellular Processes: Proliferation, Apoptosis, and Cell Cycle
Beyond direct cytotoxicity, lapatinib and gefitinib exert distinct effects on fundamental cellular processes in HER2-positive cancer cells.
Cell Proliferation: Both lapatinib and gefitinib inhibit the proliferation of HER2-positive cancer cell lines. However, the dual inhibition of EGFR and HER2 by lapatinib often leads to a more potent anti-proliferative effect in cells that are highly dependent on HER2 signaling.
Apoptosis (Programmed Cell Death): Studies suggest that lapatinib is a more potent inducer of apoptosis in certain HER2-positive breast cancer cell lines compared to gefitinib. For instance, in BT-474 cells, treatment with lapatinib resulted in a more significant increase in apoptosis compared to gefitinib.[5] Lapatinib has been shown to induce apoptosis by upregulating the pro-apoptotic protein BIM and downregulating the anti-apoptotic protein survivin.
Cell Cycle Arrest: Both inhibitors can induce cell cycle arrest, primarily at the G1 phase.[1][3] This is a consequence of blocking the signaling pathways that drive cell cycle progression.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of cytotoxic compounds.
Protocol:
-
Cell Seeding: Seed HER2-positive cancer cells (e.g., BT-474, SK-BR-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of lapatinib or this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Protein Expression and Phosphorylation (Western Blot)
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into the activation of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with lapatinib or gefitinib for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total EGFR, phospho-EGFR, total HER2, phospho-HER2, Akt, phospho-Akt, ERK, phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Visualizing the Mechanisms
To better understand the distinct and overlapping mechanisms of lapatinib and gefitinib, the following diagrams illustrate their points of intervention in the EGFR/HER2 signaling network.
References
- 1. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 overexpression increases sensitivity to gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, through inhibition of HER2/HER3 heterodimer formation in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with gefitinib or lapatinib induces drug resistance through downregulation of topoisomerase IIα expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EGFR Inhibition by Gefitinib Dihydrochloride: A Comparative Guide Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of the Epidermal Growth Factor Receptor (EGFR) by gefitinib (B1684475) dihydrochloride (B599025). We present a detailed comparison with alternative EGFR inhibitors, supported by quantitative experimental data. Furthermore, this document outlines a robust Western blot protocol for assessing EGFR phosphorylation and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of the validation process.
Comparative Analysis of EGFR Inhibitors
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its activity.[1][2] It has shown significant efficacy in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the landscape of EGFR inhibitors has evolved, with second and third-generation drugs offering different mechanisms of action and efficacy profiles, particularly against resistance mutations.
Here, we compare gefitinib with three other prominent EGFR inhibitors: erlotinib (B232) (another first-generation TKI), afatinib (B358) (a second-generation irreversible TKI), and osimertinib (B560133) (a third-generation irreversible TKI that targets the T790M resistance mutation).
Quantitative Comparison of Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for gefitinib and its alternatives across various NSCLC cell lines with different EGFR mutation statuses. Lower IC50 values indicate higher potency.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 13.06[3] | 7[4] | 0.8[4] | ~10 |
| HCC827 | Exon 19 Deletion | 13.06[3] | - | - | - |
| H3255 | L858R | 3[3] | 12[4] | 0.3[4] | ~15 |
| H1975 | L858R + T790M | >4000[3] | >1000 | 57[4] | 5[4] |
| PC-9ER | Exon 19 Del + T790M | - | >1000 | 165[4] | 13[4] |
| A549 | Wild-Type | ~10000[5] | ~23000[1] | - | ~480-1865[6] |
| H1650 | Exon 19 Deletion | 31000[7] | - | - | 9700[7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
EGFR Signaling Pathway and Gefitinib's Mechanism of Action
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. In cancer, mutations can lead to constitutive activation of this pathway. Gefitinib inhibits this signaling by blocking the ATP-binding site of the EGFR tyrosine kinase domain.
EGFR signaling pathway and the inhibitory action of gefitinib.
Experimental Protocol: Western Blot for Validating EGFR Inhibition
This protocol details the steps to assess the inhibition of EGFR phosphorylation by gefitinib dihydrochloride in cancer cell lines.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., A549 for wild-type EGFR, PC-9 for mutant EGFR) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
As a positive control for EGFR activation, treat a set of cells with Epidermal Growth Factor (EGF) at a concentration of 100 ng/mL for 15 minutes.
-
Include a vehicle control (DMSO) for the gefitinib treatment.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR, e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total EGFR and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for validating EGFR inhibition.
Workflow for Western blot analysis of EGFR inhibition.
Conclusion
Western blotting is a robust and widely used method for validating the inhibitory effect of this compound on EGFR signaling. By quantifying the reduction in EGFR phosphorylation, researchers can effectively assess the potency and efficacy of this inhibitor. This guide provides a framework for performing this validation and comparing the results with other clinically relevant EGFR inhibitors. The provided protocols and diagrams serve as a valuable resource for researchers in the field of cancer biology and drug development.
References
- 1. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Determining the Potency of Gefitinib Dihydrochloride: A Comparative Guide to IC50 Value Determination
Gefitinib (B1684475) (Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of gefitinib, representing the concentration required to inhibit 50% of a specific biological or biochemical function.[3] This guide provides a comparative overview of common methods for determining the IC50 value of gefitinib dihydrochloride (B599025), complete with experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.
Comparison of Key Methodologies
The determination of gefitinib's IC50 value can be broadly categorized into two approaches: cell-based assays and biochemical assays. Cell-based assays measure the effect of the inhibitor on whole cells, providing insights into its biological activity in a cellular context, including factors like cell permeability and off-target effects. Biochemical assays, on the other hand, measure the direct inhibitory effect on the purified EGFR kinase, offering a precise measure of target engagement.
| Feature | Cell-Based Assays (e.g., MTT, CellTiter-Glo) | Biochemical Assays (e.g., Kinase Activity Assays) |
| Principle | Measures cell viability, proliferation, or metabolic activity in the presence of the inhibitor. | Measures the direct inhibition of purified EGFR kinase activity. |
| Endpoint | Colorimetric, fluorometric, or luminescent signal proportional to the number of viable cells. | Measurement of substrate phosphorylation or ATP consumption. |
| Information Provided | Overall cellular potency, accounting for cell permeability and metabolism. | Direct target potency and selectivity. |
| Throughput | High-throughput screening compatible. | Can be adapted for high-throughput screening. |
| Complexity | Relatively straightforward and widely used. | Can be more complex, requiring purified protein. |
| Relevance | High physiological relevance. | Provides mechanistic insight into target inhibition. |
Experimental Protocols
Detailed methodologies for commonly employed assays are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-9) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4][5]
-
Compound Treatment: Treat the cells with a series of dilutions of gefitinib dihydrochloride (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).[4] Incubate for 72 hours.[4][6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100 in acidic isopropanol) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve with inhibitor concentration on the x-axis and percentage of cell viability on the y-axis to determine the IC50 value.[5]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[7][8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[8][9]
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[8][9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7][8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.[9]
-
Data Analysis: Determine the IC50 value by plotting a dose-response curve as described for the MTT assay.
In Vitro EGFR Kinase Assay (Luminescence-Based)
This assay measures the enzymatic activity of EGFR and the inhibitory effect of gefitinib by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: In a suitable microplate, combine the recombinant EGFR enzyme and a specific substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.[10]
-
Reaction Termination and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[10]
-
ADP to ATP Conversion and Signal Generation: Add a kinase detection reagent to convert the produced ADP to ATP, which then drives a luciferase reaction to generate a luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescent signal with a luminometer. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each gefitinib concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the general workflow for IC50 determination and the EGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell viability through MTT assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Gefitinib and Other EGFR TKIs
For researchers and clinicians in the field of oncology, particularly those focused on non-small cell lung cancer (NSCLC), understanding the nuances of acquired resistance to targeted therapies is paramount. Gefitinib (B1684475), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), marked a significant advancement in treating EGFR-mutant NSCLC. However, the development of resistance, most commonly through the T790M "gatekeeper" mutation, necessitates a comprehensive understanding of cross-resistance profiles with subsequent generations of EGFR TKIs.[1][2][3][4][5][6][7][8][9][10][11][12] This guide provides a comparative analysis of gefitinib dihydrochloride (B599025) and other EGFR TKIs, supported by experimental data, to aid in the strategic development and application of these crucial therapeutics.
Mechanisms of Acquired Resistance to Gefitinib
The primary mechanism of acquired resistance to first-generation EGFR TKIs like gefitinib is the emergence of a secondary mutation in the EGFR gene, T790M.[1][2][3][4][5][6][7][8][9][10][11][12] This mutation is estimated to account for over 50% of acquired resistance cases. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which then outcompetes reversible inhibitors like gefitinib.[1][4]
Beyond T790M, other mechanisms contribute to gefitinib resistance, including:
-
Activation of Bypass Signaling Pathways: Amplification or overexpression of other receptor tyrosine kinases, such as MET or HER2, can activate downstream signaling cascades (e.g., PI3K/AKT, MAPK/ERK) independently of EGFR.[4][6][7][13][14]
-
Phenotypic Alterations: The transition from an epithelial to a mesenchymal phenotype (EMT) has been associated with resistance to EGFR TKIs.[6][15]
-
Downstream Mutations: Mutations in genes downstream of EGFR, such as PIK3CA and BRAF, can also confer resistance.[7][8][16]
Comparative Efficacy of EGFR TKIs in Gefitinib-Resistant Scenarios
The development of second and third-generation EGFR TKIs has been largely driven by the need to overcome resistance to first-generation inhibitors.
First-Generation EGFR TKIs (Gefitinib, Erlotinib)
Gefitinib and erlotinib (B232) are reversible, ATP-competitive inhibitors of EGFR. Due to their similar mechanism of action, there is a high degree of cross-resistance between them, particularly in the presence of the T790M mutation.[2][9]
Second-Generation EGFR TKIs (Afatinib, Dacomitinib)
These are irreversible pan-ErbB family blockers, inhibiting EGFR, HER2, and HER4.[15] This broader and more durable inhibition was initially thought to be a promising strategy to overcome T790M-mediated resistance.[17] While preclinical studies showed some activity, clinical outcomes in T790M-positive patients have been modest.[7] However, in head-to-head trials against gefitinib in TKI-naïve patients, afatinib (B358) has demonstrated a significant improvement in progression-free survival (PFS) and objective response rate (ORR).[17][18]
Third-Generation EGFR TKIs (Osimertinib)
Osimertinib (B560133) was specifically designed to target the T790M resistance mutation while sparing wild-type EGFR, thereby reducing toxicity.[19] It has shown significant efficacy in patients who have progressed on first-generation TKIs due to the T790M mutation.[10][19][20] However, acquired resistance to osimertinib can also develop, commonly through the C797S mutation in the EGFR gene.[11][20][21][22][23] Interestingly, if the C797S mutation arises in the absence of the T790M mutation, cancer cells may regain sensitivity to first-generation TKIs like gefitinib.[24]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of different EGFR TKIs in the context of specific EGFR mutations and resistance settings.
Table 1: Preclinical IC50 Values of EGFR TKIs Against Various EGFR Mutations
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~5-10 | ~0.5-1 | ~10-20 |
| H1975 | L858R + T790M | >10,000 | ~100-250 | ~15-25 |
| HCC827 | Exon 19 deletion | ~8 | ~1 | ~12 |
| A549 | EGFR Wild-Type | >10,000 | >5,000 | >5,000 |
Note: IC50 values are approximate and can vary between studies and experimental conditions.
Table 2: Clinical Efficacy of Afatinib vs. Gefitinib in First-Line Treatment of EGFR-Mutant NSCLC (LUX-Lung 7 Trial) [17][18]
| Efficacy Endpoint | Afatinib (n=160) | Gefitinib (n=159) | Hazard Ratio (95% CI) | P-value |
| Median PFS | 11.0 months | 10.9 months | 0.73 (0.57-0.95) | 0.017 |
| Time-to-Treatment Failure | 13.7 months | 11.5 months | 0.73 (0.58-0.92) | 0.0073 |
| Objective Response Rate | 70% | 56% | Odds Ratio: 2.12 | 0.0083 |
| Median Overall Survival | 27.9 months | 25.0 months | 0.86 (0.66-1.12) | 0.2580 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are summarized protocols for key experiments.
Generation of Gefitinib-Resistant Cell Lines
-
Cell Culture: Begin with a gefitinib-sensitive NSCLC cell line (e.g., PC-9, HCC827) cultured in standard medium (e.g., RPMI-1640 with 10% FBS).
-
Dose Escalation: Expose the cells to gefitinib at a starting concentration close to the IC50 value.
-
Subculture and Escalation: Once the cells resume proliferation, subculture them and gradually increase the concentration of gefitinib in a stepwise manner over several months.
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.
-
Characterization: Confirm the resistant phenotype using cell viability assays and characterize the underlying resistance mechanism(s) through molecular techniques such as DNA sequencing (for T790M), FISH (for MET amplification), and Western blotting (for bypass pathway activation).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the desired EGFR TKI (gefitinib, afatinib, osimertinib, etc.) for 72 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject gefitinib-sensitive or -resistant NSCLC cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, gefitinib, afatinib, osimertinib). Administer drugs daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Compare tumor growth inhibition between the different treatment groups. At the end of the study, tumors can be excised for further molecular analysis (e.g., Western blotting, immunohistochemistry).
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: EGFR signaling pathways and mechanisms of TKI resistance.
Caption: Experimental workflow for studying TKI cross-resistance.
References
- 1. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation In EGFR Gene Makes Lung Cancers Resistant To Gefitinib - BioSpace [biospace.com]
- 6. benchchem.com [benchchem.com]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to EGFR TKIs and development of a new generation of drugs in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lungevity.org [lungevity.org]
- 17. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 18. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Mechanism of EGFR-TKI Resistance in EGFR-Mutated Non-Small Cell Lung Cancer: Application to Biological Diagnostic and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? | MDPI [mdpi.com]
- 23. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of First and Third-Generation EGFR Inhibitors in Oncology Research
A definitive guide for researchers and drug development professionals, offering an objective comparison of first and third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides a detailed analysis of their mechanisms, efficacy, and resistance profiles, supported by key experimental data and protocols.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of EGFR-targeted tyrosine kinase inhibitors (TKIs) as a cornerstone of precision oncology. This guide provides a head-to-head comparison of the first and third generations of these inhibitors, focusing on their distinct molecular mechanisms, clinical performance, and the evolution of therapeutic resistance.
Mechanism of Action: A Tale of Reversible vs. Irreversible Inhibition
The fundamental difference between first and third-generation EGFR inhibitors lies in their mode of binding to the ATP pocket within the EGFR kinase domain.
First-Generation EGFR Inhibitors (e.g., Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors. They function by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the intracellular tyrosine kinase domain of EGFR. This blockade prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. While effective against the common activating mutations (e.g., exon 19 deletions and L858R substitution), their reversible nature and lack of selectivity mean they also inhibit wild-type (WT) EGFR, leading to characteristic on-target side effects like skin rash and diarrhea.
Third-Generation EGFR Inhibitors (e.g., Osimertinib): Representing a significant evolution, third-generation inhibitors are irreversible and mutant-selective. Osimertinib (B560133), the leading compound in this class, was specifically designed to target both the initial EGFR-sensitizing mutations and the T790M resistance mutation. Its mechanism involves the formation of a covalent bond with the Cysteine-797 residue in the ATP-binding site, leading to permanent, irreversible inhibition. Crucially, these inhibitors show significantly higher potency against mutant EGFR while largely sparing WT-EGFR, which translates to a more favorable toxicity profile.
The Landscape of Acquired Resistance
Despite initial success, acquired resistance is a major clinical challenge for EGFR TKIs. The mechanisms of resistance differ significantly between the two generations.
Resistance to First-Generation Inhibitors: The predominant mechanism of acquired resistance, occurring in approximately 50-60% of patients, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. The substitution of a threonine with a bulkier methionine residue at position 790 is thought to cause resistance primarily by increasing the receptor's affinity for ATP, which outcompetes the reversible binding of first-generation TKIs. Other less common resistance mechanisms include the activation of alternative signaling pathways, such as MET amplification.
Resistance to Third-Generation Inhibitors: While designed to overcome T790M-mediated resistance, tumors can also develop resistance to third-generation inhibitors. The most common on-target resistance mechanism is the acquisition of a tertiary mutation, C797S, at the site of covalent binding. The substitution of cysteine with serine at this position prevents the irreversible bond formation, rendering the inhibitor ineffective. The allelic context of the C797S mutation (whether it is in cis or in trans with the T790M mutation) can influence subsequent treatment strategies. Other resistance mechanisms include the activation of bypass pathways and phenotypic transformation.
// Edges EGF [label="EGF\n(Ligand)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EGF -> EGFR [label="Binds"];
EGFR -> GRB2_SOS [label="Activates", color="#4285F4"]; GRB2_SOS -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Transcription [label="Translocates\nto Nucleus", color="#4285F4"];
EGFR -> PI3K [label="Activates", color="#34A853"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Transcription [label="Promotes\nProtein Synthesis", color="#34A853"];
// Invisible nodes for alignment {rank=same; GRB2_SOS; PI3K;} {rank=same; RAS; AKT;} {rank=same; RAF; mTOR;} } EGFR Signaling Cascade
Quantitative Data Presentation
Comparative In Vitro Kinase Inhibition
The selectivity of an EGFR inhibitor is paramount. Third-generation inhibitors were engineered for high potency against sensitizing and T790M resistance mutations while sparing WT-EGFR. This selectivity is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Inhibitor Class | Compound | IC50 (nM) vs. Exon 19 Del/L858R | IC50 (nM) vs. L858R+T790M | IC50 (nM) vs. WT-EGFR | Selectivity Ratio (WT/Mutant) |
| 1st Generation | Gefitinib | ~5-20 | >5,000 | ~100-500 | ~5-25 |
| 1st Generation | Erlotinib | ~2-10 | >5,000 | ~50-200 | ~10-25 |
| 3rd Generation | Osimertinib | ~1-15 | ~1-15 | ~200-500 | ~20-200 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. The data is compiled to illustrate relative potencies.
Comparative Clinical Efficacy
Clinical trials provide the ultimate benchmark for comparing these inhibitor classes. The FLAURA and AURA3 trials are pivotal in demonstrating the clinical superiority of third-generation inhibitors.
FLAURA Trial: First-Line Treatment for EGFR-Mutant NSCLC This Phase III trial compared osimertinib with first-generation TKIs (gefitinib or erlotinib) in previously untreated patients with sensitizing EGFR mutations.
| Endpoint | Osimertinib (3rd Gen) | Gefitinib or Erlotinib (1st Gen) | Hazard Ratio (95% CI) |
| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
| Median OS | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |
| ORR | 80% | 76% | - |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate. Data from the FLAURA trial.
AURA3 Trial: Second-Line Treatment for T790M-Positive NSCLC This Phase III trial evaluated osimertinib versus platinum-based chemotherapy in patients who had progressed on a first-line EGFR TKI and had the T790M resistance mutation.
| Endpoint | Osimertinib (3rd Gen) | Platinum-Pemetrexed | Hazard Ratio (95% CI) |
| Median PFS | 10.1 months | 4.4 months | 0.30 (0.23-0.41) |
| ORR | 71% | 31% | - |
Data from the AURA3 trial.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for key experiments used to evaluate EGFR inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, providing a method to determine the IC50 of an inhibitor.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the EGFR inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor or a DMSO control.
-
Master Mix Addition: Prepare and add a master mix containing the recombinant EGFR enzyme (specific mutant or WT) and a suitable peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Plate EGFR-mutant cancer cells (e.g., PC-9 for sensitizing mutation, H1975 for T790M) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EGFR inhibitor or DMSO control. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the percentage of cell viability. Determine the GI50 (concentration for 50% growth inhibition) by plotting the results.
Western Blotting for EGFR Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK), providing a direct measure of the inhibitor's biological activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the EGFR inhibitor for 1-2 hours. Stimulate the cells with EGF for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-Akt (Ser473)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH).
// Define nodes A [label="1. Cell Culture & Treatment\n(e.g., with EGFR Inhibitors)"]; B [label="2. Cell Lysis\n(Release Proteins)"]; C [label="3. Protein Quantification\n(BCA Assay)"]; D [label="4. SDS-PAGE\n(Separate Proteins by Size)"]; E [label="5. Protein Transfer\n(Gel to PVDF Membrane)"]; F [label="6. Blocking\n(Prevent Non-specific Binding)"]; G [label="7. Primary Antibody Incubation\n(e.g., anti-pEGFR)"]; H [label="8. Secondary Antibody Incubation\n(HRP-conjugated)"]; I [label="9. Detection\n(ECL Substrate & Imaging)"]; J [label="10. Data Analysis\n(Normalize to Loading Control)"];
// Define edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } Western Blot Experimental Workflow
Conclusion
The development of EGFR inhibitors from the first to the third generation represents a paradigm of targeted cancer therapy's evolution. First-generation inhibitors, while groundbreaking, are limited by their reversible binding and susceptibility to T790M-mediated resistance. Third-generation inhibitors, exemplified by osimertinib, have redefined the standard of care through their irreversible, mutant-selective mechanism. This leads to superior efficacy, particularly in T790M-positive tumors, and a more favorable safety profile due to the sparing of wild-type EGFR.
For researchers and drug development professionals, the head-to-head comparison underscores the importance of understanding inhibitor-target interactions and anticipating resistance mechanisms. The ongoing challenge is to develop fourth-generation inhibitors or combination strategies that can overcome resistance to third-generation agents, such as that conferred by the C797S mutation, continuing the cycle of innovation in the fight against EGFR-driven cancers.
A Comparative Analysis of Novel Gefitinib Dihydrochloride Analogues for Enhanced Anti-Cancer Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of novel gefitinib (B1684475) dihydrochloride (B599025) analogues against standard gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The data presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies. This report summarizes key findings from recent studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Performance Comparison: Gefitinib vs. Novel Analogues
Recent research has focused on the synthesis of novel gefitinib analogues to enhance their anti-tumor activity, particularly against cancer cell lines with wild-type EGFR. A promising class of these analogues includes gefitinib-1,2,3-triazole derivatives. These compounds have demonstrated significantly improved cytotoxicity in various non-small cell lung cancer (NSCLC) cell lines compared to the parent compound, gefitinib.[1][2][3][4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of two of the most potent gefitinib-1,2,3-triazole derivatives, Analogue 4b and Analogue 4c , in comparison to gefitinib across three human lung cancer cell lines: NCI-H1299, A549, and NCI-H1437.[1][4] Lower IC50 values indicate greater potency.
| Compound | NCI-H1299 IC50 (µM) | A549 IC50 (µM) | NCI-H1437 IC50 (µM) |
| Gefitinib | 14.62 ± 0.90 | 20.56 ± 2.45 | 14.62 ± 0.43 |
| Analogue 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |
| Analogue 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |
The data clearly indicates that both Analogue 4b and 4c exhibit substantially lower IC50 values across all three tested cell lines, suggesting a significant improvement in anti-proliferative activity over gefitinib.[1][4]
Key Biological Signaling Pathway
Gefitinib and its analogues exert their anti-cancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways that promote cell growth, proliferation, and survival.[5] The diagram below illustrates the major signaling cascades downstream of EGFR activation.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib Analogues.
Experimental Workflow for Efficacy Validation
The validation of novel gefitinib analogues follows a structured experimental workflow, beginning with synthesis and culminating in detailed in vitro assays to assess their anti-cancer properties.
Caption: A typical experimental workflow for evaluating novel compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H1299, A549, NCI-H1437) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Drug Treatment: The cells are then treated with various concentrations of the novel gefitinib analogues and standard gefitinib. A control group with no drug treatment is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C.
-
Addition of CCK-8 Reagent: Following incubation, 10 µL of CCK-8 solution is added to each well.[6][7][8]
-
Final Incubation: The plate is incubated for an additional 1-4 hours at 37°C.[6][7][8]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[6][7][8]
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 values are determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs induce cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the novel analogues or gefitinib at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[9]
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.[9]
-
Staining: Annexin V-FITC and PI are added to the cell suspension.[9]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[9] The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[10]
Conclusion
The presented data strongly suggests that the novel gefitinib-1,2,3-triazole analogues, particularly Analogue 4b and 4c, represent a significant advancement in the development of EGFR inhibitors. Their enhanced cytotoxic effects against NSCLC cell lines, as demonstrated by their lower IC50 values compared to gefitinib, highlight their potential as more effective therapeutic agents. Further in-depth preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
In Vitro Synergistic Effects of Gefitinib Dihydrochloride with Chemotherapy Agents: A Comparative Guide
Gefitinib (B1684475), an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has become a cornerstone in the treatment of non-small cell lung cancers (NSCLC) harboring activating EGFR mutations. However, to enhance its efficacy, overcome resistance, and broaden its application to tumors with wild-type EGFR, researchers have extensively investigated its combination with traditional cytotoxic chemotherapy agents. This guide provides a comparative overview of the synergistic effects of gefitinib with various chemotherapy drugs in vitro, supported by experimental data and detailed protocols.
Quantitative Analysis of Synergism
The interaction between gefitinib and chemotherapy agents is quantified using the Combination Index (CI), a value derived from the Chou-Talalay method.[1][2] A CI value less than 1 indicates synergism, a value equal to 1 signifies an additive effect, and a value greater than 1 suggests antagonism.[3] The following table summarizes key findings from in vitro studies.
| Chemotherapy Agent | Cancer Cell Line(s) | EGFR Status | Key Quantitative Findings |
| Cisplatin (B142131) | H1299 (NSCLC) | Wild-Type | Synergistic effect observed (CI < 1). The synergy was stronger at higher concentrations.[4][5] |
| A549 (NSCLC) | Wild-Type | A mixed effect was observed, with the CI value spanning over 1.[6] | |
| H358R & A549R (Cisplatin-Resistant NSCLC) | Wild-Type | Gefitinib combined with cisplatin enhanced inhibition of cell survival and proliferation.[7] | |
| Paclitaxel (B517696) | Various NSCLC lines | Wild-Type & Mutant | Sequence-dependent synergism was observed, with the sequence of paclitaxel followed by gefitinib being superior.[8] |
| SNU-1 (Gastric Cancer) | Overexpressed | Showed the greatest synergism among combinations tested (including with oxaliplatin (B1677828) and 5-FU).[9] | |
| 5-Fluorouracil (5-FU) | Various NSCLC lines | Wild-Type & Mutant | A synergistic antiproliferative effect was demonstrated in all tested NSCLC cell lines.[10] |
| Oxaliplatin | SNU-1 (Gastric Cancer) | Overexpressed | A synergistic effect was observed, though to a lesser degree than with paclitaxel.[9] |
| Gemcitabine (B846) (+ Cisplatin) | Advanced Solid Tumors | Not specified | The combination was found to have a manageable safety profile and antitumor activity.[11] |
Experimental Protocols
The determination of synergistic effects in vitro typically follows a standardized workflow involving cell culture, cytotoxicity assays, and data analysis.
General Protocol for In Vitro Synergy Assessment
-
Cell Culture: Human cancer cell lines (e.g., H1299, A549, SNU-1) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with gefitinib alone, a chemotherapy agent alone, or a combination of both at various concentrations. Often, a constant ratio of the two drugs is used.
-
After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
The dose-effect relationship for each drug and their combination is established.
-
The Combination Index (CI) is calculated using specialized software (e.g., CalcuSyn). The CI theorem is based on the mass-action law principle.[1]
-
The CI value quantitatively defines the nature of the drug interaction (synergism, additive effect, or antagonism) over a range of effect levels.[2][12]
-
Visualizing Mechanisms and Workflows
Signaling Pathway and Experimental Design
Gefitinib exerts its effect by blocking the EGFR signaling pathway, which is crucial for cell growth and proliferation. The synergy with chemotherapy can arise from complementary mechanisms, such as gefitinib-induced cell cycle arrest sensitizing cells to DNA-damaging agents.[8][9]
Caption: Simplified EGFR signaling pathway inhibited by gefitinib.
Caption: Experimental workflow for in vitro drug synergy assessment.
Caption: Quantitative interpretation of the Combination Index (CI).
Discussion of Key Combinations
-
Gefitinib and Cisplatin: The combination of gefitinib and cisplatin has shown promise, particularly in NSCLC cell lines with wild-type EGFR.[4] Studies suggest that gefitinib can enhance the cytotoxicity of cisplatin by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair.[4][6] This synergistic mechanism provides a rationale for combining these agents in tumors that may not be sensitive to gefitinib alone.[4] Furthermore, in cisplatin-resistant NSCLC cells, gefitinib was shown to enhance the inhibition of cell proliferation and promote apoptosis.[7]
-
Gefitinib and Paclitaxel: The interaction between gefitinib and paclitaxel is notably sequence-dependent.[8] Administering paclitaxel before gefitinib results in a more potent synergistic effect.[8] This is because paclitaxel treatment can lead to an increase in the phosphorylation of EGFR, which is then effectively inhibited by the subsequent administration of gefitinib.[8] This combination has demonstrated synergy in both lung and gastric cancer cell lines.[8][9]
-
Gefitinib and Other Agents: Synergistic effects have also been noted with 5-fluorouracil, where gefitinib-induced down-regulation of thymidylate synthase may be a contributing mechanism.[10] While clinical trials combining gefitinib with chemotherapy regimens like gemcitabine/cisplatin or paclitaxel/carboplatin (B1684641) did not show an overall survival benefit in broad patient populations, preclinical in vitro data consistently support the potential for synergistic interactions.[13][14] This highlights the importance of understanding the specific cellular contexts and scheduling that can maximize these synergistic effects.
Conclusion
In vitro studies consistently demonstrate that gefitinib can act synergistically with a range of conventional chemotherapy agents, including cisplatin, paclitaxel, and 5-fluorouracil. These effects are often dependent on factors such as the cancer cell type, EGFR mutation status, and, critically, the sequence and schedule of drug administration. The quantitative analysis of these interactions through methods like the Chou-Talalay analysis is essential for optimizing combination regimens. These preclinical findings provide a strong foundation for the continued exploration of gefitinib-based combination therapies in clinical settings, aiming to enhance treatment efficacy and overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Inhibition of DNA-PK by gefitinib causes synergism between gefitinib and cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro sequence-dependent synergism between paclitaxel and gefitinib in human lung cancer cell lines - ProQuest [proquest.com]
- 9. Synergistic interaction between gefitinib (Iressa, ZD1839) and paclitaxel against human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination therapy with gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, gemcitabine and cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. iris.unito.it [iris.unito.it]
- 14. Gefitinib in combination with paclitaxel and carboplatin in advanced non-small-cell lung cancer: a phase III trial--INTACT 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of different EGFR inhibitors in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
The development of Epidermal Growth Factor Receptor (EGFR) inhibitors has marked a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC). However, the clinical efficacy of these inhibitors is often counterbalanced by a range of toxicities, which can impact patient quality of life and treatment adherence. Understanding the preclinical safety profiles of different generations of EGFR inhibitors is crucial for anticipating and mitigating these adverse effects in clinical settings and for guiding the development of next-generation therapies with improved safety profiles.
This guide provides a detailed comparison of the preclinical safety profiles of first, second, and third-generation EGFR inhibitors. It summarizes key experimental data, outlines common toxicological endpoints, and provides detailed methodologies for essential preclinical safety assessment assays.
The EGFR Signaling Pathway: A Network of Cellular Control
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of several cancers.[1] EGFR inhibitors function by targeting the intracellular tyrosine kinase domain of the receptor, thereby blocking downstream signaling cascades.
The primary signaling pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation.[2][3]
-
PI3K-AKT-mTOR Pathway: This cascade is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[2][3]
-
JAK/STAT Pathway: This pathway is involved in activating the transcription of genes associated with cell survival.[3]
-
PLCγ-PKC Pathway: This pathway plays a role in calcium signaling and other cellular processes.[4]
The following diagram illustrates these key downstream signaling cascades.
Generations of EGFR Inhibitors: A Comparative Overview
EGFR inhibitors are broadly classified into three generations based on their mechanism of action and specificity.
-
First-Generation EGFR Inhibitors (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the tyrosine kinase domain of EGFR.[5] They are effective against tumors with activating EGFR mutations but are less effective against the T790M resistance mutation.[6]
-
Second-Generation EGFR Inhibitors (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to more sustained inhibition.[7] They are active against both wild-type and mutant forms of EGFR, but their lack of selectivity can lead to increased toxicity.[6][7]
-
Third-Generation EGFR Inhibitors (e.g., Osimertinib (B560133), Rociletinib): These inhibitors are designed to be mutant-selective, potently inhibiting EGFR with activating mutations and the T790M resistance mutation while sparing wild-type EGFR.[6][8] This increased selectivity generally results in a more favorable safety profile.[6]
The following diagram illustrates the logical relationship between the different generations of EGFR inhibitors and their primary targets.
Preclinical Safety Assessment Workflow
A standardized workflow is essential for the preclinical evaluation of the safety and toxicity of EGFR inhibitors. This typically involves a combination of in vitro and in vivo assays to determine the inhibitor's effect on cell viability and to identify potential on-target and off-target toxicities in a whole-organism context. The following diagram outlines a typical preclinical safety assessment workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Gefitinib Sensitivity: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, the precise identification of patients who will benefit from targeted therapies is paramount. This guide provides a comprehensive comparison of key biomarkers for predicting sensitivity to gefitinib (B1684475) dihydrochloride, a cornerstone in the treatment of non-small cell lung cancer (NSCLC). We delve into the experimental data supporting these biomarkers, detail the methodologies for their validation, and present a clear comparison to aid in research and clinical trial design.
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in a subset of NSCLC patients. The validation of predictive biomarkers is crucial for enriching patient populations in clinical trials and for guiding personalized treatment strategies. The two most well-established biomarkers for gefitinib sensitivity are activating mutations in the EGFR gene and, conversely, amplification of the MET proto-oncogene as a primary mechanism of resistance.
Comparative Performance of Predictive Biomarkers
The following table summarizes the quantitative data from various studies on the performance of EGFR mutations and MET amplification in predicting the response to gefitinib and other relevant treatments in NSCLC.
| Biomarker | Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Activating EGFR Mutations | EGFR-mutant NSCLC (First-line) | Gefitinib | 76.4%[1] | 9.7 - 11.4 months[1][2] |
| EGFR-mutant NSCLC (First-line) | Gefitinib vs. Chemotherapy | 62.1% vs. 32.2%[3] | 9.2 vs. 6.3 months[3] | |
| EGFR-mutant NSCLC (First-line) | Afatinib (B358) vs. Gefitinib | 70% vs. 56%[4] | 11.0 vs. 10.9 months[4] | |
| EGFR-mutant NSCLC (First-line) | Osimertinib vs. Gefitinib | 69.80% (Gefitinib) | 10.7 months (Gefitinib) vs. 18.1 months (Osimertinib)[5] | |
| MET Amplification (Resistance) | EGFR-mutant, MET-amplified NSCLC (Post-EGFR TKI) | Capmatinib + Gefitinib | 27% - 47%[6][7] | 5.49 months[8] |
| EGFR-mutant, MET-amplified NSCLC (Post-EGFR TKI) | Tepotinib + Gefitinib | 66.7% | 16.6 months[9] | |
| MET-amplified NSCLC | Crizotinib | 31.3%[8] | 5.0 months[8] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the process of biomarker validation, the following diagrams are provided.
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate validation of biomarkers. Below are methodologies for the detection of EGFR mutations and MET amplification.
Protocol 1: EGFR Mutation Detection by PCR-Based Methods in FFPE Tissue
This protocol outlines the general steps for detecting EGFR mutations from formalin-fixed, paraffin-embedded (FFPE) tissue samples using Polymerase Chain Reaction (PCR).
1. DNA Extraction from FFPE Tissue:
-
Deparaffinization: Sections of FFPE tissue (typically 5-10 µm thick) are deparaffinized using xylene, followed by rehydration through a series of graded ethanol (B145695) washes.[10][11]
-
Lysis: The tissue is then subjected to lysis using a buffer containing proteinase K to digest proteins and release DNA. Incubation is typically performed at 56°C overnight.[10]
-
DNA Purification: DNA is purified from the lysate using commercially available kits, often involving spin columns with silica (B1680970) membranes that bind DNA, allowing for washing and subsequent elution of purified DNA.[11] The quality and quantity of extracted DNA should be assessed using spectrophotometry or fluorometry.
2. PCR Amplification:
-
Reaction Setup: A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and primers specific to the EGFR exons of interest (typically exons 18-21).[12] Approximately 100-150 ng of extracted DNA is added to the reaction.[13]
-
Thermal Cycling: The PCR reaction is performed in a thermal cycler with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[12] Annealing temperatures will vary depending on the specific primers used.[12]
3. Mutation Analysis:
-
Sanger Sequencing: The amplified PCR products can be purified and then sequenced using the Sanger method to identify any mutations within the targeted exons.[13]
-
Real-Time PCR with Allele-Specific Probes: This method uses fluorescently labeled probes that are specific to either the wild-type or mutant allele, allowing for the detection and quantification of specific known mutations.[13]
Protocol 2: MET Gene Amplification Detection by Fluorescence In Situ Hybridization (FISH)
FISH is the gold standard for assessing gene amplification in tissue samples.[14]
1. Specimen Preparation:
-
FFPE tissue sections (4-5 µm thick) are mounted on positively charged slides.[15][16]
-
The slides are baked to adhere the tissue, followed by deparaffinization in xylene and rehydration through graded ethanol washes.[15]
2. Pre-treatment:
-
Target Retrieval: Slides are treated with a target retrieval solution at high temperature to unmask the DNA.
-
Protease Digestion: The tissue is then treated with a protease solution (e.g., pepsin) to permeabilize the cells and allow for probe entry.[15]
3. Hybridization:
-
A probe mixture containing a fluorescently labeled probe specific for the MET gene locus (7q31) and a control probe for the centromere of chromosome 7 (CEP7) is applied to the slides.[16]
-
The DNA on the slide and the probes are co-denatured at a high temperature (e.g., 75°C) and then hybridized overnight at a lower temperature (e.g., 37°C) to allow the probes to bind to their target sequences.[15]
4. Post-Hybridization Washes and Counterstaining:
-
Slides are washed to remove any unbound probe.
-
The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.
5. Analysis:
-
The slides are visualized using a fluorescence microscope equipped with appropriate filters for the different fluorophores.
-
The number of MET signals and CEP7 signals are counted in a predefined number of tumor cell nuclei (typically 50-100).[15]
-
The MET/CEP7 ratio is calculated. A ratio of ≥ 2.0 is generally considered indicative of MET amplification.[14]
Alternative Predictive Strategies and Future Directions
While EGFR mutations are the most robust predictors of gefitinib sensitivity, other factors are under investigation. Gene expression profiling has shown promise in identifying patterns associated with sensitivity or resistance, independent of EGFR mutation status.
The landscape of NSCLC treatment is continually evolving. For patients with EGFR-mutant tumors, second and third-generation EGFR TKIs, such as afatinib and osimertinib, have shown improved outcomes compared to gefitinib in certain contexts.[4][5] For patients who develop resistance to gefitinib, particularly through MET amplification, combination therapies with MET inhibitors are a promising strategy.[6][7][9]
The validation of these and other emerging biomarkers through rigorous and standardized experimental protocols will be essential for advancing personalized medicine in NSCLC and maximizing the benefit of targeted therapies like gefitinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analysis of progression-free survival of first-line tyrosine kinase inhibitors in patients with non-small cell lung cancer harboring leu858Arg or exon 19 deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfm :: Precision and Future Medicine [pfmjournal.org]
- 8. Frontiers | Non-small cell lung cancer with MET amplification: review of epidemiology, associated disease characteristics, testing procedures, burden, and treatments [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. oaji.net [oaji.net]
- 12. Detection of Epidermal Growth Factor Receptor (EGFR) Gene Mutation in Formalin Fixed Paraffin Embedded Tissue by Polymerase Chain Reaction-Single Strand Conformational Polymorphism (PCR-SSCP) in Non-Small Cell Lung Cancer in the Northeastern Region of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcp.bmj.com [jcp.bmj.com]
- 14. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Test Details - MET Amplification - FISH [knightdxlabs.ohsu.edu]
- 16. MET Amplification by FISH | MLabs [mlabs.umich.edu]
A Comparative Analysis of Next-Generation EGFR Tyrosine Kinase Inhibitors Against Gefitinib Dihydrochloride
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of newer tyrosine kinase inhibitors (TKIs) benchmarked against the first-generation EGFR inhibitor, gefitinib (B1684475). This analysis is supported by preclinical and clinical experimental data to inform research and development decisions.
Gefitinib, a reversible, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival.[1][2] However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, has driven the development of next-generation TKIs with improved efficacy and broader activity against various mutations.[1] This guide provides a comparative overview of prominent second and third-generation TKIs, including afatinib, dacomitinib (B1663576), osimertinib (B560133), and lazertinib (B608487), against gefitinib.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of TKIs is a critical early indicator of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values of various TKIs against different EGFR-mutant cancer cell lines.
Table 1: IC50 Values (nM) of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| PC-9 | Exon 19 deletion | 7 | 0.8 | ~10 |
| H3255 | L858R | 12 | 0.3 | ~15 |
| H1975 | L858R + T790M | > 10,000 | 80 | 4.6 |
| PC-9/GR | Exon 19 deletion + T790M | > 10,000 | ~100 | ~15 |
Data synthesized from preclinical studies. Actual IC50 values may vary depending on specific assay conditions.[1]
Table 2: Median IC50 Values (µM) in BRAF Mutant Cell Lines
| Drug | BRAF Class 3 Mutant | BRAF Class 2 Mutant |
| Gefitinib | 0.51 | 6.9 |
| Afatinib | 0.52 | 8.06 |
These values are from cell lines exhibiting specific BRAF mutations and demonstrate the broader activity of these TKIs.[3]
In Vivo Performance and Clinical Outcomes
Preclinical in vivo models and clinical trials are essential for validating the therapeutic potential of new TKIs. These studies provide insights into a drug's efficacy, safety, and pharmacokinetic profile in a more complex biological system.
Preclinical In Vivo Data
Preclinical studies in animal models have demonstrated the superior efficacy of newer TKIs, particularly in targeting brain metastases, a common site of disease progression in NSCLC. For instance, osimertinib has shown significantly greater penetration of the blood-brain barrier in mice compared to gefitinib and afatinib.[4][5] In a mouse brain metastases model using EGFR-mutant PC9 cells, clinically relevant doses of osimertinib led to sustained tumor regression.[4][5] Similarly, lazertinib has demonstrated excellent CNS penetration in animal models, with a brain-to-plasma ratio of 0.9.[6]
Clinical Efficacy: Progression-Free Survival (PFS)
Head-to-head clinical trials have consistently shown the superiority of newer generation TKIs over gefitinib in terms of progression-free survival (PFS), the length of time during and after treatment that a patient lives with the disease without it getting worse.
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) |
| LUX-Lung 7 | Afatinib vs. Gefitinib | 11.0 months vs. 10.9 months |
| ARCHER 1050 | Dacomitinib vs. Gefitinib | 14.7 months vs. 9.2 months[7] |
| FLAURA | Osimertinib vs. Gefitinib or Erlotinib | 18.9 months vs. 10.2 months |
| LASER301 | Lazertinib vs. Gefitinib | 20.6 months vs. 9.7 months[8][9][10] |
Data from respective head-to-head clinical trials.[1]
The LASER301 trial also highlighted lazertinib's significant efficacy in patients with brain metastases at baseline, with a median PFS of 16.4 months compared to 9.5 months for gefitinib.[8]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, and differentiation. Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation and survival. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow for TKI Evaluation
The preclinical evaluation of new TKIs typically follows a standardized workflow to assess their efficacy and mechanism of action. This workflow integrates in vitro and in vivo assays to provide a comprehensive understanding of the drug's potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lazertinib versus Gefitinib as First-Line Treatment for EGFR-Mutated Locally Advanced or Metastatic NSCLC: LASER301 Korean Subset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
A Comparative Analysis of the Metabolic Stability of Gefitinib and Its Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the metabolic stability of the epidermal growth factor receptor (EGFR) inhibitor gefitinib (B1684475) and its novel derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data on the metabolic profiles of these compounds, offering insights into their pharmacokinetic properties.
Executive Summary
Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations. However, its efficacy can be influenced by its metabolic fate, primarily mediated by cytochrome P450 enzymes. This has spurred the development of gefitinib derivatives with potentially improved metabolic stability and therapeutic profiles. This guide presents a comparative analysis of available in vitro metabolic stability data for gefitinib and its 1,2,3-triazole derivatives, highlighting key differences in their half-life (t½) and intrinsic clearance (CLint).
Comparative Metabolic Stability
The following table summarizes the in vitro metabolic stability of gefitinib and its derivatives in human liver microsomes (HLM). The data reveals that while gefitinib itself has a moderate half-life, certain derivatives, particularly those incorporating a 1,2,3-triazole moiety, exhibit significantly enhanced metabolic stability, as evidenced by longer half-lives and lower intrinsic clearance rates.
| Compound | System | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Gefitinib | HLM | 35.8 | 54.1 | [1] |
| Gefitinib-1,2,3-triazole Derivative 1 | HLM | > 120 | < 11.5 | [2] |
| Gefitinib-1,2,3-triazole Derivative 2 | HLM | 85.1 | 16.3 | [2] |
Experimental Protocols
The metabolic stability of gefitinib and its derivatives is primarily assessed through in vitro assays using human liver microsomes or hepatocytes. These assays are crucial for predicting the in vivo clearance of a drug.
Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, mainly cytochrome P450s, which are abundant in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (gefitinib or its derivatives)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
A solution of the test compound is prepared in phosphate buffer.
-
The test compound and HLM are pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the curve.
-
The half-life is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and cofactors.
Objective: To determine the in vitro t½ and CLint of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Incubation medium
-
Acetonitrile
-
Internal standard
Procedure:
-
Cryopreserved hepatocytes are thawed and suspended in the incubation medium.
-
The test compound is added to the hepatocyte suspension.
-
The mixture is incubated at 37°C with shaking.
-
Samples are collected at different time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is stopped with cold acetonitrile containing an internal standard.
-
The samples are centrifuged to remove cell debris.
-
The supernatant is analyzed by LC-MS/MS.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., per million cells).
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for metabolic stability assays and the EGFR signaling pathway targeted by gefitinib.
Experimental workflow for in vitro metabolic stability assays.
Simplified EGFR signaling pathway and the point of inhibition by gefitinib.
References
Validating the Anti-Tumor Immune Response of Gefitinib Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor immune response elicited by gefitinib (B1684475) dihydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its performance is evaluated against other EGFR TKIs and combination therapies, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
Gefitinib, in addition to its primary role in inhibiting EGFR signaling in tumor cells, demonstrates significant immunomodulatory effects that contribute to its anti-tumor activity, particularly in EGFR-mutated non-small cell lung cancer (NSCLC). Key findings indicate that gefitinib enhances the cytotoxic activity of immune cells against cancer cells through the upregulation of immune checkpoint molecules.[1][2] This guide delves into the experimental validation of this immune response, presenting comparative data with second and third-generation EGFR TKIs, namely afatinib (B358) and osimertinib, as well as combination therapy approaches.
Gefitinib's Impact on the Anti-Tumor Immune Response
Gefitinib enhances the innate and adaptive anti-tumor immune response primarily by modulating the expression of immune regulatory molecules on cancer cells.
Upregulation of B7H5 and Enhanced T-Cell Activation
Recent studies have shown that gefitinib treatment in EGFR-mutated NSCLC cells leads to an upregulation of B7H5, a member of the B7 family of immune checkpoint molecules.[1][2] This upregulation is crucial as B7H5 interacts with its receptor, CD28H, on T-cells, leading to their activation and enhanced cytotoxicity against tumor cells.[1][2][3]
Enhanced Cytotoxicity of Peripheral Blood Mononuclear Cells (PBMCs)
In vitro co-culture experiments have demonstrated that gefitinib significantly increases the ability of PBMCs to lyse EGFR-mutated NSCLC cells. For instance, in HCC827 and PC-9 cell lines, the combination of gefitinib and PBMCs resulted in a substantial increase in cytolysis compared to PBMCs alone.[1]
Modulation of the Tumor Microenvironment
Gefitinib treatment has been shown to alter the cytokine profile within the tumor microenvironment. Studies have reported a significant increase in peripheral interferon-gamma (INF-γ), a cytokine crucial for anti-tumor immunity, and a decrease in interleukin-6 (IL-6), a pro-inflammatory cytokine often associated with tumor progression, following four weeks of gefitinib treatment.[4][5] Furthermore, gefitinib can downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, potentially reducing immune evasion.[4][6]
Comparative Performance Analysis
The following tables summarize the performance of gefitinib in comparison to other therapeutic options for EGFR-mutated NSCLC.
In Vitro Cytotoxicity
| Treatment Group | Cell Line (EGFR Mutation) | Cytolysis (%) | Percentage Point Increase vs. PBMCs alone |
| PBMCs alone | HCC827 (exon 19 deletion) | 47.93 | - |
| Gefitinib + PBMCs | HCC827 (exon 19 deletion) | 73.51 | 25.58 |
| PBMCs alone | PC-9 (exon 19 deletion) | 39.87 | - |
| Gefitinib + PBMCs | PC-9 (exon 19 deletion) | 60.28 | 20.41 |
Data sourced from a study by an unspecified author.[1]
Clinical Efficacy: Gefitinib vs. Alternatives
| Parameter | Gefitinib | Afatinib | Osimertinib | Gefitinib + Chemotherapy |
| Median Progression-Free Survival (PFS) | 10.9 months (LUX-Lung 7)[7][8] | 11.0 months (LUX-Lung 7)[7][8] | 18.9 months (FLAURA)[9][10] | 17.5 months[11] |
| Median Overall Survival (OS) | 25.0 months (LUX-Lung 7, immature)[12] | 27.9 months (LUX-Lung 7, immature)[12] | 38.6 months (FLAURA)[9] | Longer than gefitinib alone[11] |
| Objective Response Rate (ORR) | 56% (LUX-Lung 7)[8] | 70% (LUX-Lung 7)[8] | 79.59%[13] | 82.5%[11] |
This table presents data from different clinical trials and should be interpreted with caution due to variations in study design and patient populations.
Immunomodulatory Effects
| Parameter | Gefitinib |
| Change in INF-γ levels | Significant increase after 4 weeks of treatment[4][5] |
| Change in IL-6 levels | Significant decrease after 4 weeks of treatment[4][5] |
| Change in PD-L1 Expression | Downregulation in gefitinib-sensitive cells[4][6] |
Experimental Protocols
In Vitro Co-culture of NSCLC Cells with PBMCs
This protocol is based on the methodology described in a study validating gefitinib's immunomodulatory effects.[1]
Objective: To assess the cytotoxicity of PBMCs against NSCLC cells in the presence or absence of gefitinib.
Materials:
-
NSCLC cell lines (e.g., HCC827, PC-9 with EGFR mutations)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Gefitinib dihydrochloride
-
Calcein-AM (for labeling target cells)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well culture plates
Procedure:
-
Target Cell Preparation:
-
Culture NSCLC cells in RPMI-1640 supplemented with 10% FBS.
-
Harvest cells and label with Calcein-AM according to the manufacturer's instructions.
-
Wash the labeled cells to remove excess dye.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend PBMCs in RPMI-1640 medium.
-
-
Co-culture Setup:
-
Seed the labeled NSCLC target cells into a 96-well plate.
-
Add PBMCs to the wells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
For the treatment group, add gefitinib at a predetermined concentration (e.g., 50 µM).
-
Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein-AM released from lysed cells.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizing the Mechanism of Action
Signaling Pathway of Gefitinib-Induced Immune Response
Caption: Gefitinib inhibits mutated EGFR, leading to B7H5 upregulation and T-cell activation.
Experimental Workflow for Assessing PBMC Cytotoxicity
Caption: Workflow for the in vitro PBMC-mediated cytotoxicity assay.
References
- 1. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib enhances the anti‑tumor immune response against EGFR‑mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Impact of gefitinib in early stage treatment on circulating cytokines and lymphocytes for patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR-TKI down-regulates PD-L1 in EGFR mutant NSCLC through inhibiting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 10. ajmc.com [ajmc.com]
- 11. Combination of chemotherapy and gefitinib as first-line treatment for patients with advanced lung adenocarcinoma and sensitive EGFR mutations: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Gefitinib Dihydrochloride: A Procedural Guide
Gefitinib (B1684475) dihydrochloride (B599025), an antineoplastic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] As a substance suspected of causing cancer and damaging fertility, strict adherence to established safety protocols is paramount.[2][3] This guide provides essential, step-by-step instructions for the proper disposal of gefitinib dihydrochloride in a laboratory setting.
Hazard Identification
This compound is classified as a hazardous substance.[4] The primary risks associated with this compound are summarized below.
| Hazard Statement | Classification | GHS Pictogram | Reference |
| Harmful if swallowed | Acute Toxicity 4 | GHS07 | [2] |
| Causes skin irritation | Skin Irritation 2 | GHS07 | [2] |
| Causes serious eye irritation | Eye Irritation 2 | GHS07 | [2] |
| Suspected of causing cancer | Carcinogenicity 2 | GHS08 | [2] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity 2 | GHS08 | [2] |
| Very toxic to aquatic life with long lasting effects | Aquatic Hazard | - | [3] |
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to prevent direct contact with the substance.[2][5]
Required PPE includes:
-
Gloves: Wear protective gloves, such as nitrile gloves.[2]
-
Protective Clothing: A lab coat or gown should be worn.[2]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[6]
-
Respiratory Protection: If there is a risk of dust formation, a dust respirator should be used.[4] Handling should ideally occur within a fume hood.[2]
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step, from initial handling to final disposal by a licensed contractor.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Segregation at the Source:
-
Immediately upon generation, all materials that have come into contact with this compound must be segregated as cytotoxic waste.[7] This includes:
-
Unused or expired drug.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Cleaning materials from spills or decontamination.[7]
-
2. Packaging:
-
Non-sharps waste: Place in a rigid, leak-proof container, clearly identified with a cytotoxic hazard symbol.[5] Containers should be red or have a purple lid to signify cytotoxic waste.[5][8] Polypropylene bags used for this purpose should be at least 2 mm thick.[5]
-
Sharps waste: Any contaminated sharps (needles, scalpels, etc.) must be placed directly into an approved, puncture-resistant sharps container labeled for cytotoxic waste.[4][8] Do not recap, crush, or clip needles.[4]
-
Seal containers when they are approximately three-quarters full to prevent spills.[7]
3. Labeling:
-
All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[5][8] The label should also identify the contents and the point of generation.[8]
4. Storage:
-
Store sealed and labeled containers in a designated, secure area away from general laboratory traffic. This area should be cool and well-ventilated.[2]
5. Final Disposal:
-
Disposal must be conducted through a licensed hazardous waste disposal company.[3][6]
-
The standard and required method for disposing of cytotoxic waste like gefitinib is high-temperature incineration.[1][3]
-
Never discharge this compound or its waste into drains, sewers, or waterways.[2][3][4]
Experimental Protocol: Spill Decontamination
In the event of a spill, qualified personnel familiar with the substance should conduct the cleanup.[2] It is recommended that cytotoxic spill kits be readily available in areas where gefitinib is handled.[4]
Materials:
-
Full PPE (as listed above, including double-gloving).
-
Cytotoxic spill kit.
-
Low-lint wipes or absorbent pads.[7]
-
Detergent solution.[7]
-
70% Isopropyl Alcohol (IPA).[7]
-
Designated cytotoxic waste container.[7]
Procedure:
-
Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[4]
-
Containment:
-
For solid/powder spills: Do not create dust.[2] Gently cover the spill with damp absorbent pads to prevent aerosolization.[4] Use dry clean-up procedures, such as carefully scooping the material.[4]
-
For liquid spills: Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
-
Initial Cleaning:
-
Rinsing:
-
Final Decontamination:
-
Waste Disposal: Place all used cleaning materials, absorbent pads, and contaminated PPE into the designated cytotoxic waste container for disposal.[4]
-
Post-Cleanup: Wash hands thoroughly with soap and water after the cleanup is complete.[4]
Ecotoxicity Data
Gefitinib is very toxic to aquatic life with long-lasting effects.[3] This underscores the critical importance of preventing its release into the environment.
| Organism | Test | Result | Reference |
| Green Algae | EbC50 (72 H) | 1.02 mg/l | [3] |
| Green Algae | NOEC (72 H) | 0.23 mg/l | [3] |
| Daphnia magna (Water Flea) | EC50 (48 H) | 3.1 mg/l | [3] |
| Daphnia magna (Water Flea) | NOEC (21 d) | 0.52 mg/l | [3] |
| Pimephales promelas (Fathead Minnow) | NOEC (32 d) | 0.032 mg/l | [3] |
Note: Disposal procedures must always comply with all applicable local, state, and federal environmental regulations.[2][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Gefitinib Dihydrochloride
For Immediate Implementation: This document provides essential safety and operational guidance for all laboratory personnel handling Gefitinib dihydrochloride (B599025). Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
Gefitinib dihydrochloride, a potent tyrosine kinase inhibitor, is classified as a hazardous/cytotoxic agent.[1][2] Occupational exposure can lead to adverse health effects, including skin and eye irritation, and it is suspected of causing cancer and reproductive harm.[1][3] Therefore, stringent safety measures are imperative throughout the handling, storage, and disposal processes.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. The solid front and cuffed sleeves prevent particle and liquid penetration. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of solutions or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of airborne particles, especially when handling the powder form of the compound. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood), to minimize the risk of aerosol generation and environmental contamination.
Preparation and Handling of Solid Compound:
-
Preparation: Before handling, ensure the designated containment area is clean and free of unnecessary items. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, outer gloves, respirator, and eye/face protection.
-
Handling: Carefully handle the container with the solid compound to avoid creating dust. Use a dedicated, labeled spatula for weighing and transferring the powder.
-
Weighing: If possible, weigh the compound directly in the receiving vessel within the containment unit.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly and carefully to avoid splashing.
Handling of Solutions:
-
Labeling: All containers with this compound solutions must be clearly labeled with the compound name, concentration, date, and a hazard warning.
-
Transport: When transporting solutions, use a sealed, secondary container to prevent spills.
-
Aerosol Prevention: Avoid any procedures that may generate aerosols, such as vigorous shaking or vortexing outside of a containment unit.
Emergency Procedures: Spills and Exposure
Spill Management:
In the event of a spill, immediately alert others in the area and restrict access. Use a cytotoxic drug spill kit and follow these steps:
-
Containment: For liquid spills, gently cover with absorbent pads from the spill kit. For powder spills, cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Wearing full PPE, carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using a scoop and place them into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area a minimum of three times using a detergent solution, followed by a rinse with purified water.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid and Liquid Waste | Collect in a designated, leak-proof, and clearly labeled cytotoxic waste container. |
| Contaminated PPE | Carefully remove PPE to avoid self-contamination and place it in a designated cytotoxic waste bag. The outer gloves should be removed first. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant cytotoxic sharps container. |
| Final Disposal | All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company, typically through incineration. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
